molecular formula C11H14FNO B12746894 4-Fluorophenmetrazine CAS No. 1097796-73-0

4-Fluorophenmetrazine

Cat. No.: B12746894
CAS No.: 1097796-73-0
M. Wt: 195.23 g/mol
InChI Key: CLXPYTBRAZHUFD-UHFFFAOYSA-N
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Description

4-Fluorophenmetrazine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

1097796-73-0

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methylmorpholine

InChI

InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

CLXPYTBRAZHUFD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophenmetrazine (4-FPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenmetrazine (4-FPM), also known by its IUPAC name 2-(4-fluorophenyl)-3-methylmorpholine, is a synthetic stimulant of the phenylmorpholine class. As a fluorinated analog of phenmetrazine, 4-FPM has garnered interest within the scientific community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies pertaining to 4-FPM. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and the development of related therapeutic agents. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of pertinent pathways and workflows are provided using the DOT language for Graphviz.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylmorpholine with a fluorine atom at the para-position of the phenyl ring. This substitution significantly influences its electronic properties and can impact its interaction with biological targets.

Chemical Structure and Identifiers

The chemical structure and key identifiers of this compound are summarized in the table below.

IdentifierValue
IUPAC Name 2-(4-fluorophenyl)-3-methylmorpholine[1]
Synonyms 4-FPM, PAL-748
CAS Number 1097796-73-0[1]
Molecular Formula C₁₁H₁₄FNO[1]
Molecular Weight 195.23 g/mol [1]
Canonical SMILES CC1C(OCCN1)C2=CC=C(C=C2)F
InChI InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
InChIKey CLXPYTBRAZHUFD-UHFFFAOYSA-N
Physicochemical Properties

Experimentally determined physicochemical properties of this compound freebase are not extensively reported in the literature. The available data, along with properties of its hydrochloride salt, are presented below.

PropertyValue
Appearance White powder / crystalline solid
Solubility HCl Salt: Soluble in water, DMSO, methanol
Melting Point Not available for freebase.
Boiling Point Not available for freebase. A boiling point of 280.6 °C has been reported for the related 3-Fluorophenmetrazine[2].
pKa Not available.
Molecular Weight (HCl Salt) 231.70 g/mol

Pharmacology

This compound primarily acts as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), with significantly less activity at the serotonin (B10506) transporter (SERT).[3][4] This pharmacological profile is consistent with its classification as a central nervous system stimulant.

Mechanism of Action

The primary mechanism of action of 4-FPM involves its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). It functions as a substrate for these transporters, leading to the non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[3][4] Additionally, it inhibits the reuptake of these neurotransmitters, further increasing their extracellular concentrations. Its effects on the serotonin transporter are considerably weaker.[3][4]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft FPM 4-FPM DAT DAT FPM->DAT Binds to & enters NET NET FPM->NET Binds to & enters DA_NE_cyto Cytosolic Dopamine/ Norepinephrine DAT->DA_NE_cyto Reverses transport NET->DA_NE_cyto Reverses transport Vesicle Dopamine/Norepinephrine Vesicle Vesicle->DA_NE_cyto Release into cytosol DA_NE_synapse Extracellular Dopamine/ Norepinephrine DA_NE_cyto->DA_NE_synapse Increased Release DA_NE_synapse->DAT Inhibits Reuptake DA_NE_synapse->NET Inhibits Reuptake

Mechanism of action of this compound.
Receptor Binding and Functional Activity

The potency of 4-FPM at monoamine transporters has been quantified through in vitro studies. The following table summarizes the available data on its uptake inhibition (IC₅₀) and, for comparison, the releasing activity (EC₅₀) of the related compound 3-Fluorophenmetrazine.

Transporter4-FPM IC₅₀ (μM)[3][4]3-FPM EC₅₀ (nM)[2][5]
Dopamine (DAT) < 2.543
Norepinephrine (NET) < 2.530
Serotonin (SERT) > 802558

Note: Lower IC₅₀ and EC₅₀ values indicate higher potency.

Synthesis

The proposed synthesis involves a multi-step process starting from 4-fluoropropiophenone.

Synthesis_Pathway Start 4-Fluoropropiophenone Step1 Bromination (Br₂) Start->Step1 Intermediate1 α-Bromo-4-fluoropropiophenone Step1->Intermediate1 Step2 Reaction with Ethanolamine (B43304) Intermediate1->Step2 Intermediate2 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one Step2->Intermediate2 Step3 Reduction (e.g., NaBH₄) Intermediate2->Step3 Intermediate3 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol Step3->Intermediate3 Step4 Cyclization (e.g., conc. H₂SO₄) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Proposed synthesis pathway for this compound.
General Experimental Protocol (Adapted)

The following is a generalized protocol adapted from the synthesis of related phenmetrazine analogs.[5][6] Note: This protocol should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

  • Bromination: To a solution of 4-fluoropropiophenone in a suitable solvent (e.g., dichloromethane), add a solution of bromine dropwise with stirring. After the reaction is complete, the solvent is removed to yield α-bromo-4-fluoropropiophenone.

  • Reaction with Ethanolamine: The resulting α-bromo-4-fluoropropiophenone is then reacted with ethanolamine in a suitable solvent to form the intermediate 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.

  • Reduction: The ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent system (e.g., ethanol/water) to yield 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol.

  • Cyclization: The final step involves the acid-catalyzed cyclization of the amino alcohol intermediate. This is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid, to facilitate the formation of the morpholine (B109124) ring, yielding this compound.

  • Purification: The final product can be purified by standard laboratory techniques such as extraction and chromatography.

Analytical Methodologies

The unambiguous identification and quantification of this compound are crucial for research and forensic applications. Several analytical techniques are suitable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-FPM.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 4-FPM sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

NMR_Workflow Sample 4-FPM Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1H Acquire ¹H NMR Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum NMR_Tube->Acquire_13C Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze Spectral Analysis (Chemical Shifts, Coupling) Process_Data->Analyze Structure_Confirm Structure Confirmation Analyze->Structure_Confirm

General workflow for NMR analysis of 4-FPM.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and thermally stable compounds like 4-FPM.

Experimental Protocol (General):

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters (example for a related compound):

    • Column: HP-5MS or equivalent.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250-280 °C.

    • Oven Program: A temperature gradient to ensure separation (e.g., initial hold at a lower temperature followed by a ramp to a higher temperature).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Scan Range: A range appropriate to detect the molecular ion and characteristic fragments (e.g., m/z 40-550).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of 4-FPM in complex matrices such as biological fluids.

Experimental Protocol (General):

  • Sample Preparation: For biological samples, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) is typically required to remove interferences.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Parameters:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion and one or more product ions specific to 4-FPM.

Conclusion

This compound is a potent stimulant with a primary mechanism of action involving the release and reuptake inhibition of dopamine and norepinephrine. Its chemical structure and properties have been characterized, although some specific physicochemical data for the freebase remain to be experimentally determined. The pharmacological profile suggests a high potential for abuse, similar to other catecholaminergic stimulants. The analytical methods described herein provide a robust framework for the identification and quantification of 4-FPM in various contexts. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile, as well as to explore the therapeutic potential of this and related compounds. This guide serves as a comprehensive starting point for professionals in the fields of pharmacology, toxicology, and drug development.

References

4-FPM synthesis pathways and reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

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Unveiling the Pharmacological Profile of 4-Fluorophenmetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine. This technical guide provides a comprehensive overview of the current scientific understanding of its pharmacological profile. 4-FPM primarily acts as a monoamine releasing agent with a pronounced selectivity for the norepinephrine (B1679862) and dopamine (B1211576) transporters. This document synthesizes the available quantitative data on its interaction with these transporters, details the experimental methodologies employed in its characterization, and visualizes its proposed mechanism of action and relevant experimental workflows. While in vitro data characterizes its primary mechanism, a notable gap exists in the scientific literature regarding a comprehensive receptor binding profile and in vivo behavioral data.

Introduction

This compound (2-(4-fluorophenyl)-3-methylmorpholine) is a novel psychoactive substance (NPS) that has emerged on the recreational drug market.[1] Structurally, it is a fluoro-substituted analog of phenmetrazine, a stimulant previously used as an anorectic. The pharmacological activity of 4-FPM is primarily attributed to its interaction with monoamine transporters, leading to an increase in extracellular levels of norepinephrine and dopamine.[2][3] This guide aims to provide a detailed technical overview of its pharmacological properties for a scientific audience.

Mechanism of Action

This compound is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] Its primary mechanism of action involves the reversal of the normal function of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] Instead of reuptaking these neurotransmitters from the synaptic cleft, 4-FPM induces their efflux from the presynaptic neuron. This is a characteristic shared with other amphetamine-like stimulants.[4] The process is thought to involve the phosphorylation of the transporter proteins, a mechanism potentially mediated by the trace amine-associated receptor 1 (TAAR1).[1] 4-FPM exhibits significantly less activity at the serotonin (B10506) transporter (SERT).[2][3]

Mechanism_of_Action_4FPM cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4FPM_ext 4-FPM DAT Dopamine Transporter (DAT) 4FPM_ext->DAT Enters via transporter NET Norepinephrine Transporter (NET) 4FPM_ext->NET Enters via transporter TAAR1 TAAR1 4FPM_ext->TAAR1 Agonist DA_NE_cyto Dopamine (DA) & Norepinephrine (NE) (Cytoplasmic Pool) DAT->DA_NE_cyto Reverses (Efflux) DA_NE_syn Increased Extracellular DA & NE DAT->DA_NE_syn Efflux NET->DA_NE_cyto Reverses (Efflux) NET->DA_NE_syn Efflux PK Protein Kinases TAAR1->PK Activates Vesicle Synaptic Vesicle (DA/NE) Vesicle->DA_NE_cyto VMAT2 Inhibition/Reversal (Increases cytoplasmic levels) PK->DAT Phosphorylates PK->NET Phosphorylates Post_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_syn->Post_Receptors Binds to Signal Downstream Signaling Post_Receptors->Signal Signal Transduction

Proposed mechanism of action for this compound.

Quantitative Pharmacological Data

The primary targets of 4-FPM are the monoamine transporters. The following tables summarize the available in vitro data for its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It is important to note that a comprehensive receptor binding screen for 4-FPM against a wider panel of CNS receptors is not currently available in the peer-reviewed literature.

Table 1: Monoamine Transporter Uptake Inhibition by this compound

TransporterIC₅₀ (μM)Cell LineReference
Dopamine (DAT)< 2.5HEK293[2][3]
Norepinephrine (NET)< 2.5HEK293[2][3]
Serotonin (SERT)> 80HEK293[2][3]

Table 2: Monoamine Release Induction by this compound

TransporterEC₅₀ (nM)PreparationReference
Dopamine (DAT)43Rat Brain Synaptosomes[5]
Norepinephrine (NET)30Rat Brain Synaptosomes[5]
Serotonin (SERT)2558Rat Brain Synaptosomes[5]

In Vivo Pharmacology

There is a significant lack of published in vivo pharmacological data for this compound in the scientific literature. Studies detailing its behavioral effects, such as locomotor activity in a dose-dependent manner or its discriminative stimulus properties, have not been formally reported.

Experimental Protocols

The following sections describe the general methodologies used to obtain the quantitative data presented above. These protocols are based on published studies of 4-FPM and similar monoamine releasing agents.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Cells are cultured in appropriate media and conditions until confluent.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere.

    • The cells are washed with a Krebs-HEPES buffer.

    • Cells are then incubated with varying concentrations of 4-FPM or a reference compound.

    • A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well.

    • The incubation is carried out for a specific time at a controlled temperature (e.g., room temperature or 37°C).

    • The assay is terminated by rapid filtration through glass fiber filters to separate the cells from the assay buffer.

    • The filters are washed to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, corresponding to the amount of radiolabeled neurotransmitter taken up by the cells, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of 4-FPM that inhibits 50% of the specific uptake (IC₅₀).

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is rapidly dissected and homogenized in a sucrose (B13894) buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a physiological buffer.

  • Assay Procedure:

    • Synaptosomes are pre-incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to load them.

    • The loaded synaptosomes are then washed to remove excess extracellular radiolabel.

    • The synaptosomes are exposed to varying concentrations of 4-FPM or a reference compound.

    • After a specific incubation period, the reaction is terminated by filtration.

    • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The data are expressed as the percentage of total radioactivity released and are analyzed using non-linear regression to determine the concentration of 4-FPM that produces 50% of the maximal release (EC₅₀).

Experimental_Workflow_Monoamine_Transporter cluster_uptake Uptake Inhibition Assay cluster_release Release Assay U_Start Start U_Cells Seed transporter-expressing HEK293 cells in 96-well plate U_Start->U_Cells U_Incubate_Drug Incubate with varying concentrations of 4-FPM U_Cells->U_Incubate_Drug U_Add_Radioligand Add radiolabeled neurotransmitter (e.g., [³H]Dopamine) U_Incubate_Drug->U_Add_Radioligand U_Incubate_Time Incubate for a defined time U_Add_Radioligand->U_Incubate_Time U_Filter Rapid filtration to separate cells U_Incubate_Time->U_Filter U_Wash Wash filters to remove non-specific binding U_Filter->U_Wash U_Count Measure radioactivity (scintillation counting) U_Wash->U_Count U_Analyze Calculate IC₅₀ values U_Count->U_Analyze U_End End U_Analyze->U_End R_Start Start R_Synaptosomes Prepare synaptosomes from rat brain tissue R_Start->R_Synaptosomes R_Load Pre-load synaptosomes with radiolabeled neurotransmitter R_Synaptosomes->R_Load R_Wash Wash to remove extracellular radiolabel R_Load->R_Wash R_Expose Expose to varying concentrations of 4-FPM R_Wash->R_Expose R_Incubate Incubate for a defined time R_Expose->R_Incubate R_Separate Separate supernatant (filtration/centrifugation) R_Incubate->R_Separate R_Count Measure radioactivity in supernatant R_Separate->R_Count R_Analyze Calculate EC₅₀ values R_Count->R_Analyze R_End End R_Analyze->R_End

Generalized experimental workflow for in vitro characterization.

Downstream Signaling Pathways

The downstream signaling pathways activated by 4-FPM have not been explicitly studied. However, as a monoamine releasing agent, its effects are mediated by the increased concentration of dopamine and norepinephrine in the synapse. These neurotransmitters then act on their respective postsynaptic G-protein coupled receptors (GPCRs). For instance, dopamine receptors (D1-like and D2-like) and adrenergic receptors (α and β) activate various intracellular signaling cascades, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), as well as phospholipase C and protein kinase C (PKC).[2] The specific pathways and their relative contributions to the overall pharmacological effect of 4-FPM remain an area for future investigation.

Conclusion and Future Directions

This compound is a potent monoamine releasing agent with a clear preference for the dopamine and norepinephrine transporters over the serotonin transporter. The available in vitro data provides a solid foundation for understanding its primary mechanism of action. However, the pharmacological profile of 4-FPM is incomplete. Future research should prioritize a comprehensive receptor binding screen to assess its selectivity and potential for off-target effects. Furthermore, in vivo studies are critically needed to understand its behavioral pharmacology, including its stimulant, reinforcing, and potential toxic effects. Elucidating the downstream signaling pathways activated by 4-FPM will also provide a more complete picture of its cellular and systemic effects. This information is essential for a thorough risk assessment and for informing public health and regulatory bodies.

References

4-Fluorophenmetrazine hydrochloride versus freebase properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorophenmetrazine: Hydrochloride Salt vs. Freebase Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the physicochemical properties of this compound (4-FPM) in its hydrochloride salt and freebase forms. The information herein is compiled from publicly available data and is intended for research and informational purposes only.

Introduction

This compound (4-FPM) is a synthetic stimulant of the phenylmorpholine class.[1] It is a structural analog of phenmetrazine, a once-marketed anorectic agent. 4-FPM has gained attention in the research community for its activity as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent.[1][2] Understanding the distinct properties of its salt and freebase forms is crucial for its application in research and development, including the preparation of analytical standards and the design of pharmacological studies. This guide focuses on the key differences in their chemical and physical characteristics.

Physicochemical Properties: Hydrochloride vs. Freebase

The conversion of a freebase to a hydrochloride salt is a common practice in pharmaceutical chemistry to enhance properties such as solubility and stability.[3] While specific experimental data for 4-FPM freebase is not extensively published, we can infer its general properties in comparison to the well-characterized hydrochloride salt.

Data Presentation

Table 1: General and Chemical Properties

PropertyThis compound HydrochlorideThis compound Freebase
Appearance White crystalline powder[4]Likely an oil or low-melting solid
Chemical Formula C₁₁H₁₄FNO・HCl[4][5]C₁₁H₁₄FNO[6][7]
Molecular Weight 231.70 g/mol [4][5]195.23 g/mol [6][7]
CAS Number 1097796-73-0[4]1097796-73-0[7]
IUPAC Name 2-(4-fluorophenyl)-3-methylmorpholine hydrochloride2-(4-fluorophenyl)-3-methylmorpholine[7]

Table 2: Physical and Stability Properties

PropertyThis compound HydrochlorideThis compound Freebase
Melting Point Not consistently reported; a key identifier for a pure crystalline solid.Expected to be lower than the hydrochloride salt.
Solubility Soluble in water, DMSO, and methanol.[4][5]Expected to have low solubility in water and higher solubility in non-polar organic solvents.
Stability Stable for ≥ 2 years when stored at -20°C.[2]Generally less stable than the hydrochloride salt, particularly in solution.
Storage Store in a tightly sealed container in a cool, dry area.[4][5]Store under inert atmosphere, protected from light and moisture.

Mechanism of Action and Signaling Pathway

4-FPM primarily acts as a releasing agent for the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA).[1] Its mechanism involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8][9] By reversing the direction of these transporters, 4-FPM induces the efflux of DA and NE from the presynaptic neuron into the synaptic cleft.[8][9] It has significantly weaker effects on the serotonin (B10506) transporter (SERT).[8][9]

G Simplified Signaling Pathway of 4-FPM cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Cytosol Cytosolic DA DA_Vesicle->DA_Cytosol Release NE_Vesicle Norepinephrine Vesicle NE_Cytosol Cytosolic NE NE_Vesicle->NE_Cytosol Release DAT DAT DA_Cytosol->DAT Normal Reuptake NET NET NE_Cytosol->NET Normal Reuptake DA_Synapse Dopamine DAT->DA_Synapse DA Efflux NE_Synapse Norepinephrine NET->NE_Synapse NE Efflux DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binds 4FPM 4-FPM 4FPM->DAT Binds & Reverses 4FPM->NET Binds & Reverses

Caption: Simplified signaling pathway of 4-FPM at the catecholaminergic synapse.

Experimental Protocols

Synthesis of this compound Hydrochloride

A general synthesis for fluorinated phenmetrazine analogs has been described and is adaptable for 4-FPM.[10] The process typically involves multiple steps, culminating in the cyclization to form the morpholine (B109124) ring. The final freebase product is often converted to a salt to facilitate purification by crystallization.[11]

G General Synthesis Workflow for 4-FPM HCl A 4-Fluoropropiophenone (Starting Material) B Bromination A->B C α-Bromo-4-fluoropropiophenone B->C D Reaction with Ethanolamine C->D E Intermediate Amine D->E F Reduction (e.g., Sodium Borohydride) E->F G Amino Alcohol F->G H Cyclization (e.g., Sulfuric Acid) G->H I 4-FPM Freebase H->I J Salt Formation (with HCl) I->J K 4-FPM Hydrochloride (Crystalline Solid) J->K

Caption: General workflow for the synthesis of this compound Hydrochloride.

Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation and confirmation of 4-FPM.[12]

Protocol for ¹H and ¹³C NMR: [12]

  • Sample Preparation: Dissolve an accurately weighed sample of 4-FPM HCl in a suitable deuterated solvent (e.g., D₂O, MeOD) to a concentration of approximately 10-20 mg/mL.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.

In Vitro Monoamine Transporter Activity Assay

These assays are used to determine the potency of 4-FPM at inhibiting monoamine reuptake and inducing neurotransmitter release.[8][9][11]

Protocol for Transporter-Mediated Uptake Inhibition: [8][9]

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Krebs-HEPES buffer or similar.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Pre-incubate cells with varying concentrations of 4-FPM or a control vehicle.

    • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values by non-linear regression analysis of the concentration-response curves.

G Workflow for In Vitro Uptake Inhibition Assay A Culture HEK293 cells expressing DAT, NET, or SERT B Plate cells in 96-well plates A->B C Pre-incubate with varying [4-FPM] B->C D Add radiolabeled substrate (e.g., [³H]DA) C->D E Incubate at 37°C D->E F Terminate uptake (wash with cold buffer) E->F G Lyse cells and measure radioactivity F->G H Data Analysis: Calculate IC₅₀ values G->H

Caption: Experimental workflow for determining monoamine transporter uptake inhibition.

Conclusion

This compound hydrochloride is the preferred form for most research applications due to its enhanced water solubility, stability, and ease of handling as a crystalline solid. The freebase form, while less characterized, is a necessary intermediate in synthesis and may be required for specific non-aqueous experimental conditions. The potent activity of 4-FPM as a dopamine and norepinephrine releasing agent underscores the importance of continued research into its pharmacological and toxicological profile. The protocols and data presented in this guide offer a foundational resource for scientists engaged in the study of this and related compounds.

References

4-Fluorophenmetrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1097796-73-0[1]

IUPAC Name: 2-(4-fluorophenyl)-3-methylmorpholine[1]

Introduction

4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenylmorpholine class.[2] It is a structural analog of phenmetrazine, a once-marketed anorectic that was withdrawn due to its potential for abuse. 4-FPM has emerged as a research chemical and designer drug, prompting scientific investigation into its pharmacological and toxicological profile. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, pharmacology, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is characterized by a phenyl ring substituted with a fluorine atom at the fourth position, attached to a morpholine (B109124) ring that is methylated at the third position.

PropertyValueReference
Molecular FormulaC₁₁H₁₄FNO[1]
Molar Mass195.23 g/mol [1]
AppearanceWhite powder[3]
SolubilitySoluble in water, DMSO, methanol[3]

Synthesis

The synthesis of this compound, along with its positional isomers, has been adapted from a method described in a patent by Blough et al.[4] A general synthetic pathway involves the reaction of a substituted phenylethanolamine derivative with a suitable reagent to form the morpholine ring.

A detailed experimental protocol for a similar compound, 4-methylphenmetrazine (4-MPM), provides insight into a potential synthetic route. This involves the bromination of a substituted propiophenone (B1677668) followed by reaction with ethanolamine.[5]

Pharmacology: Mechanism of Action

This compound functions as a potent and selective releasing agent for norepinephrine (B1679862) and dopamine (B1211576).[2] Its primary mechanism of action involves interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] It exhibits significantly less activity at the serotonin (B10506) transporter (SERT).[6][7]

Monoamine Transporter Interaction

Studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters have shown that 4-FPM inhibits the uptake of dopamine and norepinephrine with potencies comparable to cocaine.[6][7] Furthermore, it induces the efflux (release) of these neurotransmitters from presynaptic terminals.[6]

The following table summarizes the in vitro activity of this compound at human monoamine transporters.

TransporterIC₅₀ (μM) for Uptake InhibitionReference
Dopamine (DAT)< 2.5[6][7]
Norepinephrine (NET)< 2.5[6][7]
Serotonin (SERT)> 80[6][7]
Signaling Pathway

The interaction of this compound with DAT and NET leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse. This is achieved by inhibiting their reuptake and promoting their release from the presynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicular_DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicles Cytosolic_DA_NE Cytosolic DA & NE Vesicular_DA_NE->Cytosolic_DA_NE Release Extracellular_DA_NE Extracellular DA & NE Cytosolic_DA_NE->Extracellular_DA_NE Efflux DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) DAT_NET->Cytosolic_DA_NE Reuptake Postsynaptic_Receptors Postsynaptic Dopamine & Norepinephrine Receptors Extracellular_DA_NE->Postsynaptic_Receptors Binding 4FPM This compound 4FPM->DAT_NET Inhibits Reuptake & Promotes Efflux

Signaling pathway of this compound at the synapse.

Experimental Protocols

Monoamine Transporter Uptake and Efflux Assays

A key method to characterize the pharmacological activity of this compound involves in vitro assays using cell lines expressing monoamine transporters or isolated nerve terminals (synaptosomes).[5][6]

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in appropriate media.

  • Cells are transiently transfected with plasmids encoding human DAT, NET, or SERT.

2. Uptake Inhibition Assay:

  • Transfected cells are plated in 96-well plates.

  • Cells are incubated with varying concentrations of this compound.

  • A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added.

  • After incubation, uptake is terminated by washing.

  • Cell-associated radioactivity is measured by liquid scintillation counting.

  • IC₅₀ values are calculated from concentration-response curves.

3. Efflux (Release) Assay:

  • Transfected cells are preloaded with a radiolabeled substrate.

  • Cells are washed to remove excess substrate.

  • Cells are then exposed to varying concentrations of this compound.

  • The amount of radioactivity released into the supernatant is measured over time.

  • EC₅₀ values for release can be determined.

4. Synaptosome Preparation and Assays:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for NET) is homogenized.

  • Synaptosomes are isolated by differential centrifugation.

  • Uptake and release assays are performed similarly to the cell-based assays.[5]

cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Inhibition Assay cluster_efflux_assay Efflux Assay Cell_Culture HEK293 Cell Culture Transfection Transfection with hDAT, hNET, or hSERT Cell_Culture->Transfection Plating Plate cells in 96-well plates Transfection->Plating Incubate_4FPM Incubate with 4-FPM Preload_Radioligand Preload with [³H]DA or [³H]NE Add_Radioligand Add [³H]DA or [³H]NE Incubate_4FPM->Add_Radioligand Terminate_Uptake Terminate and Wash Add_Radioligand->Terminate_Uptake Measure_Radioactivity Measure Radioactivity Terminate_Uptake->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ Measure_Radioactivity->Calculate_IC50 Wash_Cells Wash excess radioligand Preload_Radioligand->Wash_Cells Add_4FPM Add 4-FPM Wash_Cells->Add_4FPM Measure_Release Measure released radioactivity Add_4FPM->Measure_Release

References

Potential Therapeutic Applications of 4-Fluorophenmetrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Fluorophenmetrazine (4-FPM) and its derivatives, focusing on their potential therapeutic applications. 4-FPM is a synthetic stimulant of the phenmetrazine class that has primarily been characterized as a designer drug. However, its potent activity as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent suggests a pharmacological profile that could be therapeutically relevant for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and potentially as a substitution therapy for stimulant use disorder. This document consolidates the available preclinical data on the synthesis, pharmacology, and mechanism of action of 4-FPM and its isomers. It includes detailed experimental protocols for key in vitro assays, a summary of quantitative pharmacological data, and a discussion of the structure-activity relationships within this chemical class. While clinical data on 4-FPM is nonexistent, this guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction

Phenmetrazine and its analogues are a class of psychostimulants that have been explored for their anorectic and stimulant properties. The parent compound, phenmetrazine, was formerly used as an appetite suppressant but was withdrawn due to its potential for abuse.[1] More recently, fluorinated derivatives, including 2-Fluorophenmetrazine (2-FPM), 3-Fluorophenmetrazine (3-FPM), and this compound (4-FPM), have emerged as new psychoactive substances.[2] These compounds act as monoamine releasing agents, with a pronounced effect on dopamine (DA) and norepinephrine (NE) and weaker effects on serotonin (B10506) (5-HT).[2][3] This pharmacological profile is similar to that of established therapeutic agents for ADHD, such as amphetamine.[4] This guide will focus on the scientific understanding of 4-FPM and its derivatives, with a view to their potential repurposing or the development of novel therapeutics based on their chemical scaffold.

Pharmacology

Mechanism of Action

This compound and its isomers are substrate-type releasers of monoamine neurotransmitters.[2][3] They interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2] Unlike reuptake inhibitors which block the transport of neurotransmitters back into the presynaptic neuron, releasing agents are transported into the neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a significant increase in the extracellular concentrations of dopamine and norepinephrine.[2]

Quantitative Pharmacological Data

The following tables summarize the available in vitro data for 4-FPM and its isomers. It is important to note that while uptake inhibition data is available for 4-FPM, specific monoamine release potency (EC50) values have not been reported in the reviewed literature. The data for 3-FPM is included for comparative purposes.

Table 1: Monoamine Transporter Uptake Inhibition by Fluorophenmetrazine Isomers

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
2-FPM< 2.5< 2.5> 80
3-FPM< 2.5< 2.5> 80
4-FPM< 2.5< 2.5> 80
Data from HEK293 cells expressing human monoamine transporters.[2]

Table 2: Monoamine Release Potency of 3-Fluorophenmetrazine

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
3-FPM43302558
Data from in vitro release assays.[1][5]
Pharmacokinetics

Detailed pharmacokinetic studies for 4-FPM in humans or animal models are not available in the current literature. However, a study on 3-FPM provides some insight into the potential metabolic fate of these compounds. In a human self-experiment, 3-FPM reached a maximum serum concentration (Cmax) of 210 ng/mL at 2.5 hours (tmax) post-ingestion, with an elimination half-life of approximately 8.8 hours.[6][7] The primary route of excretion was urine, with the parent compound being the major excreted substance.[6][7] Metabolic pathways included N-oxidation, aryl-hydroxylation, and subsequent O-methylation.[7]

Potential Therapeutic Applications

The potent dopamine and norepinephrine releasing activity of 4-FPM derivatives suggests their potential utility in conditions characterized by deficits in these neurotransmitter systems.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The core symptoms of ADHD are thought to involve dysfunction in dopaminergic and noradrenergic pathways in the prefrontal cortex.[4] Stimulants that enhance dopamine and norepinephrine signaling, such as amphetamine and methylphenidate, are first-line treatments for ADHD. The pharmacological profile of 4-FPM aligns with this therapeutic mechanism.

  • Narcolepsy: This sleep disorder is characterized by excessive daytime sleepiness and is also treated with stimulants that promote wakefulness through the enhancement of catecholamine neurotransmission.[4]

  • Substitution Therapy for Stimulant Use Disorder: There is growing interest in the use of long-acting monoamine releasers as a potential substitution therapy for cocaine and methamphetamine addiction.[8] The rationale is to provide a stable level of dopamine and norepinephrine to reduce cravings and withdrawal symptoms, while having a lower abuse potential than the illicit stimulants. The specific pharmacokinetics and pharmacodynamics of 4-FPM derivatives would need to be carefully evaluated for this application.

Structure-Activity Relationships (SAR)

The position of the fluorine atom on the phenyl ring of phenmetrazine derivatives influences their potency and selectivity at monoamine transporters. While all three fluoro-isomers show a preference for DAT and NET over SERT, subtle differences exist.[1] Further research into a broader range of substitutions on the phenmetrazine scaffold has shown that modifications to the phenyl ring and the morpholine (B109124) ring can significantly alter the potency and balance of dopamine and serotonin releasing activity.[8] For instance, the addition of a 3'-chloro substituent to (+)-phenmetrazine introduces significant serotonin releasing activity.[8] This highlights the potential to fine-tune the pharmacological profile of these compounds to achieve a desired therapeutic effect, such as a dual dopamine/serotonin releaser with potentially lower abuse liability.[8]

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol adapted from the literature for fluorophenmetrazine isomers is as follows:

  • Bromination: Start with 4-fluoropropiophenone. React it with a brominating agent (e.g., bromine in a suitable solvent) to yield α-bromo-4-fluoropropiophenone.

  • Reaction with Ethanolamine: The resulting α-bromo-4-fluoropropiophenone is then reacted with ethanolamine. This reaction typically involves a base to neutralize the hydrobromic acid formed.

  • Cyclization: The intermediate product is then subjected to cyclization, often through dehydration using a strong acid (e.g., sulfuric acid), to form the morpholine ring of this compound.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

In Vitro Monoamine Uptake Inhibition Assay

This protocol is a generalized procedure based on studies using HEK293 cells expressing monoamine transporters.

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.

  • Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (e.g., 4-FPM) for a defined period (e.g., 10-20 minutes) at 37°C.

  • Radioligand Addition: Initiate the uptake reaction by adding a solution containing a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) at a concentration near its Km.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

In Vitro Monoamine Release Assay

This protocol is a generalized procedure based on studies using rat brain synaptosomes.

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin) by differential centrifugation.

  • Radiolabeling: Resuspend the synaptosomes in a suitable buffer and incubate them with a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the nerve terminals.

  • Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Superfusion: Place the radiolabeled synaptosomes in a superfusion apparatus. Continuously perfuse with buffer to establish a stable baseline of radioactivity.

  • Compound Application: Switch to a buffer containing the test compound (e.g., 4-FPM) at various concentrations and collect the superfusate in fractions.

  • Scintillation Counting: Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 values by fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow start 4-Fluoropropiophenone bromination Bromination start->bromination intermediate1 α-Bromo-4-fluoropropiophenone bromination->intermediate1 reaction Reaction with Ethanolamine intermediate1->reaction intermediate2 Intermediate Amine reaction->intermediate2 cyclization Cyclization (Dehydration) intermediate2->cyclization product This compound cyclization->product purification Purification product->purification final_product Purified 4-FPM purification->final_product

Caption: Synthetic pathway for this compound.

Monoamine_Release_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release into Cytosol DAT DAT FPM_in 4-FPM DA_synapse Synaptic Dopamine DAT->DA_synapse Release FPM_in->VMAT2 Disrupts Storage DA_cyto->DAT Reverse Transport FPM_out 4-FPM FPM_out->DAT Uptake

Caption: Mechanism of 4-FPM-induced dopamine release.

Experimental_Workflow_Release_Assay A Isolate Rat Brain Synaptosomes B Incubate with [3H]Dopamine A->B C Wash Synaptosomes B->C D Superfusion with Buffer (Baseline) C->D E Superfusion with 4-FPM D->E F Collect Fractions E->F G Scintillation Counting F->G H Calculate EC50 G->H

Caption: Workflow for the monoamine release assay.

Conclusion and Future Directions

This compound and its derivatives represent a class of potent dopamine and norepinephrine releasing agents. While their history is intertwined with the new psychoactive substance market, their pharmacological profile warrants serious consideration for therapeutic development. The primary areas of potential are in the treatment of ADHD and as a novel approach to substitution therapy for stimulant addiction. However, significant research is required to bridge the gap from preclinical characterization to potential clinical application. Key future research directions should include:

  • Determination of the monoamine release potency (EC50) of 4-FPM and other derivatives.

  • Comprehensive in vivo pharmacokinetic and pharmacodynamic studies of 4-FPM.

  • Preclinical studies in animal models of ADHD and addiction to evaluate efficacy and abuse liability.

  • Exploration of a wider range of chemical modifications to optimize the pharmacological profile for therapeutic use, potentially balancing dopamine and serotonin release to mitigate abuse potential.

This technical guide serves as a starting point for researchers and drug developers, providing the foundational knowledge and experimental framework to further investigate the therapeutic potential of this compound derivatives.

References

Neuropharmacology of Substituted Phenmetrazine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Phenmetrazine, a stimulant drug formerly marketed as an anorectic under the brand name Preludin, has a well-documented history of therapeutic use and subsequent withdrawal due to its high potential for abuse.[1] Its core structure, a 2-phenyl-3-methylmorpholine, has become a foundational scaffold for a new generation of psychoactive substances (NPS).[2][3] These substituted phenmetrazine analogs, often modified at the phenyl or morpholine (B109124) rings, are synthesized to circumvent existing drug laws and are sold as "designer drugs" or "research chemicals."[2][4] This guide provides a detailed technical overview of the neuropharmacology of these analogs, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their characterization. Quantitative data on their interactions with monoamine transporters are compiled for comparative analysis, offering a resource for researchers, toxicologists, and drug development professionals.

Core Neuropharmacology: Mechanism of Action

The primary mechanism of action for phenmetrazine and its substituted analogs involves their interaction with high-affinity monoamine transporters of the SLC6 family, specifically the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and, to a lesser extent, the serotonin (B10506) transporter (SERT).[2][5] Unlike typical reuptake inhibitors (e.g., cocaine), these compounds act as substrate-type releasers.[1][2] They are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and promote reverse transport, or efflux, of dopamine (DA) and norepinephrine (NE) from the neuron into the synaptic cleft via the transporters.[5][6] This amphetamine-like mechanism leads to a rapid and significant increase in extracellular concentrations of these catecholamines, producing potent psychostimulant effects.[1][6]

Certain analogs, such as 4-methylphenmetrazine (4-MPM), may exhibit a more mixed or "entactogen" profile, suggesting a slightly different balance of effects on the monoamine systems, potentially with greater relative activity at SERT compared to other analogs.[2] Phendimetrazine (B1196318), the N-methylated analog of phenmetrazine, functions as a prodrug, being metabolized in the body to the more active phenmetrazine.[7][8][9] This metabolic conversion results in a more sustained release of the active compound, which may lessen its abuse potential compared to direct administration of phenmetrazine.[7][9]

Mechanism of Action at Monoamine Transporters.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenmetrazine analogs is highly dependent on the nature and position of substituents on the parent molecule.[2] Manipulations typically occur at two primary locations: the phenyl ring and the nitrogen atom of the morpholine ring.[2][4]

  • Phenyl Ring Substitution: Adding substituents to the phenyl ring significantly alters transporter affinity and selectivity.

    • Fluorination: Adding a fluorine atom (fluorophenmetrazines or FPMs) generally preserves potent activity at DAT and NET.[5] For example, 3-fluorophenmetrazine (B1651833) (3-FPM) is a potent catecholamine releaser.[5]

    • Methylation: Positional isomers of methylphenmetrazine (MPM) show distinct pharmacological profiles. 2-MPM and 3-MPM exhibit classic stimulant properties, while 4-MPM may display entactogen-like effects, suggesting altered selectivity towards SERT.[2]

  • Morpholine Ring Substitution:

    • N-Methylation: As seen with phendimetrazine, adding a methyl group to the nitrogen of the morpholine ring renders the compound inactive itself but allows it to function as a prodrug for phenmetrazine.[7][9] This modification is a key factor in its pharmacokinetic profile.

Experimental_Workflow Workflow for In Vitro Monoamine Transporter Assays start Start prep 1. Synaptosome Preparation (Homogenization & Centrifugation of Brain Tissue) start->prep assay_type Assay Type? prep->assay_type pre_incubate 2. Pre-incubation with Test Compound add_radiolabel 3. Add Radiolabeled Substrate (e.g., [3H]Dopamine) pre_incubate->add_radiolabel incubate 4. Short Incubation (Allows for Uptake/Release) add_radiolabel->incubate terminate 5. Terminate Reaction (Rapid Filtration) incubate->terminate measure 6. Measure Radioactivity (Scintillation Counting) terminate->measure analyze 7. Data Analysis (Calculate IC50 / EC50 values) measure->analyze end_node End analyze->end_node assay_type->pre_incubate Uptake Inhibition assay_type->incubate Release Assay (Pre-load with radiolabel first)

References

Early Research Findings on 4-Fluorophenmetrazine (4-FPM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class, has emerged as a novel psychoactive substance. This document provides a comprehensive overview of the early research findings concerning 4-FPM, with a focus on its synthesis, pharmacology, and in vitro characterization. Quantitative data from pharmacological assays are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided for key laboratory procedures, including synthesis and in vitro transporter assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research process and the compound's mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of new therapeutic agents.

Introduction

This compound (4-FPM), chemically known as 2-(4-fluorophenyl)-3-methylmorpholine, is a structural analog of phenmetrazine, a once-marketed anorectic with stimulant properties. The introduction of a fluorine atom at the para position of the phenyl ring modifies its pharmacological profile. Early research has focused on characterizing its interaction with monoamine transporters, which are key targets for stimulant drugs.[1][2] This document synthesizes the initial scientific data on 4-FPM and its isomers to provide a detailed technical resource.

Synthesis and Analytical Characterization

The synthesis of 4-FPM and its positional isomers (2-FPM and 3-FPM) has been described in the scientific literature, often adapted from a patent filed by Blough et al. in 2011.[1][3][4] The general synthetic route involves a multi-step process starting from the corresponding fluoropropiophenone.

General Synthesis Protocol

The synthesis of 2-(4-fluorophenyl)-3-methylmorpholine typically follows these key steps:

  • Bromination: The synthesis begins with the bromination of 4-fluoropropiophenone to yield α-bromo-4-fluoropropiophenone.[3]

  • Reaction with Ethanolamine (B43304): The resulting α-bromo ketone is then reacted with ethanolamine to form the intermediate 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.[3]

  • Reduction: The ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.[3]

  • Cyclization: The final step involves the cyclization of the amino alcohol intermediate, facilitated by a strong acid like concentrated sulfuric acid, to form the morpholine (B109124) ring of 4-FPM.[3]

The final product is often converted to a salt, such as a fumarate (B1241708) or hydrochloride salt, to improve its stability and handling properties.

Analytical Characterization

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for the unambiguous identification and differentiation of 4-FPM from its positional isomers.[3]

Pharmacology

Early pharmacological studies have characterized 4-FPM and its isomers as monoamine transporter ligands, acting as both uptake inhibitors and releasing agents.[1][2] The primary targets are the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT).[2][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 4-FPM and its isomers from key early studies.

Table 1: Monoamine Transporter Uptake Inhibition by FPM Isomers

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)
4-FPM< 2.5< 2.588.09 ± 1.83
3-FPM< 2.5< 2.5111.65 ± 13.08
2-FPM< 2.5< 2.5454 ± 15.4

Data from Mayer et al. (2017) obtained from experiments in HEK293 cells.[5]

Table 2: Monoamine Release Potency of FPM Isomers

CompoundDopamine Release EC₅₀ (nM)Norepinephrine Release EC₅₀ (nM)Serotonin Release EC₅₀ (nM)
4-FPM43302558
3-FPM43302558
2-FPMNot explicitly statedNot explicitly statedNot explicitly stated

Data for 3-FPM from a WHO report citing early research, with 4-FPM stated to have similar potency.[3][6] Assays were conducted using rat brain synaptosomes.

Experimental Protocols

In Vitro Monoamine Transporter Assay Protocol (Uptake Inhibition)

This protocol is a representative example for determining the potency of a compound to inhibit monoamine transporter uptake in vitro.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Compound Preparation: Test compounds, such as 4-FPM, are prepared in a series of concentrations.

  • Uptake Inhibition Assay:

    • The cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

    • A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Visualizations

Signaling Pathway

The primary mechanism of action of 4-FPM at the cellular level is its interaction with monoamine transporters. The following diagram illustrates this process.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_transporter Monoamine Transporter (DAT/NET) MA Dopamine / Norepinephrine MA_vesicle Dopamine / Norepinephrine MA->MA_vesicle Storage MA_released Dopamine / Norepinephrine MA_vesicle->MA_released Release FPM 4-FPM Transporter DAT / NET FPM->Transporter Inhibits Reuptake FPM->Transporter Induces Efflux MA_released->Transporter Reuptake Transporter->MA Transport

Caption: Interaction of 4-FPM with monoamine transporters in the synaptic cleft.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the early-stage research of a novel psychoactive substance like 4-FPM.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_data Data Analysis & Interpretation Synthesis Chemical Synthesis of 4-FPM Purification Purification & Salt Formation Synthesis->Purification Analysis Analytical Characterization (GC-MS, LC-MS, NMR) Purification->Analysis Binding_Assay Receptor Binding Assays (Ki) Analysis->Binding_Assay Uptake_Assay Monoamine Uptake Inhibition Assays (IC50) Analysis->Uptake_Assay Release_Assay Monoamine Release Assays (EC50) Analysis->Release_Assay Data_Analysis Quantitative Data Analysis Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Release_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Report Reporting of Findings SAR->Report

Caption: A generalized experimental workflow for the study of 4-FPM.

Toxicology and Pharmacokinetics

As of the current literature review, there is a significant lack of formal toxicological and pharmacokinetic studies on this compound. Early research has primarily focused on its synthesis and in vitro pharmacological characterization. The absence of data on its absorption, distribution, metabolism, excretion (ADME), and toxicity profile in vivo represents a critical knowledge gap. Professionals should exercise caution and recognize that the potential health risks of 4-FPM have not been systematically evaluated.

Conclusion

Early research findings characterize this compound as a potent monoamine reuptake inhibitor and releasing agent with a preference for the dopamine and norepinephrine transporters. This pharmacological profile is consistent with its classification as a stimulant. While in vitro data provides a foundational understanding of its mechanism of action, the lack of in vivo pharmacokinetic and toxicological data underscores the need for further comprehensive research to fully elucidate its properties and potential risks. This technical guide serves as a summary of the initial scientific investigations into 4-FPM, providing a valuable resource for the scientific community.

References

Methodological & Application

4-Fluorophenmetrazine: Analytical Standards and Reference Materials - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 4-Fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class. These guidelines are intended to assist researchers, forensic scientists, and drug development professionals in the accurate identification and quantification of this compound using various analytical techniques.

Introduction

This compound (4-FPM) is a derivative of phenmetrazine and a structural isomer of 3-Fluorophenmetrazine (3-FPM). As a novel psychoactive substance (NPS), the availability of well-characterized analytical standards and robust analytical methods is crucial for its unambiguous identification in forensic casework, clinical toxicology, and pharmaceutical research. 4-FPM acts as a releasing agent for the monoamine neurotransmitters norepinephrine (B1679862) and dopamine, exhibiting stimulant properties. The accurate determination of its purity, identity, and concentration in various matrices is essential for understanding its pharmacology, toxicology, and for ensuring the quality of reference materials.

Analytical Reference Materials

Certified reference materials (CRMs) for this compound are essential for the validation of analytical methods and for ensuring the accuracy and traceability of analytical results. While a specific certificate of analysis for a 4-FPM CRM was not publicly available, reference standards for its isomer, 3-Fluorophenmetrazine, are available with a purity of ≥98%[1]. It is imperative for laboratories to source 4-FPM reference standards from accredited suppliers who can provide a comprehensive certificate of analysis detailing purity, identity, and characterization methods.

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical characterization of this compound and its isomers.

Table 1: Chromatographic Data

AnalyteRetention Time (min)Chromatographic Method
2-Fluorophenmetrazine16.18HPLC
3-Fluorophenmetrazine19.34HPLC
This compound 18.48 HPLC

Table 2: Mass Spectrometric Data (Predicted for 4-FPM based on isomers)

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)
Electron Ionization (EI)195 [M]+109, 83, 56

Table 3: Nuclear Magnetic Resonance (NMR) Data (Predicted)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.30-7.10mAromatic-H
¹H4.55d2.0O-CH-Ar
¹H4.05dd11.0, 3.0O-CH₂
¹H3.75dt11.0, 3.0O-CH₂
¹H3.20mN-CH(CH₃)
¹H2.85dd12.0, 3.0N-CH₂
¹H2.70dt12.0, 3.0N-CH₂
¹H1.05d6.5CH₃
¹³C162 (d, ¹JCF = 245)C-F
¹³C135 (d, ⁴JCF = 3)Ar-C
¹³C128 (d, ³JCF = 8)Ar-CH
¹³C115 (d, ²JCF = 21)Ar-CH
¹³C81.0O-CH-Ar
¹³C71.0O-CH₂
¹³C55.0N-CH(CH₃)
¹³C50.0N-CH₂
¹³C15.0CH₃

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 4-FPM, based on established methods for related compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve the 4-FPM reference standard or sample extract in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and selective quantification of 4-FPM in complex matrices.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: For biological matrices, a protein precipitation or solid-phase extraction (SPE) is recommended. The final extract should be reconstituted in the mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3500 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 4-FPM. A potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 196. Product ions would be selected based on fragmentation experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural elucidation and confirmation of 4-FPM.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the 4-FPM sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 30° pulse.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

Visualizations

Signaling Pathway of this compound

G Proposed Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron FPM 4-FPM DAT Dopamine Transporter (DAT) FPM->DAT Enters via transporter NET Norepinephrine Transporter (NET) FPM->NET Enters via transporter Dopamine_synapse Dopamine DAT->Dopamine_synapse Release Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Release VMAT2 VMAT2 Dopamine_cyto Cytosolic Dopamine VMAT2->Dopamine_cyto Disrupts vesicular storage Norepinephrine_cyto Cytosolic Norepinephrine VMAT2->Norepinephrine_cyto Disrupts vesicular storage Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->VMAT2 Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->VMAT2 Dopamine_cyto->DAT Efflux Norepinephrine_cyto->NET Efflux D_receptor Dopamine Receptors Dopamine_synapse->D_receptor NE_receptor Norepinephrine Receptors Norepinephrine_synapse->NE_receptor Stimulant_effects Stimulant Effects D_receptor->Stimulant_effects NE_receptor->Stimulant_effects

Caption: Mechanism of 4-FPM as a monoamine releasing agent.

General Analytical Workflow

G General Workflow for 4-FPM Analysis A Sample Receipt & Login B Sample Preparation (Extraction, Derivatization, etc.) A->B C Analytical Instrumentation (GC-MS, LC-MS/MS, NMR) B->C D Data Acquisition C->D E Data Processing & Analysis D->E F Review & Reporting E->F

Caption: A generalized workflow for the analysis of 4-FPM.

GC-MS Experimental Workflow

G GC-MS Experimental Workflow for 4-FPM A Dissolve Sample in Solvent B Inject 1 µL into GC A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition & Spectrum Generation E->F

Caption: Step-by-step workflow for GC-MS analysis of 4-FPM.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Fluoromethylphenidate (4-FPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoromethylphenidate (B12786486) (4-FPM) is a synthetic stimulant of the phenidate class, closely related to methylphenidate. As a research chemical, its analysis is crucial for forensic, clinical, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of 4-FPM in various matrices. These application notes provide detailed protocols for the analysis of 4-FPM, including sample preparation, instrument parameters, and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of 4-FPM, including retention times and characteristic mass fragments.

Table 1: Gas Chromatography Retention Times for 4-FPM

ParameterMethod 1[1][2]Method 2[3]
Retention Time (min) 18.13 (±)-threo / 18.04 (±)-erythro9.396

Table 2: Characteristic Mass Fragments of 4-FPM

Mass-to-Charge Ratio (m/z)Proposed Fragment Structure/IdentityRelative Abundance
84 Tetrahydropyridinium species (C₅H₁₀N⁺) - Base Peak 100%
190 4-fluorophenyl(piperidin-2-ylidene)methylium species (C₁₂H₁₃FN⁺)Major Fragment
168 Methyl 4-fluorophenylacetate radical cation (C₉H₈FO₂⁺)Major Fragment
56 Dihydroazetium ionMinor Fragment

Relative abundance can vary slightly between instruments and methods. The base peak at m/z 84 is the most consistent and abundant fragment.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. For non-biological samples, a simple dilution is often sufficient. For biological matrices such as blood or urine, an extraction step is necessary to remove interfering substances.

a) Standard Solution Preparation

  • Method: Dissolve a known amount of 4-FPM reference standard in a suitable volatile solvent.

  • Protocol:

    • Accurately weigh 1 mg of 4-FPM standard.

    • Dissolve in 1 mL of methanol (B129727) or chloroform (B151607) to prepare a 1 mg/mL stock solution.[3]

    • Perform serial dilutions with the same solvent to prepare working standards and calibration curve standards.

b) Liquid-Liquid Extraction (LLE) for Biological Samples (Blood/Urine)

This protocol is a general guideline and should be optimized and validated for the specific matrix and laboratory conditions.

  • Materials:

    • Whole blood or urine sample

    • Internal Standard (IS) solution (e.g., deuterated 4-FPM)

    • pH 9.5 buffer (e.g., carbonate buffer)

    • Extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate (B1210297) and hexane)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., ethyl acetate)

  • Protocol:

    • Pipette 1 mL of the biological sample (blood or urine) into a centrifuge tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of pH 9.5 buffer and vortex briefly.

    • Add 5 mL of the extraction solvent.

    • Vortex for 2-5 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of ethyl acetate.

    • Transfer the reconstituted sample to a GC vial for analysis.

c) Solid-Phase Extraction (SPE) for Biological Samples (Blood/Urine)

SPE can provide a cleaner extract compared to LLE. The choice of sorbent and solvents should be optimized. A mixed-mode cation exchange polymer is often suitable for basic drugs like 4-FPM.

  • Materials:

    • Whole blood or urine sample

    • Internal Standard (IS) solution

    • SPE cartridge (e.g., mixed-mode cation exchange)

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (e.g., water, followed by a weak organic solvent like methanol)

    • Elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide)

    • Centrifuge or vacuum manifold

    • Evaporator

    • Reconstitution solvent

  • Protocol:

    • Condition: Pass 2 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 2 mL of water through the cartridge.

    • Load: Mix 1 mL of the biological sample with the internal standard and load it onto the cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate.

    • Wash: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.

    • Elute: Elute the analyte and internal standard with 2 mL of the elution solvent.

    • Evaporate: Evaporate the eluate to dryness.

    • Reconstitute: Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

Two validated methods are presented below, offering flexibility based on available instrumentation and desired chromatographic resolution.

Method 1: High-Resolution Method [1][2]

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Column: HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector:

    • Temperature: 250°C

    • Split Ratio: 1:1

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 100°C

  • Transfer Line Temperature: 280°C

Method 2: Standard Method [3]

  • Gas Chromatograph: Agilent Gas Chromatograph or equivalent

  • Column: HP-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at 1.5 mL/min

  • Injector:

    • Temperature: 280°C

    • Split Ratio: 25:1

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1.0 min

    • Ramp: 12°C/min to 280°C

    • Final Hold: Hold at 280°C for 9.0 min

Mass Spectrometer Parameters (Applicable to both methods)

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: 30-550 amu

  • Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Method Validation (General Guidelines)

For quantitative analysis, a full method validation should be performed according to established guidelines. Key parameters to evaluate include:

  • Linearity: A calibration curve should be prepared with at least five concentration levels. The coefficient of determination (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other appropriate statistical methods.

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) for precision should typically be <15%, and the accuracy should be within 85-115%.

  • Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-FPM from a biological sample.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Blood/Urine) is_add Add Internal Standard start->is_add Spike extraction Liquid-Liquid or Solid-Phase Extraction is_add->extraction evap Evaporation extraction->evap Organic Phase reconstitute Reconstitution evap->reconstitute injection Injection into GC reconstitute->injection Sample into Vial separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (Scan/SIM) ionization->detection qualitative Qualitative Analysis (Mass Spectrum Library Match) detection->qualitative Data Acquisition quantitative Quantitative Analysis (Calibration Curve) detection->quantitative

GC-MS analysis workflow for 4-FPM.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the fragmentation pattern of 4-FPM in the mass spectrometer.

Fragmentation_Pathway M 4-FPM Molecular Ion (M+) m/z 251 frag190 4-fluorophenyl(piperidin-2-ylidene)methylium m/z 190 M->frag190 α-cleavage loss_enol Loss of Methyl 4-fluorophenylacetate moiety M->loss_enol loss_piperidine Loss of Tetrahydropyridine moiety M->loss_piperidine frag84 Tetrahydropyridinium Ion (Base Peak) m/z 84 rearrangement Rearrangement frag84->rearrangement frag168 Methyl 4-fluorophenylacetate Radical Cation m/z 168 frag56 Dihydroazetium Ion m/z 56 loss_enol->frag84 loss_piperidine->frag168 rearrangement->frag56

Proposed fragmentation of 4-FPM in GC-MS.

References

Application Note: Quantification of 4-Fluorophenmetrazine (4-FPM) in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenmetrazine class that has emerged as a new psychoactive substance (NPS). As with many NPS, its prevalence necessitates the development of robust and reliable analytical methods for its detection and quantification in biological samples. This is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of such compounds due to its high sensitivity and selectivity.[1][2][3] This application note details a comprehensive protocol for the quantification of 4-FPM in biological matrices, such as plasma and urine, using LC-MS/MS.

Principle

The method involves the extraction of 4-FPM from the biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The analyte is then ionized, and the mass spectrometer is used to select and fragment the precursor ion, with specific product ions being monitored for quantification.[4][5] This multiple reaction monitoring (MRM) approach provides excellent specificity and minimizes interference from the sample matrix.[6]

Instrumentation and Materials

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A reverse-phase C18 column is a suitable choice for separating 4-FPM.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid may be used as a mobile phase additive.[7]

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation reagents.[8][9]

  • Reference Standards: Certified reference material of 4-FPM and a suitable internal standard (e.g., a deuterated analog).

Experimental Protocols

1. Sample Preparation

A critical step in quantitative bioanalysis is the effective removal of matrix components that can interfere with the analysis.[8] Protein precipitation is a straightforward method for plasma samples, while for urine, a "dilute and shoot" approach or SPE may be employed for cleaner extracts.[6]

Protocol 1: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the urine sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V[7]
Drying Gas Temperature 350 °C[7]
Nebulizer Gas Pressure 50 psi[7]
MRM Transitions To be determined by infusing a standard solution of 4-FPM. A suggested precursor ion would be [M+H]+.

3. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking blank matrix with known concentrations of 4-FPM. A linear range of 1-1000 ng/mL is often achievable for similar compounds.[10]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessed to ensure that endogenous components of the biological matrix do not suppress or enhance the ionization of the analyte.

  • Stability: The stability of 4-FPM in the biological matrix under different storage and handling conditions should be evaluated.

Data Presentation

Table 1: Quantitative LC-MS/MS Parameters for 4-FPM

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
4-FPM[To be determined][To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined][To be determined]

Table 2: Example Calibration Curve Data for 4-FPM in Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.01298.55.2
50.058101.24.1
100.115100.83.5
500.59299.12.8
1001.18099.52.1
5005.950100.31.9
100011.920100.11.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for 4-FPM quantification.

analytical_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry mixture Sample Mixture separation Analyte Separation mixture->separation Injection ionization Ionization (ESI) separation->ionization Elution precursor Precursor Ion Selection (Q1) ionization->precursor fragmentation Fragmentation (Q2) precursor->fragmentation product Product Ion Selection (Q3) fragmentation->product detection Detection product->detection

Caption: LC-MS/MS analytical logic for targeted quantification.

References

Application Notes and Protocols for the Structural Elucidation of 4-Fluorophenmetrazine (4-FPM) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenmetrazine (4-FPM), chemically known as 2-(4-fluorophenyl)-3-methylmorpholine, is a synthetic stimulant of the phenylmorpholine class. As a structural analog of phenmetrazine, it is crucial for forensic laboratories, drug development professionals, and researchers to have robust analytical methods for its unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about a molecule's structure, making it an invaluable tool for the structural elucidation of novel psychoactive substances like 4-FPM.[1] This document provides a comprehensive guide to the use of NMR spectroscopy for the structural characterization of 4-FPM, including detailed experimental protocols and expected spectral data.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 4-FPM. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1]

Table 1: Predicted ¹H NMR Spectral Data for 4-FPM
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'7.35 - 7.45m2H
H-3', H-5'7.05 - 7.15m2H
H-24.50 - 4.60d~3.01H
H-6ax4.00 - 4.10ddd~11.5, 4.0, 2.01H
H-6eq3.75 - 3.85m1H
H-33.15 - 3.25m1H
H-5ax3.00 - 3.10m1H
H-5eq2.90 - 3.00m1H
CH₃0.90 - 1.00d~6.53H
NHVariablebr s1H
Table 2: Predicted ¹³C NMR Spectral Data for 4-FPM
Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to ¹⁹F coupling)
C-1'135.0 - 136.0d
C-4'161.0 - 164.0d, ¹JCF ≈ 245 Hz
C-2', C-6'128.0 - 129.0d, ³JCF ≈ 8 Hz
C-3', C-5'115.0 - 116.0d, ²JCF ≈ 21 Hz
C-280.0 - 82.0s
C-666.0 - 67.0s
C-355.0 - 56.0s
C-544.0 - 45.0s
CH₃15.0 - 16.0s
Table 3: Predicted ¹⁹F NMR Spectral Data for 4-FPM
Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
F-4'-113 to -118m

Experimental Protocols

This section details the methodologies for acquiring high-quality 1D and 2D NMR spectra for the structural elucidation of 4-FPM.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton.[1]

  • Concentration: Dissolve approximately 5-10 mg of the 4-FPM sample in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Sample Filtration: To ensure high-resolution spectra, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: For qualitative identification, the residual solvent peak can be used for referencing the chemical shift scale (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For quantitative analysis (qNMR), a certified internal standard should be added.[1]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.[1]

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

¹⁹F NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -100 to -130 ppm (or a wider range to ensure signal capture).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 64-256.

  • Temperature: 298 K.

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs for COSY, HSQC, and HMBC should be used.

  • The spectral widths in both dimensions should be set to encompass all relevant signals.

  • The number of scans and increments will vary depending on the sample concentration and desired resolution.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in all spectra.

Structural Elucidation Workflow and 2D NMR Correlations

The following diagrams illustrate the workflow for structural elucidation and the key 2D NMR correlations expected for 4-FPM.

G cluster_workflow Experimental Workflow for 4-FPM Structural Elucidation sample_prep Sample Preparation (Dissolution, Filtration) one_d_nmr 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_proc Data Processing (FT, Phasing, Referencing) two_d_nmr->data_proc spectral_analysis Spectral Analysis (Peak Picking, Integration) data_proc->spectral_analysis structure_elucidation Structure Elucidation (Assignment, Correlation Analysis) spectral_analysis->structure_elucidation final_report Final Structure Confirmation and Reporting structure_elucidation->final_report

Caption: Experimental Workflow for 4-FPM Identification by NMR.

G cluster_structure cluster_correlations Key 2D NMR Correlations for 4-FPM mol cosy COSY (¹H-¹H Correlations) cosy_desc H-2 ↔ H-3 H-3 ↔ CH₃ H-5 ↔ H-6 cosy->cosy_desc hsqc HSQC (¹H-¹³C One-Bond Correlations) hsqc_desc H-2 ↔ C-2 H-3 ↔ C-3 CH₃ ↔ CH₃ Carbon H-aromatic ↔ C-aromatic hsqc->hsqc_desc hmbc HMBC (¹H-¹³C Long-Range Correlations) hmbc_desc H-2 ↔ C-1', C-2', C-6' H-3 ↔ C-2, C-5 CH₃ ↔ C-2, C-3 H-6' ↔ C-4', C-2' hmbc->hmbc_desc

Caption: Predicted 2D NMR correlations for this compound.

Interpretation of 2D NMR Spectra

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-FPM, key correlations are expected between the proton on C-2 and the proton on C-3, and between the proton on C-3 and the methyl protons. Correlations will also be observed between the geminal and vicinal protons of the morpholine (B109124) ring (H-5 and H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal at ~4.55 ppm will correlate with the carbon signal at ~81.0 ppm, confirming their assignment as H-2 and C-2, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular skeleton. Key long-range correlations for 4-FPM would include:

    • The proton at H-2 to the aromatic carbons C-1', C-2', and C-6', confirming the connection of the morpholine ring to the fluorophenyl group.

    • The methyl protons to both C-2 and C-3, confirming the position of the methyl group.

    • The aromatic protons to other aromatic carbons, aiding in the assignment of the substituted phenyl ring.

Conclusion

This application note provides a detailed protocol for the structural elucidation of this compound using NMR spectroscopy. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided tables of predicted ¹H, ¹³C, and ¹⁹F NMR data serve as a valuable reference for the interpretation of experimental results. The inclusion of 2D NMR experiments such as COSY, HSQC, and HMBC is highly recommended to confirm the assignment of protons and carbons, leading to an unambiguous identification of the 4-FPM molecule.

References

Application Notes and Protocol: In Vitro Monoamine Transporter Uptake Assays for 4-Fluorophenylpiracetam (4-FPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are critical regulators of neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[1] These transporters are primary targets for a wide range of therapeutic agents and drugs of abuse. 4-Fluorophenylpiracetam (4-FPM) is a synthetic derivative of piracetam (B1677957) with reported stimulant properties. Understanding its interaction with monoamine transporters is crucial for elucidating its pharmacological profile.

These application notes provide a detailed protocol for conducting in vitro monoamine transporter uptake assays to determine the inhibitory potency of 4-FPM on DAT, NET, and SERT. The described methods are based on established radiolabeled and fluorescent techniques, which are the gold standard for characterizing compound interactions with these transporters.[1][2]

Signaling Pathway of Monoamine Transporter Inhibition

Monoamine transporters are located on the presynaptic terminal of neurons and function to clear neurotransmitters from the synaptic cleft, thereby terminating the signal. Reuptake inhibitors like 4-FPM block this process, leading to an increased concentration of monoamines in the synapse and enhanced downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Monoamine Release vesicle->release transporter Monoamine Transporter (DAT, NET, or SERT) synapse release->synapse Exocytosis reuptake Reuptake reuptake->transporter inhibitor 4-FPM (Inhibitor) inhibitor->transporter Inhibition synapse->reuptake Binding receptor Postsynaptic Receptor synapse->receptor Neurotransmission binding Binding & Signal Transduction receptor->binding

Caption: Mechanism of monoamine reuptake inhibition by 4-FPM at the synapse.

Experimental Workflow

The general workflow for assessing the inhibitory effect of 4-FPM on monoamine transporters involves culturing cells expressing the specific transporter, exposing the cells to varying concentrations of 4-FPM, initiating the uptake of a labeled substrate, and measuring the amount of substrate taken up by the cells.

cluster_workflow Experimental Workflow culture Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) plate Cell Plating (96-well plates) culture->plate preincubation Pre-incubation with 4-FPM (Varying concentrations) plate->preincubation initiate Initiate Uptake (Add radiolabeled or fluorescent substrate) preincubation->initiate incubate Incubation (Defined time and temperature) initiate->incubate terminate Terminate Uptake (Rapid washing with ice-cold buffer) incubate->terminate measure Measure Substrate Uptake (Scintillation counting or fluorescence reading) terminate->measure analyze Data Analysis (Calculate IC50 values) measure->analyze

Caption: General experimental workflow for monoamine transporter uptake assays.

Quantitative Data Summary for 4-FPM

The following table summarizes the in vitro inhibitory potency of 4-FPM at human monoamine transporters as reported in the literature.

CompoundTransporterIC50 (µM)Reference
4-FPM hDAT< 2.5[3]
hNET< 2.5[3]
hSERT88.09 (±1.83)[3]

Experimental Protocols

Two primary methods for conducting monoamine transporter uptake assays are detailed below: a radiolabeled substrate assay and a fluorescent substrate assay.

Protocol 1: Radiolabeled Monoamine Transporter Uptake Assay

This protocol directly measures the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials and Reagents:

  • Cells: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT.[1]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Assay Buffer: Krebs-HEPES buffer (KHB) containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, and 20 mM glucose, pH 7.3-7.4.

  • Radiolabeled Substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT.[1]

  • Test Compound: 4-Fluorophenylpiracetam (4-FPM) dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Control Inhibitors: A known potent inhibitor for each transporter to determine non-specific uptake (e.g., cocaine or GBR12909 for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) or S-citalopram for SERT).[1]

  • Scintillation Cocktail

  • 96-well microplates (poly-D-lysine coated for better cell adherence)

  • Microplate Scintillation Counter

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[2] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Preparation of Solutions: Prepare serial dilutions of 4-FPM and the control inhibitor in assay buffer. The final concentration of the vehicle should be kept constant across all wells and should not exceed 0.1%.

  • Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer. Add the diluted 4-FPM or control inhibitor to the respective wells and pre-incubate for 10-15 minutes at 37°C.[1]

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.

  • Incubation: Incubate the plate for a short, defined period at room temperature or 37°C.[1] Typical incubation times are 1-3 minutes for DAT and SERT, and 3 minutes for NET.[1]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with ice-cold assay buffer.[1]

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a scintillation cocktail to each well.[2] Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of the control inhibitor) from the total uptake (counts in the absence of any inhibitor).

  • Calculate the percentage of inhibition for each concentration of 4-FPM relative to the specific uptake.

  • Plot the percentage of inhibition against the logarithm of the 4-FPM concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorescent Monoamine Transporter Uptake Assay

This method provides a non-radioactive alternative, often in a high-throughput format, using a fluorescent substrate that mimics monoamines.[4]

Materials and Reagents:

  • Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT.[4]

  • Cell Culture Medium: As described in Protocol 1.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[5]

  • Fluorescent Substrate Kit: Commercially available kits such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, which contains a fluorescent substrate and a masking dye to quench extracellular fluorescence.[6]

  • Test Compound: 4-FPM dissolved in an appropriate vehicle.

  • Control Inhibitors: As described in Protocol 1.

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence Microplate Reader capable of bottom-reading.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.[4]

  • Preparation of Solutions: Prepare serial dilutions of 4-FPM and control inhibitors in assay buffer.

  • Pre-incubation: Remove the culture medium and add the diluted 4-FPM or control inhibitor to the wells. Incubate for 10 minutes at 37°C.[4]

  • Initiation of Uptake: Add the fluorescent substrate/masking dye solution to all wells according to the kit manufacturer's instructions.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. The assay can be run in either kinetic mode (reading fluorescence over time) or endpoint mode (reading after a fixed incubation period, e.g., 30 minutes).[4][5]

Data Analysis:

  • For kinetic assays, the rate of uptake (slope of the fluorescence versus time curve) is used. For endpoint assays, the final fluorescence intensity is used.

  • Determine the specific uptake by subtracting the signal from wells with a saturating concentration of a known inhibitor.

  • Calculate the percent inhibition for each concentration of 4-FPM.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of 4-FPM and fitting to a dose-response curve.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for characterizing the in vitro pharmacology of 4-FPM at monoamine transporters. Both radiolabeled and fluorescent assays are suitable for determining the inhibitory potency (IC₅₀) of 4-FPM, which is a critical step in understanding its mechanism of action and potential physiological effects. The choice between the two methods will depend on the specific experimental needs, available resources, and desired throughput.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Fluoromethylphenidate (4-FPM) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoromethylphenidate (B12786486) (4-FPM) is a synthetic stimulant of the phenidate class, closely related to methylphenidate (Ritalin). It primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft.[1][2] This activity results in stimulant effects that have led to its emergence as a novel psychoactive substance. The quantitative analysis of 4-FPM in biological matrices is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of 4-FPM in whole blood, plasma, and urine using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

4-FPM exerts its stimulant effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission. The (±)-threo-isomer of 4-FPM is the more pharmacologically active form.[2]

Figure 1: Simplified signaling pathway of 4-FPM's mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for the analysis of 4-FPM in biological matrices.

Table 1: LC-MS/MS Method Validation Parameters for 4-FPM in Whole Blood

ParameterResultReference
Linearity Range0.01 - 0.500 mg/L[3][4]
LLOQ0.01 mg/L[3][4]
Accuracy (Bias)Within ±15%[5]
Precision (CV)Within ±15%[5]
Internal StandardDeuterated analog (e.g., 4-FPM-d5)Method Development

Table 2: Reported Concentrations of 4-FPM in Biological Samples from Case Studies

Biological MatrixConcentrationCase DescriptionReference
Blood32 ng/mLNon-fatal intoxication[5]
Urine827 ng/mLNon-fatal intoxication[5]
Femoral Vein Blood0.012 - 0.05 mg/LFatal intoxication[3][4]

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-FPM in Whole Blood and Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of 4-FPM using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.

1. Materials and Reagents

  • 4-Fluoromethylphenidate (4-FPM) certified reference material

  • 4-FPM-d5 (or other suitable deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • 0.1 M Sodium phosphate (B84403) buffer (pH 6.0)

  • Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)

  • Centrifuge tubes (15 mL)

  • Autosampler vials with inserts

2. Sample Preparation (Solid-Phase Extraction)

SPE_Workflow start Start: Whole Blood/Plasma Sample add_is Add Internal Standard (4-FPM-d5) start->add_is add_buffer Add 0.1 M Phosphate Buffer (pH 6.0) add_is->add_buffer vortex_centrifuge Vortex and Centrifuge add_buffer->vortex_centrifuge load_sample Load Supernatant onto SPE Cartridge vortex_centrifuge->load_sample condition_spe Condition SPE Cartridge (Methanol, Water, Buffer) condition_spe->load_sample wash_spe1 Wash with Deionized Water load_sample->wash_spe1 wash_spe2 Wash with Acetic Acid wash_spe1->wash_spe2 dry_spe Dry Cartridge wash_spe2->dry_spe elute Elute with Ammoniated Elution Solvent dry_spe->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Application Notes and Protocols for In Vitro Metabolism Studies of 4-Fluorophenmetrazine Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenylmorpholine class. As with any novel psychoactive substance or drug candidate, understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential for drug-drug interactions, and toxicological risk. In vitro metabolism studies using liver microsomes are a fundamental component of this evaluation, providing insights into the primary metabolic pathways and the enzymes responsible for biotransformation.

Experimental Objectives

  • To determine the metabolic stability of this compound in human liver microsomes.

  • To identify the major phase I metabolites of this compound.

  • To elucidate the primary cytochrome P450 (CYP) enzymes involved in the metabolism of this compound.

Materials and Reagents

  • This compound hydrochloride

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Protocols

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver microsomes.

Protocol:

  • Prepare Incubation Mixtures: In a 96-well plate, prepare the following reaction mixtures (final volume of 200 µL):

    • Test Compound: 1 µM 4-FPM, 0.5 mg/mL HLM in 100 mM phosphate buffer.

    • Negative Control (without NADPH): 1 µM 4-FPM, 0.5 mg/mL HLM in 100 mM phosphate buffer.

    • Negative Control (without HLM): 1 µM 4-FPM in 100 mM phosphate buffer with NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to the "Test Compound" and "Negative Control (without HLM)" wells to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of 4-FPM remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t½, min)45.8
Intrinsic Clearance (CLint, µL/min/mg protein)15.1
Metabolite Identification

This experiment aims to identify the major metabolites formed from the metabolism of this compound.

Protocol:

  • Prepare Incubation: Prepare a larger scale incubation mixture similar to the metabolic stability assay (e.g., 1 mL final volume) with a higher concentration of 4-FPM (e.g., 10 µM) to ensure detectable levels of metabolites.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Reaction Termination and Extraction: Stop the reaction with ice-cold acetonitrile. After centrifugation, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for concentration.

  • LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites. Data analysis should focus on detecting masses corresponding to expected metabolic transformations (e.g., hydroxylation, N-dealkylation, oxidation).

Data Presentation:

Table 2: Hypothetical Phase I Metabolites of this compound Identified in Human Liver Microsomes

MetaboliteProposed BiotransformationMass Shift (Da)
M1Hydroxylation of the phenyl ring+16
M2Hydroxylation of the morpholine (B109124) ring+16
M3N-dealkylation-14
M4Ring opening and oxidation+30
CYP Reaction Phenotyping

This protocol identifies the specific CYP isozymes responsible for the metabolism of this compound.

Protocol:

  • Prepare Incubations: Set up incubation mixtures as in the metabolic stability assay. For each CYP isozyme of interest, prepare a set of incubations containing a specific chemical inhibitor at a concentration known to be selective for that enzyme.

  • Incubation and Analysis: Follow the same procedure as the metabolic stability assay, typically using a single, early time point (e.g., 15 minutes) where the reaction is linear.

  • Data Analysis: Compare the rate of 4-FPM metabolism in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isozyme.

Data Presentation:

Table 3: Hypothetical Inhibition of this compound Metabolism by Specific CYP Inhibitors

CYP IsozymeInhibitor% Inhibition of 4-FPM Metabolism
CYP3A4Ketoconazole15%
CYP2D6Quinidine65%
CYP2C19Ticlopidine5%
CYP1A2Furafylline<5%
CYP2C9Sulfaphenazole<5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis prep_reagents Prepare Reagents (4-FPM, HLM, Buffers, NADPH) stability Metabolic Stability Assay prep_reagents->stability met_id Metabolite Identification prep_reagents->met_id phenotyping CYP Reaction Phenotyping prep_reagents->phenotyping prep_controls Prepare Controls (Positive, Negative) prep_controls->stability prep_controls->phenotyping lcms LC-MS/MS Analysis stability->lcms met_id->lcms phenotyping->lcms data_analysis Data Interpretation (Half-life, CLint, Metabolite Structure) lcms->data_analysis metabolic_pathway cluster_phase1 Phase I Metabolism parent This compound m1 M1: Phenyl Hydroxylation parent->m1 CYP2D6 (major) CYP3A4 (minor) m2 M2: Morpholine Hydroxylation parent->m2 CYP2D6 m3 M3: N-dealkylation parent->m3 CYP2D6 m4 M4: Ring Opening parent->m4 Various CYPs

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-FPM in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-Fluorophenylmethylaminopropane (4-FPM) in brain tissue. The protocol outlines a comprehensive workflow from sample preparation, including tissue homogenization and protein precipitation, to optimized chromatographic and mass spectrometric conditions. The method is intended for use in preclinical research, pharmacokinetic studies, and drug distribution analysis within the central nervous system. All quantitative data from the validation experiments are summarized, demonstrating the method's suitability for its intended purpose.

Introduction

4-Fluorophenylmethylaminopropane (4-FPM) is a synthetic stimulant of the substituted cathinone (B1664624) class. Understanding its concentration and distribution within the brain is crucial for elucidating its neuropharmacological effects and potential for abuse. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical methods.[1][2][3] However, the complexity of the brain matrix, with its high lipid and protein content, presents a significant challenge, necessitating a robust and optimized sample preparation procedure to minimize matrix effects and ensure accurate quantification.[1][2] This document provides a detailed protocol for a validated LC-MS/MS method for 4-FPM in brain tissue, suitable for researchers in pharmacology and toxicology.

Experimental Protocols

Materials and Reagents
  • 4-FPM analytical standard

  • 4-FPM-d5 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blank brain tissue from control animals

Equipment
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Tissue homogenizer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Calibrated pipettes and tips

  • Autosampler vials

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of 4-FPM and 4-FPM-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 4-FPM stock solution in 50:50 methanol:water to create working solutions for calibration standards and QC samples.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank brain homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh the brain tissue sample.

    • Add ice-cold PBS at a 1:4 (w/v) ratio (e.g., 100 mg of tissue in 400 µL of PBS).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation:

    • To a 100 µL aliquot of the brain homogenate, add 10 µL of the 4-FPM-d5 internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters provide a starting point for method optimization on your specific LC-MS/MS system.

Liquid Chromatography

ParameterCondition
Column C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-FPMTo be determinedTo be determinedTo be optimized
4-FPM-d5To be determinedTo be determinedTo be optimized

Note: The specific precursor and product ions, as well as collision energies, must be optimized for the instrument being used.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
LOD 0.5 ng/mL
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low3< 15%< 15%85 - 115%
Medium50< 15%< 15%85 - 115%
High800< 15%< 15%85 - 115%
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 85%< 15%
High800> 85%< 15%
Stability
ConditionDurationStability (%)
Bench-top (Room Temp) 4 hours> 85%
Autosampler (4°C) 24 hours> 85%
Freeze-Thaw (3 cycles) -20°C> 85%
Long-term 30 days> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Brain Tissue Sample homogenization Homogenization in PBS tissue->homogenization protein_precipitation Protein Precipitation (Acetonitrile + IS) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification validation Method Validation quantification->validation

Caption: Workflow for 4-FPM Quantification in Brain Tissue.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 4-FPM in brain tissue. The protocol includes a comprehensive sample preparation procedure and optimized instrumental parameters. The validation data demonstrates that the method is sensitive, selective, accurate, and precise, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and neuroscience.

References

Application Notes and Protocols for 4-Fluorophenmetrazine (4-FPM) Research Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluorophenmetrazine (4-FPM) is a research chemical and is not intended for human consumption. All handling and experiments should be conducted by trained professionals in a controlled laboratory setting, adhering to all local regulations and safety guidelines. The following information is provided for research purposes only.

Introduction

This compound (4-FPM) is a synthetic stimulant of the phenylmorpholine class. As a structural analog of phenmetrazine, it is of interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. Proper handling and storage of 4-FPM research samples are critical to ensure the safety of laboratory personnel, maintain sample integrity, and obtain reliable experimental results. These application notes provide detailed guidelines and protocols for the safe handling, storage, and analysis of 4-FPM.

Safety Precautions and Personal Protective Equipment (PPE)

All work with 4-FPM should be performed in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A lab coat should be worn to protect from spills.

  • Respiratory Protection: For handling powders outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.

Storage Guidelines

Proper storage is essential to prevent degradation and maintain the purity of 4-FPM samples.

General Recommendations:

  • Store in a cool, dry, and dark place.

  • Keep in a tightly sealed container to prevent moisture and air exposure.

  • Protect from light by using amber vials or storing in a light-blocking container.

Storage Conditions:

Storage ConditionTemperature RangeRecommended DurationNotes
Short-Term Storage 2-8°C (Refrigerator)Up to 1 monthIdeal for frequently accessed samples.
Mid-Term Storage -20°C (Freezer)Up to 1 yearSuitable for preserving sample integrity for an extended period.
Long-Term Storage -80°C (Ultra-Low Freezer)> 1 yearRecommended for archival samples to minimize degradation.

Note: The stability data presented is extrapolated from general knowledge of phenylmorpholine analogs. It is highly recommended to perform in-house stability studies for long-term projects.

Handling Procedures

  • Weighing: All weighing of solid 4-FPM should be conducted in a fume hood or a balance enclosure to avoid inhalation of airborne particles.

  • Dissolving: 4-FPM is reported to be soluble in water, Dimethyl Sulfoxide (DMSO), and methanol (B129727).[1] Prepare solutions in a fume hood. For quantitative analysis, use calibrated volumetric flasks and pipettes.

  • Disposal: Dispose of all 4-FPM waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and subsequent working solutions for analytical purposes.

Materials:

  • This compound (as hydrochloride salt)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Accurately weigh 10 mg of 4-FPM HCl using an analytical balance.

  • Quantitatively transfer the weighed 4-FPM to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the flask and sonicate for 5 minutes or until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution. This is your 1 mg/mL stock solution .

  • To prepare working solutions, dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for creating a calibration curve.

Protocol for Purity Assessment and Stability-Indicating Analysis by HPLC-UV

This method provides a framework for assessing the purity of 4-FPM and can be adapted for stability studies by analyzing samples at different time points under various storage conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions (starting point for method development):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection λ 254 nm (or wavelength of maximum absorbance for 4-FPM)

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare a blank sample (mobile phase) and inject it to identify any system peaks.

  • Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.

  • Prepare the 4-FPM research sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range and filtering it through a 0.45 µm syringe filter.

  • Inject the prepared sample.

  • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For stability studies, compare the peak area of the 4-FPM in aged samples to that of a freshly prepared standard of the same concentration.

Visualizations

G Figure 1: General Laboratory Workflow for 4-FPM Handling cluster_0 Receiving and Storage cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Waste Disposal A Receive Shipment B Log Sample Information A->B C Store in Designated Location (Cool, Dry, Dark) B->C D Wear Appropriate PPE C->D E Weigh Solid in Fume Hood D->E F Prepare Stock/Working Solutions E->F G Instrument Setup & Calibration F->G H Inject Sample G->H I Data Acquisition & Processing H->I J Collect Chemical Waste I->J K Dispose According to Regulations J->K

Caption: General Laboratory Workflow for 4-FPM Handling.

G Figure 2: Decision Tree for 4-FPM Storage A Intended Storage Duration? B Short-Term (< 1 month) A->B C Mid-Term (1-12 months) A->C D Long-Term (> 1 year) A->D E Store at 2-8°C (Refrigerator) B->E F Store at -20°C (Freezer) C->F G Store at -80°C (Ultra-Low Freezer) D->G

Caption: Decision Tree for 4-FPM Storage.

G Figure 3: Hypothetical Degradation Pathway for 4-FPM A This compound B N-Oxidation A->B Oxidative Stress C Aryl Hydroxylation A->C Hydrolysis/Metabolism D Ring Opening A->D Extreme pH/Heat E 4-FPM N-Oxide B->E F Hydroxylated Metabolite C->F G Ring-Opened Product D->G

Caption: Hypothetical Degradation Pathway for 4-FPM.

References

Troubleshooting & Optimization

Common impurities in 4-Fluorophenmetrazine synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorophenmetrazine (4-FPM).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound (4-FPM)?

A1: During the synthesis of 4-FPM, several types of impurities can arise. These are broadly categorized as:

  • Positional Isomers: Due to the starting materials, isomers such as 2-Fluorophenmetrazine (2-FPM) and 3-Fluorophenmetrazine (3-FPM) may be present.

  • Stereoisomers: The synthesis typically yields the trans-diastereomer of 4-FPM. The corresponding cis-diastereomer may be present as an impurity.

  • Unreacted Starting Materials and Intermediates: Residual amounts of starting materials (e.g., 4-fluoropropiophenone, ethanolamine) and synthetic intermediates can remain in the final product.

  • By-products: Side reactions during the synthesis can lead to the formation of various by-products.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may not be completely removed.

Q2: How can I differentiate between the positional isomers of 4-FPM (2-FPM, 3-FPM, and 4-FPM)?

A2: The positional isomers of 4-FPM can be differentiated using various analytical techniques. Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate the isomers based on their different physical and chemical properties. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are definitive for structural elucidation and differentiation of these isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.

Q3: What is the significance of stereoisomeric impurities in 4-FPM?

A3: 4-FPM has two chiral centers, which means it can exist as four different stereoisomers (a pair of enantiomers for the cis and trans diastereomers). The biological activity of these stereoisomers can differ significantly. The synthesis of phenmetrazine analogs typically favors the formation of the more stable trans-isomer. The presence of the cis-isomer as an impurity can affect the overall pharmacological profile and purity of the final compound.

Troubleshooting Guides

Issue: Unexpected Peaks in Chromatographic Analysis (GC/HPLC)

Possible Cause 1: Presence of Positional Isomers (2-FPM or 3-FPM)

  • Identification:

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra of the isomers will be very similar, but their retention times will likely differ.

    • Confirm the identity of the isomers by comparing the retention times with those of certified reference standards for 2-FPM and 3-FPM.

    • For unambiguous identification, isolate the impurity and perform ¹H and ¹³C NMR spectroscopy.

  • Solution:

    • Ensure the regiochemical purity of the starting 4-fluoropropiophenone.

    • Optimize the chromatographic separation method to achieve baseline separation of the isomers for accurate quantification and potential isolation.

Possible Cause 2: Presence of Synthetic Intermediates

  • Identification:

    • Review the synthetic pathway to identify potential intermediates. A common synthesis proceeds via the bromination of 4-fluoropropiophenone, followed by reaction with ethanolamine, reduction, and cyclization.

    • Potential intermediates include α-bromo-4-fluoropropiophenone and 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.

    • Use LC-MS to identify peaks with molecular weights corresponding to these intermediates.

  • Solution:

    • Ensure the reaction conditions (time, temperature, stoichiometry of reagents) are optimized for complete conversion at each step.

    • Incorporate appropriate work-up and purification steps to remove unreacted intermediates.

Issue: Ambiguous NMR Spectroscopic Data

Possible Cause: Presence of Stereoisomers (cis/trans mixture)

  • Identification:

    • The presence of both cis and trans isomers will result in a more complex NMR spectrum, with two sets of signals for some protons and carbons.

    • The coupling constants between the protons on the chiral centers can help distinguish between the cis and trans isomers.

  • Solution:

    • The formation of the morpholine (B109124) ring via cyclization is stereoselective, and the reaction conditions can be optimized to favor the formation of the desired trans-isomer.

    • Purification techniques such as fractional crystallization of a suitable salt (e.g., fumarate) can be employed to separate the diastereomers.[1]

Summary of Potential Impurities

Impurity TypeSpecific ExamplesLikely Source
Positional Isomers 2-Fluorophenmetrazine (2-FPM), 3-Fluorophenmetrazine (3-FPM)Impure starting materials (e.g., a mixture of fluoropropiophenone isomers)
Stereoisomers cis-4-FluorophenmetrazineIncomplete stereoselectivity during the cyclization step of the synthesis
Starting Materials 4-Fluoropropiophenone, EthanolamineIncomplete reaction
Intermediates α-Bromo-4-fluoropropiophenone, 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-oneIncomplete reaction or inefficient purification
By-products Products of over-reduction or side reactionsNon-optimized reaction conditions
Reagents/Solvents Dichloromethane, Sulfuric acid, Sodium borohydrideResidue from synthesis and purification steps

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Dissolve 1 mg of the 4-FPM sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Compare the retention times and mass spectra of any observed impurity peaks with reference standards and library data.

Protocol 2: Structural Elucidation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-FPM sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • 2D NMR (COSY, HSQC, HMBC): If necessary for unambiguous assignment, perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of 4-FPM and identify any impurities.

Visualizations

cluster_synthesis 4-FPM Synthesis Pathway cluster_impurities Potential Impurity Sources Start 4-Fluoropropiophenone Bromo α-Bromo-4-fluoropropiophenone Start->Bromo Bromination Impurity1 Positional Isomers (2/3-FPM) Start->Impurity1 from impure starting material Impurity2 Unreacted Starting Material Start->Impurity2 Intermediate 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one Bromo->Intermediate + Ethanolamine Impurity3 Unreacted Intermediates Bromo->Impurity3 Reduced Reduced Intermediate (Diol) Intermediate->Reduced Reduction (e.g., NaBH4) Intermediate->Impurity3 Product This compound Reduced->Product Cyclization (e.g., H2SO4) Reduced->Impurity3 Impurity4 cis-Stereoisomer Product->Impurity4 from non-selective cyclization start Suspected Impurity in 4-FPM Sample gcms GC-MS Analysis start->gcms lcms LC-MS Analysis start->lcms ref_std Comparison with Reference Standard gcms->ref_std spectral_db Spectral Library Search gcms->spectral_db structure_elucidation Structural Elucidation lcms->structure_elucidation unknown Unknown Impurity lcms->unknown If structure cannot be determined nmr NMR Spectroscopy (1H, 13C, 2D) impurity_identified Impurity Identified nmr->impurity_identified nmr->unknown If data is inconclusive ref_std->impurity_identified spectral_db->impurity_identified structure_elucidation->nmr

References

Technical Support Center: GC-MS Analysis of Fluorophenmetrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the effective differentiation of 4-fluorophenmetrazine (4-FPM) and its positional isomers, 2-FPM and 3-FPM.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate 4-FPM from its 2- and 3-isomers using a standard GC-MS method?

A1: The primary challenge lies in the structural similarity of the positional isomers. This results in nearly identical mass spectral fragmentation patterns under Electron Ionization (EI) and very close chromatographic retention times, making baseline separation difficult to achieve without careful method optimization.[1][2]

Q2: Can 2-FPM, 3-FPM, and 4-FPM be distinguished by their mass spectra alone?

A2: No, the underivatized positional isomers of fluorophenmetrazine produce identical EI mass spectra.[2] The fragmentation is driven by the core morpholine (B109124) structure and is not significantly influenced by the fluorine atom's position on the phenyl ring. Therefore, identification must rely on chromatographic separation.

Q3: What is the most critical parameter for the successful differentiation of FPM isomers?

A3: The most critical factor is achieving clear chromatographic separation. This is primarily controlled by the GC oven temperature program. A slow, optimized temperature ramp rate is essential to maximize the resolution between the closely eluting isomer peaks.

Q4: Is chemical derivatization necessary for this analysis?

A4: While not strictly mandatory, derivatization is highly recommended. Using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) can alter the volatility and chromatographic properties of the isomers, often leading to improved separation where underivatized analysis fails, particularly between the 2- and 3-isomers.[2][3]

Q5: What type of GC column is recommended for separating FPM isomers?

A5: A standard, non-polar to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS or equivalent), is commonly and successfully used.[4] These columns provide good general-purpose separation for a wide range of compounds, including designer drugs.

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of FPM isomers.

Issue 1: Poor or No Chromatographic Separation of Isomers

  • Possible Cause: The oven temperature program is too fast or not optimized.

    • Solution: Decrease the temperature ramp rate (e.g., from 15°C/min to 10°C/min or slower) to increase the interaction time of the analytes with the stationary phase, thereby improving resolution. Ensure the initial oven temperature is low enough to provide good focusing of the analytes at the head of the column.

  • Possible Cause: The carrier gas flow rate is not optimal.

    • Solution: Verify that the carrier gas (typically Helium) has an optimal linear velocity for the column dimensions used (e.g., ~1.0-1.5 mL/min for a 0.25 mm ID column). An excessively high flow rate will reduce separation efficiency.

  • Possible Cause: Underivatized isomers are co-eluting.

    • Solution: Employ a derivatization strategy using TFAA. This can significantly improve the chromatographic resolution between all three isomers.[2]

Issue 2: Peak Tailing or Asymmetric Peak Shape

  • Possible Cause: Active sites within the GC system (e.g., inlet liner, column contamination).

    • Solution: Use a fresh, deactivated inlet liner with glass wool. If the problem persists, trim 10-15 cm from the front of the GC column to remove non-volatile residues and active sites.

  • Possible Cause: Sample concentration is too high, leading to column overload.

    • Solution: Dilute the sample and reinject. Overloading the column can lead to fronting or tailing peaks and a loss of resolution.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Leaks in the GC system.

    • Solution: Perform a thorough leak check of the injector port, column fittings, and gas lines using an electronic leak detector.

  • Possible Cause: Unstable oven temperature or carrier gas flow.

    • Solution: Allow the GC oven to fully equilibrate before starting the analytical run. Ensure the gas supply is stable and the regulators are functioning correctly.

Quantitative Data Summary

The mass spectra of the underivatized isomers are identical, making chromatographic retention time the key differentiator. The following table summarizes expected analytical data based on typical methodologies. Note that absolute retention times will vary between instruments and specific conditions.

Parameter2-Fluorophenmetrazine (2-FPM)3-Fluorophenmetrazine (B1651833) (3-FPM)This compound (4-FPM)
Typical Elution Order 1st or 2nd2nd or 3rd3rd or 2nd
Example Retention Time (min) *Varies6.576[4]Varies
Key Mass Fragments (m/z) 179 (M+), 119, 91, 72, 56179 (M+), 119, 91, 72, 56179 (M+), 119, 91, 72, 56

*Based on the specific method cited for 3-FPM. Relative elution order can be system-dependent.[2][5]

Optimized Experimental Protocol

This protocol provides a starting point for the differentiation of FPM isomers. Further optimization may be required for your specific instrumentation.

1. Sample Preparation (Derivatization with TFAA)

  • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Allow the sample to cool to room temperature.

  • Evaporate the solvent and excess reagent under nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for injection.

2. GC-MS Parameters

  • Instrument: Agilent GC-MS system (or equivalent)

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min[4]

  • Injector Temperature: 280°C[4]

  • Injection Volume: 1 µL

  • Split Ratio: 25:1[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min[4]

    • Ramp: 12°C/min to 280°C[4]

    • Final hold: Hold at 280°C for 9.0 min[4]

  • MS Transfer Line: 280°C[4]

  • Ion Source Temperature: 230°C[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 30-550 amu[4]

  • Acquisition Mode: Full Scan

Process and Logic Diagrams

The following diagrams illustrate the logical workflow for method development and troubleshooting.

MethodOptimization start Start: Analyze FPM Isomer Mix check_sep Evaluate Chromatographic Separation start->check_sep underivatized_ok Separation Adequate? (Baseline Resolved) check_sep->underivatized_ok derivatize Action: Derivatize Sample (e.g., with TFAA) underivatized_ok->derivatize No final_method Final Validated Method underivatized_ok->final_method Yes reanalyze Re-analyze Derivatized Sample derivatize->reanalyze check_deriv_sep Evaluate Separation of Derivatives reanalyze->check_deriv_sep deriv_sep_ok Separation Adequate? check_deriv_sep->deriv_sep_ok optimize_gc Action: Optimize GC Program (e.g., Slower Ramp Rate) deriv_sep_ok->optimize_gc No deriv_sep_ok->final_method Yes optimize_gc->reanalyze

Caption: Logical workflow for developing a GC-MS method for FPM isomer differentiation.

TroubleshootingFlowchart problem Problem: Poor Isomer Separation or Co-elution cause1 Possible Cause 1: Suboptimal GC Program problem->cause1 cause2 Possible Cause 2: Poor Peak Shape problem->cause2 cause3 Possible Cause 3: Inherent Difficulty with Underivatized Isomers problem->cause3 solution1 Solution: Decrease oven ramp rate. Verify optimal carrier gas flow. cause1->solution1 solution2 Solution: Use deactivated liner. Trim column. Dilute sample. cause2->solution2 solution3 Solution: Derivatize with TFAA to improve chromatographic properties. cause3->solution3

Caption: Troubleshooting flowchart for poor separation of FPM isomers.

References

Troubleshooting low signal intensity in LC-MS analysis of 4-FPM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Fluorophenylmercapturic acid (4-FPM).

Troubleshooting Guide: Low Signal Intensity

Low signal intensity in the LC-MS analysis of 4-FPM can be a significant challenge, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to diagnose and resolve common issues.

Is the issue related to the sample, the liquid chromatography (LC) separation, or the mass spectrometer (MS)? A complete loss of signal often points to a singular critical failure, whereas a weak or attenuated signal may have more nuanced causes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for 4-FPM?

A1: Low signal intensity in the LC-MS analysis of 4-FPM can stem from several factors, broadly categorized as:

  • Sample-Related Issues: Analyte degradation, inefficient sample extraction, and the presence of interfering substances in the sample matrix.

  • Chromatography-Related Issues: Poor retention of 4-FPM on the analytical column, co-elution with matrix components leading to ion suppression, and suboptimal mobile phase conditions.

  • Mass Spectrometry-Related Issues: Inefficient ionization of 4-FPM, incorrect mass spectrometer settings (e.g., voltages, temperatures, gas flows), and the formation of multiple adducts that dilute the signal of the primary ion of interest.

Q2: How can I determine if my 4-FPM sample is degrading?

A2: Analyte stability is crucial for reliable quantification. To assess the stability of 4-FPM in your samples, consider the following:

  • Forced Degradation Studies: Expose a known concentration of 4-FPM standard to various stress conditions such as acidic and basic pH, high temperature, and oxidation.[1] This will help identify potential degradation products and the conditions under which 4-FPM is unstable.

  • Proper Storage: Ensure that your samples are stored at appropriate temperatures (e.g., -80°C for biological samples) until analysis to minimize degradation.[2]

  • Analyze Samples Promptly: Whenever possible, analyze samples shortly after preparation to reduce the risk of degradation over time.

Q3: What are the best sample preparation techniques for 4-FPM from biological matrices like serum or urine?

A3: Effective sample preparation is key to removing matrix components that can interfere with the analysis and cause ion suppression.[3][4][5] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method for samples like plasma or serum.[5] Typically, a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[5][6]

  • Liquid-Liquid Extraction (LLE): This technique separates 4-FPM from the sample matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte.[3][7] It can significantly reduce matrix effects.

Q4: How do I know if ion suppression is affecting my 4-FPM signal?

A4: Ion suppression occurs when co-eluting matrix components reduce the ionization efficiency of the analyte.[8][9][10] To identify ion suppression:

  • Post-Column Infusion: Infuse a constant flow of 4-FPM standard into the MS while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of 4-FPM indicates ion suppression.[9]

  • Matrix Effect Calculation: Compare the peak area of 4-FPM in a standard solution to the peak area of 4-FPM spiked into an extracted blank matrix. A lower peak area in the matrix sample suggests ion suppression.

Q5: What are the optimal LC conditions for 4-FPM analysis?

A5: The choice of column and mobile phase is critical for good chromatographic separation.

  • Column: A C18 column is a common choice for the analysis of non-polar to moderately polar compounds.[11]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[11] The addition of a volatile modifier such as formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.[11][12]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and peak shape.

Q6: How can I optimize the MS parameters for 4-FPM?

A6: Proper tuning of the mass spectrometer is essential for maximizing signal intensity.

  • Ionization Mode: Electrospray ionization (ESI) is a common technique for ionizable compounds.[12] It is advisable to test both positive and negative ion modes to determine which provides a better signal for 4-FPM.

  • Parameter Optimization: Systematically optimize key parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate to achieve the maximum signal for 4-FPM.[13]

  • Adduct Ion Formation: Be aware of the potential for adduct formation (e.g., with sodium [M+Na]+ or potassium [M+K]+), which can split the signal between multiple ions and reduce the intensity of the desired protonated molecule [M+H]+.[14][15] Using high-purity solvents and plasticware can help minimize sodium and potassium adducts.[14]

Experimental Protocols

Protocol for Assessing Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Standard Solution (Set A): Prepare a solution of 4-FPM in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).

  • Prepare Spiked Matrix Sample (Set B): Take a blank biological matrix (e.g., plasma, urine) and perform your sample preparation procedure. In the final step, spike the extracted matrix with 4-FPM to the same concentration as in Set A.

  • Analysis: Inject both Set A and Set B into the LC-MS system and record the peak area for 4-FPM.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

General Protocol for Solid-Phase Extraction (SPE)

This is a general guideline; specific sorbents and solvents should be optimized for 4-FPM.

  • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the 4-FPM from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Due to the limited availability of public data specific to 4-FPM, the following table provides typical starting parameters for LC-MS/MS analysis of similar small molecules in biological matrices. These should be optimized for your specific instrument and application.[6]

ParameterRecommended Starting Condition
Liquid Chromatography
ColumnC18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)To be determined by infusion of 4-FPM standard
Product Ion (Q3)To be determined by fragmentation of the precursor ion
Internal StandardA stable isotope-labeled 4-FPM or a structurally similar compound

Visualizations

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Low Signal Intensity in 4-FPM LC-MS Analysis start Low Signal Intensity Observed check_ms Check MS Performance (Tune, Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System (Leaks, Pressure, Column) ms_ok->check_lc Yes fix_ms Service/Fix MS ms_ok->fix_ms No lc_ok LC OK? check_lc->lc_ok check_sample Investigate Sample (Preparation, Stability) lc_ok->check_sample Yes fix_lc Service/Fix LC lc_ok->fix_lc No sample_ok Sample OK? check_sample->sample_ok optimize_method Optimize LC-MS Method (Mobile Phase, Gradient, MS Parameters) sample_ok->optimize_method Yes improve_sample_prep Improve Sample Prep (SPE, LLE) sample_ok->improve_sample_prep No end Signal Restored optimize_method->end fix_ms->start fix_lc->start improve_sample_prep->optimize_method

Caption: A logical workflow for troubleshooting low signal intensity in LC-MS analysis.

References

Technical Support Center: Addressing Matrix Effects in the Quantification of 4-FPM in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and answers to frequently asked questions regarding matrix effects in the quantification of 4-Fluorophenmetrazine (4-FPM) in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the bioanalysis of 4-FPM in plasma.

Q1: What are matrix effects and why are they a concern for 4-FPM quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma).[1][2] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the quantification.[3][4] For 4-FPM, endogenous plasma components like phospholipids (B1166683), salts, and proteins can co-extract and interfere with its ionization in the mass spectrometer source, leading to unreliable results.[2][5]

Q2: I'm observing significant ion suppression for 4-FPM. What are the likely causes and how can I fix it?

A2: Significant ion suppression is a common challenge resulting from charge competition in the ESI source between 4-FPM and co-eluting matrix components.[5] Phospholipids are a notorious cause of ion suppression in plasma samples.[6]

Troubleshooting Steps:

  • Confirm and Quantify the Effect: Use the "Post-Extraction Addition" method (see Protocol 3) to calculate the Matrix Factor (MF). An MF value less than 1 confirms ion suppression.[1]

  • Improve Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample cleanup procedure.[3][6] Consider switching from a simple Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering components.[6][7]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate the 4-FPM peak from the regions where suppression occurs.[3][8] A post-column infusion experiment can help identify these suppression zones.[8][9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., 4-FPM-d5) is the gold standard for compensating for matrix effects.[10][11] Since the SIL-IS has nearly identical physicochemical properties, it experiences the same degree of suppression as the analyte, allowing for reliable correction and accurate quantification.[11]

Q3: My calibration curve is non-linear. Could this be related to matrix effects?

A3: Yes, non-linearity can be a result of matrix effects, especially if the effect is concentration-dependent.[2] If interfering components are not adequately removed, their impact on ionization can vary across the calibration range, leading to a non-linear response. Ensure that your sample preparation is consistent and efficient across all calibration standards. Regulatory guidelines recommend preparing calibration standards by spiking the analyte into the same biological matrix as the study samples to account for this.[12]

Q4: What is the best internal standard (IS) to use for 4-FPM analysis?

A4: The ideal choice is a stable isotope-labeled (SIL) analog of 4-FPM, such as a deuterated version (e.g., 4-FPM-d5).[10][13] SIL internal standards are considered the gold standard because they co-elute and have nearly identical ionization efficiencies to the analyte, allowing them to effectively compensate for matrix effects and other variations during sample processing and analysis.[10][11] If a SIL-IS is unavailable, a structural analog may be used, but it may not compensate for matrix effects as effectively.[2]

Q5: How do I choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for my plasma samples?

A5: The choice depends on the required cleanliness of the extract, method complexity, and throughput needs.

  • Protein Precipitation (PPT): The simplest and fastest method. However, it is the least clean, often leaving significant amounts of phospholipids and other matrix components that can cause ion suppression.[5][6] It is suitable for initial method development or when high throughput is prioritized over ultimate sensitivity.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[7] Optimizing the pH and solvent polarity is crucial for good recovery.[6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective.[6][7] It is more time-consuming and expensive but is often necessary for high-sensitivity assays or to overcome significant matrix effects.

II. Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of plasma sample into a glass tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH above the pKa of 4-FPM, ensuring it is in its neutral form.

  • Add 600 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject.

Protocol 3: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This method, recommended by regulatory agencies like the EMA, quantifies the extent of matrix effects.[1][15]

  • Prepare Three Sets of Samples (at low and high QC concentrations):

    • Set A (Neat Solution): Spike 4-FPM and IS directly into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least 6 different lots of blank plasma through your chosen extraction procedure (e.g., PPT or LLE).[12][15] Spike 4-FPM and IS into the final, dried extracts before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike 4-FPM and IS into the blank plasma before starting the extraction procedure. This set is used to calculate recovery.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)[1]

      • MF = 1 indicates no matrix effect.

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)[15] An IS-Normalized MF close to 1.0 indicates the IS is effectively compensating for the matrix effect.[2]

III. Quantitative Data Summary

The following tables provide representative data to illustrate the performance of different sample preparation techniques. Actual results may vary.

Table 1: Comparison of Sample Preparation Techniques for 4-FPM Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Recovery (%) > 85%> 80%> 90%Consistent & Precise
Matrix Factor (MF) 0.45 - 0.70 (Suppression)0.85 - 1.050.95 - 1.10Close to 1
IS-Normalized MF 0.90 - 1.100.98 - 1.030.99 - 1.020.85 - 1.15
Precision (%CV) < 15%< 10%< 5%≤ 15% (≤ 20% at LLOQ)[15]
Relative Complexity LowMediumHighN/A
Extract Cleanliness LowMediumHighN/A

Table 2: Example LC-MS/MS Parameters for 4-FPM Quantification

ParameterSetting
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions 4-FPM: Specific precursor > product ion
4-FPM-d5 (IS): Specific precursor > product ion
Collision Energy Optimized for 4-FPM and IS

(Note: Specific MS/MS transitions and collision energies must be optimized empirically for the instrument in use.)

IV. Visual Guides & Workflows

The following diagrams illustrate key workflows and decision-making processes for analyzing 4-FPM in plasma.

G cluster_pre Sample Preparation cluster_analysis Analysis & Processing Plasma Receive Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Extract Analytes (PPT, LLE, or SPE) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Integrate Integrate Peaks LCMS->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report G cluster_solutions Mitigation Strategies start Poor Accuracy, Precision, or Sensitivity Observed check_me Assess Matrix Effect (Post-Extraction Addition) start->check_me is_me Is IS-Normalized Matrix Factor between 0.85 and 1.15? check_me->is_me opt_cleanup Improve Sample Cleanup (e.g., PPT -> LLE/SPE) is_me->opt_cleanup No end_ok Method Acceptable is_me->end_ok  Yes opt_chrom Optimize Chromatography (Separate from suppression zone) opt_cleanup->opt_chrom use_sil Use Stable Isotope-Labeled IS opt_chrom->use_sil use_sil->check_me Re-assess end_fail Re-evaluate Method use_sil->end_fail Still Fails G start Select Sample Prep Method throughput Is High Throughput the Priority? start->throughput sensitivity Is High Sensitivity/ Cleanliness Required? throughput->sensitivity No ppt Use Protein Precipitation (PPT) throughput->ppt Yes lle Use Liquid-Liquid Extraction (LLE) sensitivity->lle No (Moderate Cleanliness OK) spe Use Solid-Phase Extraction (SPE) sensitivity->spe Yes

References

Technical Support Center: Ensuring the Stability of 4-Fluorophenmetrazine (4-FPM) Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of 4-Fluorophenmetrazine (4-FPM) solutions to ensure the stability and reliability of in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (4-FPM) stock solutions?

A1: this compound, particularly as a hydrochloride (HCl) salt, is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1] For long-term storage and compatibility with most in vitro assays, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q2: What are the optimal storage conditions for 4-FPM stock solutions?

A2: To maximize stability, 4-FPM stock solutions should be stored at -20°C or lower in tightly sealed, light-resistant vials. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[2][3]

Q3: How can I prevent my 4-FPM from precipitating when I dilute my DMSO stock into an aqueous assay buffer?

A3: Precipitation, or "crashing out," is a common issue when diluting a DMSO-solubilized compound into an aqueous medium due to the significant change in solvent polarity.[4][5] To mitigate this, consider the following strategies:

  • Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution.

  • Use pre-warmed media: Diluting into a buffer or cell culture media that has been warmed to 37°C can help maintain solubility.[5]

  • Add the stock solution to the buffer: While vortexing, slowly add the DMSO stock to the larger volume of aqueous buffer. This "reverse dilution" method can aid in rapid dispersion.[4]

  • Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[4][6]

Q4: What are the potential degradation pathways for 4-FPM in solution?

A4: While specific degradation pathways for 4-FPM in solution are not extensively documented, studies on the related compound 3-Fluorophenmetrazine (3-FPM) suggest that potential metabolic and chemical degradation routes may include N-oxidation and aryl hydroxylation.[7][8] Additionally, like many small molecules, 4-FPM in aqueous solutions may be susceptible to hydrolysis and oxidation, which can be influenced by pH, temperature, and light exposure.[9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the solution upon dilution The final concentration exceeds the aqueous solubility of 4-FPM. The rapid change in solvent polarity causes the compound to "crash out".[4][11]Decrease the final working concentration of 4-FPM. Perform a serial dilution or use the "reverse dilution" method.[4] Use pre-warmed (37°C) aqueous buffer or media for dilution.[5]
Loss of compound activity over time The 4-FPM in the working solution is degrading under the experimental conditions (e.g., temperature, pH, light exposure).Prepare fresh working solutions immediately before each experiment. Assess the stability of 4-FPM under your specific assay conditions (see Experimental Protocol below). Store stock solutions in small, single-use aliquots at -20°C or below.[2][3]
High variability between replicate wells Inconsistent final concentrations of 4-FPM due to precipitation or degradation. Adsorption of the compound to plasticware.Ensure complete solubilization of 4-FPM in the final working solution before adding to the assay plate. Consider using low-adsorption plasticware. Prepare a master mix of the 4-FPM working solution to add to all replicate wells.
Unexpected or inconsistent assay results The 4-FPM stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, moisture in DMSO).Prepare a fresh stock solution from a new vial of 4-FPM powder. Use anhydrous DMSO for stock solution preparation.[4]

Quantitative Data Summary

Condition Solvent Recommendation for Stability
Long-Term Storage (Solid) N/AStore at -20°C in a tightly sealed, light-resistant container.[12]
Stock Solution Storage Anhydrous DMSOStore in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Working Solution (Aqueous Buffer) Assay-specificPrepare fresh immediately before use. Minimize exposure to light and elevated temperatures.
pH Aqueous SolutionsThe stability of 4-FPM may be pH-dependent. It is recommended to assess stability at the pH of your assay buffer.[10]
Temperature Aqueous SolutionsHigher temperatures can accelerate degradation.[13] If possible, conduct assays at the lowest feasible temperature.
Light Exposure All SolutionsStore stock solutions in the dark. Minimize exposure of working solutions to ambient light.

Experimental Protocols

Protocol for Preparation of 4-FPM Stock Solution
  • Weighing: Accurately weigh the desired amount of 4-FPM HCl powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the 4-FPM is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution, but the impact on compound stability should be verified.[1]

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed, light-resistant, low-adsorption tubes. Store the aliquots at -20°C or -80°C.

Protocol for Assessing 4-FPM Stability in an Aqueous Assay Buffer

This protocol provides a framework for determining the stability of 4-FPM under your specific experimental conditions.

  • Preparation of Working Solution: Dilute a fresh 4-FPM DMSO stock solution into your final aqueous assay buffer to the desired working concentration. Ensure the final DMSO concentration is consistent with your experimental design.

  • Time-Zero Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your time-zero (T=0) reference. Quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile. Store this sample at -20°C until analysis.[1]

  • Incubation: Incubate the remaining working solution under the same conditions as your in vitro assay (e.g., 37°C, 5% CO2, protected from light).

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.

  • Analysis: Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of intact 4-FPM.[1][9]

  • Data Interpretation: Calculate the percentage of 4-FPM remaining at each time point relative to the T=0 sample. A significant decrease in the concentration of 4-FPM over time indicates instability under your assay conditions.

Visualizations

G Potential Degradation Pathways of 4-FPM cluster_main cluster_products 4FPM This compound NOxide N-Oxide Metabolite 4FPM->NOxide N-Oxidation Hydroxylated Aryl Hydroxylated Metabolite 4FPM->Hydroxylated Aryl Hydroxylation RingOpened Ring-Opened Products 4FPM->RingOpened Oxidative Ring Opening (Under Harsh Conditions) G Workflow for Assessing 4-FPM Solution Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare 4-FPM working solution in assay buffer B Take T=0 sample and quench A->B C Incubate solution under assay conditions (e.g., 37°C) A->C E Analyze all samples by HPLC or LC-MS B->E D Collect and quench samples at various time points C->D D->E F Calculate % of 4-FPM remaining vs. T=0 E->F

References

Overcoming challenges in the chiral separation of 4-FPM enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 4-FPM enantiomers?

The main challenges include achieving adequate resolution between the enantiomers, encountering long analysis times, and managing peak tailing. The development of a robust method can be intricate, requiring careful selection of the appropriate chiral stationary phase (CSP) and optimization of the mobile phase composition.[1]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating 4-FPM enantiomers?

While specific data for 4-FPM is limited, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have shown high success rates for the chiral separation of phenmetrazine analogs and other new psychoactive substances.[2] Coated and immobilized amylose or cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are often the primary choice for initial screening due to their broad applicability in both normal-phase and reversed-phase modes.[2][3]

Q3: What is a recommended starting mobile phase for method development?

For normal-phase High-Performance Liquid Chromatography (HPLC) on a polysaccharide-based CSP, a common starting point is a mixture of an aliphatic hydrocarbon and an alcohol modifier. A typical initial mobile phase would be n-hexane and isopropanol (B130326) (IPA) in a 90:10 (v/v) ratio. For reversed-phase methods, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) for LC-MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a suitable starting point.[1]

Q4: How does temperature influence the chiral separation of 4-FPM?

Temperature is a critical parameter in optimizing chiral separations. Generally, lower temperatures tend to enhance chiral recognition, leading to improved resolution. However, this can also lead to broader peaks and longer run times. Conversely, increasing the temperature may decrease resolution but can improve peak shape and efficiency. The effect of temperature can be unpredictable, so it should be systematically evaluated during method development.

Q5: Can mobile phase additives improve the separation?

Yes, small amounts of additives can significantly enhance peak shape and resolution. For a basic compound like 4-FPM, adding a small percentage (e.g., 0.1%) of an amine such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) to a normal-phase mobile phase can be beneficial by reducing peak tailing. In reversed-phase chromatography, acidic additives like formic acid or trifluoroacetic acid (TFA), or basic additives, can be used to control the ionization of the analyte and improve peak symmetry.[1]

Q6: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?

SFC is an excellent alternative and often preferred for chiral separations due to its advantages, which include faster analysis times, reduced solvent consumption, and often superior resolution compared to HPLC.[4][5][6] Polysaccharide-based CSPs are highly effective in SFC, typically using supercritical CO2 as the main mobile phase component with alcohol modifiers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 4-FPM enantiomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen different types of CSPs (e.g., amylose-based, cellulose-based).2. Adjust the ratio of the mobile phase components. Try different alcohol modifiers (e.g., switch from isopropanol to ethanol).3. Optimize the column temperature. Try decreasing the temperature first to enhance chiral recognition.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Presence of active sites on the silica (B1680970) support.1. Add a mobile phase additive. For a basic analyte like 4-FPM, a small amount of a basic modifier like DEA (0.1%) can improve peak shape.2. Ensure the column is well-conditioned.
Long Run Times 1. High retention of enantiomers.2. Low mobile phase strength.1. Increase the percentage of the stronger eluting solvent in the mobile phase (e.g., increase isopropanol in a hexane/isopropanol mobile phase).2. Increase the flow rate, but monitor the effect on resolution and backpressure.
Irreproducible Results 1. Column not properly equilibrated.2. Mobile phase instability or degradation.3. Fluctuations in column temperature.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Prepare fresh mobile phase daily.3. Use a column oven to maintain a constant and consistent temperature.
Split Peaks 1. Column contamination or void at the inlet.2. Sample solvent incompatible with the mobile phase.3. Sample overload.1. Reverse flush the column (if permitted by the manufacturer). Use a guard column to protect the analytical column.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Reduce the concentration or injection volume of the sample.
Loss of Column Performance 1. Contamination of the column inlet frit.2. Degradation of the chiral stationary phase.1. Use a guard column and ensure proper sample filtration.2. Ensure the mobile phase and sample solvents are compatible with the CSP. For polysaccharide-based columns, avoid aggressive solvents if not immobilized.[4]

Experimental Protocols (Examples)

The following are example starting protocols for method development. Note: These are not validated methods for 4-FPM and will require optimization.

Example Protocol 1: Normal-Phase HPLC
Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Example Protocol 2: Supercritical Fluid Chromatography (SFC)
Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine (70:30, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Methanol

Visualizations

Experimental Workflow for Chiral Method Development

G A Define Analyte Properties (4-FPM, basic) B Select Chiral Stationary Phases (CSPs) (e.g., Amylose & Cellulose based) A->B C Choose Chromatographic Mode (NP-HPLC, RP-HPLC, SFC) B->C D Initial Mobile Phase Screening (e.g., Hexane/IPA for NP, CO2/MeOH for SFC) C->D E Inject Racemic Standard D->E F Evaluate Initial Separation (Resolution, Peak Shape, Retention) E->F G No or Poor Separation F->G Rs < 1.0 H Partial Separation F->H 1.0 < Rs < 1.5 I Good Separation F->I Rs > 1.5 J Try Different CSP or Mode G->J K Optimize Mobile Phase (Modifier %, Additives) H->K M Method Validation I->M J->D L Optimize Temperature & Flow Rate K->L L->I

Caption: A typical workflow for developing a chiral separation method.

Troubleshooting Logic for Poor Resolution

G Start Problem: Poor Resolution (Rs < 1.5) Q1 Is there any separation? Start->Q1 A1_yes Adjust Mobile Phase Strength (e.g., decrease % alcohol in NP) Q1->A1_yes Yes A1_no Screen Different CSPs Q1->A1_no No Q2 Resolution Improved? A1_yes->Q2 A3_no Consider Different Mode (e.g., HPLC -> SFC) A1_no->A3_no A2_yes Optimize Temperature (Try lower temperature) Q2->A2_yes Yes A2_no Try Different Alcohol Modifier (e.g., IPA -> EtOH) Q2->A2_no No Q3 Resolution > 1.5? A2_yes->Q3 A2_no->Q2 A3_yes Proceed to Optimization (Flow rate, peak shape) Q3->A3_yes Yes Q3->A3_no No

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References

Best practices for minimizing degradation of 4-Fluorophenmetrazine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of 4-Fluorophenmetrazine (4-FPM) samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid 4-FPM, particularly as a hydrochloride salt, should be stored in a cool, dark, and dry environment.[1] The protonated amine in the hydrochloride salt form offers greater stability against oxidative degradation compared to the free base.[1] It is recommended to store the compound at low temperatures, ideally at -20°C, in a tightly sealed container to prevent exposure to moisture and air.

Q2: How should I prepare and store stock solutions of 4-FPM?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent. For many amine-containing compounds, dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are common choices. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. These aliquots should be stored at -20°C or lower.

Q3: What are the primary factors that can cause 4-FPM to degrade?

A3: The main factors that can lead to the degradation of 4-FPM are exposure to:

  • High temperatures: Can accelerate decomposition.

  • Light: Photodegradation can occur, especially with UV exposure.[2]

  • Extreme pH conditions: Strong acidic or basic conditions can cause hydrolysis.

  • Oxidizing agents: The morpholine (B109124) ring and the amine group can be susceptible to oxidation.

Q4: Is the hydrochloride salt or the free base of 4-FPM more stable?

A4: The hydrochloride salt of 4-FPM is significantly more stable for long-term storage.[1] The protonation of the amine group in the salt form reduces its susceptibility to oxidation.[1] The free base form is more prone to degradation and should be handled with care, preferably under an inert atmosphere if possible.[1]

Q5: What are the likely degradation pathways for 4-FPM?

A5: Based on the metabolic pathways of the closely related 3-Fluorophenmetrazine, potential degradation pathways for 4-FPM include N-oxidation, aryl hydroxylation (on the phenyl ring), and degradation of the ethyl-bridge of the morpholine ring.[3] Under forced degradation conditions, hydrolysis of the morpholine ring and oxidation of the amine are also possible.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your chromatogram shows additional, unexpected peaks that are not present in your reference standard.

Possible Cause 1: Sample Degradation

  • Solution: Review your sample handling and storage procedures. Ensure that the sample was protected from light, stored at the recommended low temperature, and that solutions were prepared fresh. If the sample was exposed to elevated temperatures or ambient light for an extended period, degradation may have occurred.

Possible Cause 2: Contaminated Solvent or Glassware

  • Solution: Prepare fresh mobile phase with HPLC-grade solvents and high-purity water. Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent.

Possible Cause 3: Interaction with Excipients (for formulated products)

  • Solution: If you are working with a formulated product, there may be an interaction between 4-FPM and the excipients. A forced degradation study of the drug substance alone versus the drug product can help identify excipient-related degradation.

Issue 2: Peak Tailing in HPLC or GC-MS Analysis

Symptom: The peak for 4-FPM in your chromatogram is asymmetrical, with a pronounced "tail."

Possible Cause 1 (HPLC): Secondary Interactions with the Stationary Phase

  • Solution: The basic amine group of 4-FPM can interact with residual silanol (B1196071) groups on the silica-based C18 column, causing peak tailing.[4] Try using a mobile phase with a lower pH (e.g., pH 3) to ensure the amine is fully protonated. Alternatively, use a column with end-capping or a different stationary phase designed for basic compounds.

Possible Cause 2 (GC-MS): Active Sites in the Inlet or Column

  • Solution: Peak tailing for amines in GC-MS is often due to active sites in the injection port liner or the column itself.[5][6][7] Ensure you are using a deactivated liner. If the column is old, it may have become active; trimming a small portion from the front of the column may help.[8] If the problem persists, a new, inert column may be necessary.

Possible Cause 3 (General): Poor Column Installation

  • Solution: Improperly installed columns can lead to dead volume and peak tailing.[5][8] Ensure the column is cut cleanly and installed to the correct depth in both the injector and detector ports.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on a phenmetrazine analog. This data is intended to demonstrate the expected stability profile and is not based on published results for 4-FPM.

Stress ConditionParametersDuration% Degradation (Illustrative)No. of Degradants
Acid Hydrolysis 0.1 M HCl24 hours15%2
Base Hydrolysis 0.1 M NaOH8 hours25%3
Oxidative 6% H₂O₂24 hours30%4
Thermal 80°C48 hours8%1
Photolytic UV Light (254 nm)72 hours12%2

Experimental Protocols

Protocol 1: Forced Degradation Study of a Phenmetrazine Analog (Illustrative)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation:

    • Prepare a stock solution of the phenmetrazine analog at 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.2 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 12% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photodegradation: Expose a solid sample of the compound to UV light (254 nm) for 72 hours. Dissolve in methanol for analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to check for peak purity and identify potential co-eluting peaks.

    • If available, use LC-MS to obtain mass-to-charge ratios of the parent drug and degradation products to aid in their identification.[9][10][11]

Protocol 2: Stability-Indicating HPLC-UV Method for a Phenmetrazine Analog (Illustrative)

This protocol describes a representative HPLC method for the separation and quantification of a phenmetrazine analog and its degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Dilute samples from the forced degradation study with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 50 µg/mL.

  • Data Analysis:

    • Integrate the peak areas for the parent compound and all degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Ensure that the method can adequately separate all degradation products from the parent peak and from each other.

Visualizations

Storage_Workflow Figure 1: Recommended Storage and Handling Workflow for 4-FPM cluster_storage Long-Term Storage cluster_solution_prep Solution Preparation cluster_experiment Experimental Use Solid_Sample Solid 4-FPM (HCl salt) Store_Conditions Store at -20°C in a tightly sealed, amber vial inside a desiccator. Solid_Sample->Store_Conditions Prepare_Stock Prepare stock solution in anhydrous solvent (e.g., DMSO) under subdued light. Store_Conditions->Prepare_Stock For solution prep Aliquot Aliquot into single-use low-adhesion tubes. Prepare_Stock->Aliquot Store_Aliquots Store aliquots at -80°C. Aliquot->Store_Aliquots Thaw_Aliquot Thaw a single aliquot for immediate use. Store_Aliquots->Thaw_Aliquot For experiment Prepare_Working Prepare working dilutions in aqueous buffer. Thaw_Aliquot->Prepare_Working Use_Immediately Use immediately. Avoid storing aqueous solutions. Prepare_Working->Use_Immediately

Caption: Figure 1: Recommended Storage and Handling Workflow for 4-FPM.

Degradation_Pathway Figure 2: Hypothetical Degradation Pathways for 4-FPM cluster_degradation Degradation Products 4FPM This compound N_Oxide N-Oxide 4FPM->N_Oxide Oxidation Hydroxylated Aryl Hydroxylated (on phenyl ring) 4FPM->Hydroxylated Hydroxylation Ring_Opened Morpholine Ring Opened Product 4FPM->Ring_Opened Hydrolysis

Caption: Figure 2: Hypothetical Degradation Pathways for 4-FPM.

HPLC_Workflow Figure 3: Experimental Workflow for Stability-Indicating HPLC Analysis Sample_Prep Sample Preparation (Dilution) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Gradient Elution) HPLC_Injection->Chromatographic_Separation PDA_Detection PDA Detection (254 nm) Chromatographic_Separation->PDA_Detection Data_Analysis Data Analysis (Peak Integration, % Degradation) PDA_Detection->Data_Analysis

Caption: Figure 3: Experimental Workflow for Stability-Indicating HPLC Analysis.

References

Technical Support Center: Interpreting Complex Fragmentation Patterns of 4-FPM in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the mass spectrometry analysis of 4-Fluorophenmetrazine (4-FPM). The following resources are designed to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of 4-FPM and what molecular ion should I expect to see?

A1: The molecular formula for this compound (4-FPM) is C₁₁H₁₄FNO, with a monoisotopic mass of 195.106 g/mol .[1][2] In electron ionization mass spectrometry (EI-MS), you should look for the molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 195. However, this peak may be of low intensity or absent in some cases. Under soft ionization techniques like electrospray ionization (ESI), you would typically observe the protonated molecule [M+H]⁺ at m/z 196.

Q2: The fragmentation pattern of my 4-FPM sample is complex. Are there known characteristic fragment ions I should look for?

A2: Yes, the fragmentation of 4-FPM is expected to follow a pattern similar to other phenmetrazine analogs, such as 4-methylphenmetrazine (4-MPM).[3] Key fragments arise from the cleavage of the morpholine (B109124) ring and the loss of substituents. A detailed table of expected fragment ions is provided in the "Data Presentation" section below.

Q3: I am not seeing any peaks in my chromatogram. What are the possible causes?

A3: The absence of peaks can be due to several factors. Start by checking for simple issues such as an empty sample vial or incorrect autosampler injection volume. Verify that the GC-MS or LC-MS instrument parameters are correctly set, including the injection port temperature, gas flows, and detector settings. Leaks in the system, a broken column, or a malfunctioning detector (e.g., an unlit flame in an FID) can also lead to a complete loss of signal.

Q4: My chromatographic peaks for 4-FPM are splitting. How can I resolve this?

A4: Peak splitting in GC-MS can be caused by several factors.[4][5][6][7] A common cause is a faulty injection, so check the injection liner and ensure any glass wool is properly placed.[4] An improper column installation at the inlet is another frequent reason; re-cutting and re-installing the column may be necessary.[7] Other potential causes include a mismatch between the solvent and the stationary phase polarity, or sample degradation in the inlet.[4][6]

Q5: I'm observing unexpected adduct ions in my LC-MS analysis of 4-FPM. What are they and how can I minimize them?

A5: In LC-MS, especially with electrospray ionization (ESI), it is common to observe adduct ions where the analyte molecule is associated with ions from the mobile phase or sample matrix. Common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺.[8] To minimize unwanted adducts, use high-purity LC-MS grade solvents and additives. The addition of a small amount of formic acid to the mobile phase can promote the formation of the desired protonated molecule [M+H]⁺ and suppress metal adduct formation.

Troubleshooting Guides

This section provides systematic approaches to common problems encountered during the mass spectrometric analysis of 4-FPM.

Guide 1: Poor Signal Intensity or Loss of Sensitivity

Problem: The signal for the 4-FPM peak is weak or has significantly decreased compared to previous analyses.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Start: Poor Signal Intensity check_sample 1. Verify Sample - Concentration correct? - Sufficient volume in vial? - Sample degradation? start->check_sample check_injection 2. Inspect Injection System - Syringe functioning correctly? - Septum leaking? - Correct injection volume? check_sample->check_injection Sample OK sol1 Prepare fresh sample check_sample->sol1 check_inlet 3. Examine GC/LC Inlet - Correct temperature? - Liner contaminated or deactivated? - Leaks present? check_injection->check_inlet Injection OK sol2 Replace syringe/septum check_injection->sol2 check_column 4. Evaluate Column - Column bleed? - Proper installation? - Contamination? check_inlet->check_column Inlet OK sol3 Clean/replace liner, check for leaks check_inlet->sol3 check_detector 5. Check MS Detector - Detector tuned and calibrated? - Source cleaning required? - Correct gas flows (for GC-MS)? check_column->check_detector Column OK sol4 Trim/replace column, bake out check_column->sol4 resolve Issue Resolved check_detector->resolve Detector OK sol5 Tune/calibrate MS, clean source check_detector->sol5

Caption: Troubleshooting workflow for poor signal intensity.

Guide 2: Inaccurate Mass Measurement

Problem: The observed mass-to-charge ratios in the mass spectrum are consistently shifted from the expected values.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Start: Inaccurate Mass calibrate 1. Perform Mass Calibration - Use appropriate calibration standard. - Is calibration recent? start->calibrate check_tune 2. Check Instrument Tune - Are tune parameters optimal? - Is detector voltage appropriate? calibrate->check_tune Calibration OK sol1 Recalibrate the mass spectrometer. calibrate->sol1 check_environment 3. Assess Environmental Factors - Stable laboratory temperature? - Fluctuations in power supply? check_tune->check_environment Tune OK sol2 Retune the instrument. check_tune->sol2 check_software 4. Verify Software Settings - Correct mass range selected? - Data processing parameters correct? check_environment->check_software Environment Stable sol3 Ensure stable lab conditions. check_environment->sol3 resolve Issue Resolved check_software->resolve Software OK sol4 Review and correct software parameters. check_software->sol4

Caption: Troubleshooting workflow for inaccurate mass measurement.

Data Presentation

The following table summarizes the expected major fragment ions of 4-FPM based on Electron Ionization (EI) mass spectrometry. The fragmentation pattern is predicted to be analogous to that of 4-methylphenmetrazine (4-MPM).[3]

m/z Proposed Fragment Structure Neutral Loss Notes
195[C₁₁H₁₄FNO]⁺-Molecular Ion (M⁺)
180[C₁₀H₁₁FNO]⁺•CH₃Loss of a methyl radical
166[C₁₀H₁₃FN]⁺•CHOLoss of a formyl radical
137[C₉H₁₀F]⁺C₂H₄NOCleavage of the morpholine ring
124[C₈H₇FO]⁺C₃H₇NFormation of a fluorobenzoyl cation
109[C₇H₆F]⁺C₄H₈NOFormation of a fluorotropylium ion
96[C₆H₅F]⁺C₅H₉NOFluorophenyl cation
70[C₄H₈N]⁺C₇H₆FOFragment from the morpholine ring
56[C₃H₆N]⁺C₈H₈FOFragment from the morpholine ring

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 4-FPM Analysis

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and application.

1. Sample Preparation:

  • Dissolve the 4-FPM reference standard and samples in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For forensic samples, an extraction procedure may be necessary to isolate the analyte from the matrix.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Inlet: Splitless mode

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp 1: 20 °C/min to 200 °C, hold for 2 minutes

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Solvent Delay: 3 minutes

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL in Methanol) extract Perform Extraction (if necessary) dissolve->extract inject Inject 1 µL into GC-MS extract->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect process_data Process Chromatogram and Mass Spectra detect->process_data identify Identify 4-FPM by Retention Time and Fragmentation Pattern process_data->identify

Caption: GC-MS experimental workflow for 4-FPM analysis.

Mandatory Visualization

Proposed EI-MS Fragmentation Pathway of 4-FPM

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization conditions.

G mol 4-FPM [C₁₁H₁₄FNO]⁺ m/z 195 frag1 [C₁₀H₁₁FNO]⁺ m/z 180 mol->frag1 - •CH₃ frag2 [C₉H₁₀F]⁺ m/z 137 mol->frag2 - C₂H₄NO frag3 [C₈H₇FO]⁺ m/z 124 mol->frag3 - C₃H₇N frag5 [C₄H₈N]⁺ m/z 70 mol->frag5 - C₇H₆FO frag4 [C₇H₆F]⁺ m/z 109 frag2->frag4 - C₂H₄ frag3->frag4 - •CH₃ frag6 [C₃H₆N]⁺ m/z 56 frag5->frag6 - CH₂

Caption: Proposed EI-MS fragmentation pathway for 4-FPM.

References

Technical Support Center: Enhancing Chromatographic Resolution of 4-FPM and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 4-fluorophenyl-2-methylaminopropane (4-FPM) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of 4-FPM and its metabolites?

A1: The main challenges include achieving adequate resolution between the parent drug and its structurally similar metabolites, managing peak shape for these basic compounds, preventing co-elution with endogenous matrix components, and achieving sufficient sensitivity for low-concentration metabolites. Furthermore, as 4-FPM is a chiral compound, separating its enantiomers can be a significant hurdle, which is crucial as enantiomers may exhibit different pharmacological and toxicological profiles.

Q2: What are the common metabolites of 4-FPM?

A2: Based on the metabolism of structurally related amphetamines, the primary metabolic pathways for 4-FPM are expected to involve N-dealkylation to form 4-fluoroamphetamine (4-FA), and hydroxylation of the phenyl ring. Subsequent conjugation with glucuronic acid or sulfate (B86663) is also likely. Therefore, key metabolites to target for analysis include 4-fluoroamphetamine (4-FA) and hydroxylated-4-FPM.

Q3: Which chromatographic techniques are most suitable for 4-FPM analysis?

A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method due to its high selectivity, sensitivity, and speed.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives of the analytes.[2] For chiral separations, High-Performance Liquid Chromatography (HPLC) or UPLC with a chiral stationary phase is necessary.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, often with a "tail."

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols 4-FPM and its metabolites are basic compounds that can interact with acidic silanol (B1196071) groups on the silica-based stationary phase. Use a column with end-capping or a polar-embedded group. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will protonate the analytes and suppress silanol ionization, improving peak shape.[1]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter and keep lengths to a minimum.
Issue 2: Poor Resolution / Co-elution of Metabolites

Symptoms:

  • Overlapping peaks for 4-FPM and its metabolites (e.g., 4-FA).

  • Inability to accurately quantify individual analytes.

Possible Causes & Solutions:

CauseSolution
Inadequate Chromatographic Selectivity Optimize the mobile phase composition. For reversed-phase chromatography, adjusting the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the gradient slope can alter selectivity. A slower gradient often improves the separation of closely eluting compounds.
Inefficient Column Ensure the column is not degraded. If performance has declined, consider replacing it. Using a column with a smaller particle size (e.g., <2 µm in UPLC) will increase efficiency and resolution.
Matrix Effects Endogenous components in biological samples can co-elute and interfere with the analytes of interest. Enhance sample preparation by employing techniques like solid-phase extraction (SPE) for a cleaner extract.
Issue 3: Inadequate Sensitivity / Low Signal-to-Noise Ratio

Symptoms:

  • Difficulty in detecting low-concentration metabolites.

  • High baseline noise.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mass Spectrometry Parameters Optimize MS/MS parameters, including collision energy and fragment ions for each analyte, to maximize signal intensity. Use multiple reaction monitoring (MRM) for targeted quantification.
Ion Suppression/Enhancement Matrix components can interfere with the ionization of the target analytes. Improve sample cleanup using solid-phase extraction (SPE). Adjusting the chromatographic method to separate the analytes from the interfering matrix components can also be effective.
Inefficient Sample Extraction The chosen sample preparation method may have low recovery for the analytes. Validate the extraction efficiency and consider alternative methods like liquid-liquid extraction (LLE) or different SPE sorbents.
Issue 4: Poor or No Chiral Separation

Symptoms:

  • A single peak is observed for the racemic mixture of 4-FPM.

  • Incomplete separation of enantiomers (resolution < 1.5).

Possible Causes & Solutions:

CauseSolution
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical. For amphetamine-like compounds, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based chiral columns are often successful.[3]
Suboptimal Mobile Phase for Chiral Separation The mobile phase composition significantly impacts chiral recognition. For normal-phase chiral chromatography, varying the alcohol modifier (e.g., ethanol, isopropanol) and the acidic/basic additives is key. For reversed-phase, adjusting the organic modifier and pH is necessary.
Temperature Effects Column temperature can influence the thermodynamics of the chiral separation. Operating at sub-ambient or elevated temperatures can sometimes improve resolution. Maintain a consistent and controlled column temperature.

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification of 4-FPM and 4-FA in Plasma

This protocol is adapted from a validated method for amphetamine analysis in plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard solution.

  • Add 50 µL of 1M sodium hydroxide.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

ParameterSetting
Column Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 5% B to 95% B over 8 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions (MRM) To be optimized for 4-FPM and its metabolites
Protocol 2: Chiral HPLC-MS/MS for Enantiomeric Separation of 4-FPM

This protocol is based on a method for the chiral separation of 4-fluoroamphetamine.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, add an internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase.

2. Chiral HPLC-MS/MS Conditions

ParameterSetting
Column Phenomenex® Lux 3 µm AMP
Mobile Phase Isocratic mixture of acetonitrile and aqueous ammonium (B1175870) formate (B1220265) buffer (pH adjusted)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Ionization Mode ESI, Positive
MS/MS Transitions (MRM) To be optimized for (R)- and (S)-4-FPM

Quantitative Data Summary

The following tables provide expected quantitative parameters based on validated methods for similar compounds. These should be validated for 4-FPM and its metabolites in your laboratory.

Table 1: UPLC-MS/MS Method Performance (adapted from[1])

ParameterExpected Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Extraction Recovery> 85%

Table 2: Chiral HPLC-MS/MS Method Performance (adapted from[3])

ParameterExpected Value
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) extraction Extraction (LLE or SPE) start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC/HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report quantification->report

Caption: Experimental workflow for the analysis of 4-FPM and its metabolites.

troubleshooting_peak_tailing start Poor Peak Shape (Tailing) check_column Check Column Type start->check_column check_ph Check Mobile Phase pH check_column->check_ph No solution1 Use End-capped or Polar-Embedded Column check_column->solution1 Secondary Interactions? check_sample Check Sample Concentration check_ph->check_sample No solution2 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_ph->solution2 pH too high? solution3 Dilute Sample or Reduce Injection Volume check_sample->solution3 Overload?

References

Technical Support Center: 4-Fluorophenmetrazine (4-FPM) Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluorophenmetrazine (4-FPM) trace analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing cross-contamination and to offer troubleshooting solutions for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cross-contamination in 4-FPM trace analysis?

A1: Cross-contamination in 4-FPM trace analysis can originate from several sources. These include carryover from previous samples in the analytical instrumentation, especially in the autosampler and injection port. Contaminated glassware, pipette tips, and sample preparation equipment are also common culprits. Additionally, airborne particles in the laboratory environment and contaminated solvents or reagents can introduce 4-FPM into samples. It is crucial to maintain a clean working environment and follow strict cleaning protocols to minimize these risks.

Q2: What are the recommended analytical techniques for 4-FPM trace analysis?

A2: The most common and reliable analytical techniques for the trace analysis of 4-FPM and other novel psychoactive substances are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for complex biological matrices.[2]

Q3: What are the expected quantitative values for 4-FPM analysis in biological samples?

A3: While specific quantitative data for 4-FPM can be limited, data from its isomer, 3-Fluorophenmetrazine (3-FPM), provides a useful reference. The following table summarizes key quantitative parameters from a validated LC-ESI-MS/MS method for 3-FPM in various biological matrices.

ParameterSerumUrineOral Fluid
Limit of Detection (LOD)0.1 ng/mL[3]0.2 ng/mL[3]0.05 ng/mL[3]
Limit of Quantification (LOQ)---
Observed Concentrations2.7 - 1416 ng/mL1.0 - 6857 µ g/mmol creatinine-

Note: Data presented is for 3-Fluorophenmetrazine (3-FPM) and should be considered as an estimate for 4-FPM.

Troubleshooting Guides

Issue 1: Unexpected Peaks (Ghost Peaks) in the Chromatogram

Q: I am observing unexpected peaks, often referred to as "ghost peaks," in my blank runs and samples. What are the potential causes and how can I resolve this?

A: Ghost peaks are a common issue in trace analysis and can be indicative of contamination. The following guide will help you systematically identify and eliminate the source of these extraneous peaks.

Troubleshooting Workflow for Ghost Peaks

Troubleshooting Workflow for Ghost Peaks A Unexpected Peak Observed B Inject a Solvent Blank (Mobile Phase) A->B C Peak Persists? B->C D Peak Absent? B->D E Source is likely System Contamination C->E F Source is likely Sample-Related D->F G Clean Injection Port, Autosampler, and Column E->G H Check Solvents, Reagents, and Glassware F->H I Problem Resolved G->I H->I

Caption: A logical workflow to diagnose and resolve the issue of unexpected peaks in a chromatogram.

Detailed Troubleshooting Steps:

  • Run a Solvent Blank: Inject a sample of your mobile phase. If the ghost peak is present, the contamination is likely within your LC system or solvents. If the peak is absent, the contamination is likely introduced during sample preparation.

  • System Contamination:

    • Injector and Autosampler: The injection port and autosampler needle are common sources of carryover. Implement a rigorous needle wash protocol using a strong solvent that is known to dissolve 4-FPM effectively. Consider a multi-solvent wash (e.g., a polar and a non-polar solvent) between injections.

    • Column: The analytical column can retain compounds from previous injections. Condition the column according to the manufacturer's instructions. If contamination persists, consider back-flushing the column or replacing it.

    • Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents. Ensure that the solvent reservoirs are clean.

  • Sample-Related Contamination:

    • Glassware and Plasticware: Use single-use, disposable glassware and pipette tips whenever possible. If reusable glassware is necessary, implement a stringent cleaning protocol (see "Experimental Protocols" section).

    • Reagents and Solvents: Use fresh, high-purity solvents and reagents for sample preparation. Contaminants can be introduced from stock solutions or extraction solvents.

Issue 2: Inconsistent Analyte Recovery

Q: My recovery of 4-FPM is low and/or inconsistent between samples. How can I improve my extraction efficiency?

A: Low and variable recovery is often related to the sample preparation and extraction method. The choice of extraction technique and its optimization are critical for achieving consistent and high recovery rates.

Comparison of Common Extraction Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and then eluted with a solvent.Proteins are precipitated out of the sample, leaving the analyte in the supernatant.
Selectivity Moderate. Can be improved by adjusting pH and solvent polarity.High. Sorbent chemistry can be tailored to the analyte.[4]Low. Co-extraction of other matrix components is common.
Recovery Can be high, but may require multiple extractions.[5]Generally high and reproducible.Can be variable and may result in lower recovery due to analyte co-precipitation.
Solvent Usage High.Low to moderate.[4]Moderate.
Automation Difficult to automate.Easily automated for high-throughput applications.[4]Can be automated.

Troubleshooting Low Recovery:

  • Optimize Extraction Parameters:

    • LLE: Experiment with different organic solvents and pH adjustments to optimize the partitioning of 4-FPM into the organic phase. Ensure vigorous mixing to achieve equilibrium.

    • SPE: Ensure the sorbent type is appropriate for 4-FPM (e.g., a mixed-mode cation exchange sorbent). Optimize the conditioning, loading, washing, and elution steps. The pH of the sample and wash solutions is critical.

  • Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

    • Use a stable isotope-labeled internal standard (e.g., 4-FPM-d4) to compensate for matrix effects.

    • Improve sample cleanup to remove interfering substances. SPE generally provides cleaner extracts than LLE or PPT.[6]

  • Analyte Stability: Ensure that 4-FPM is stable under the extraction and storage conditions. Avoid prolonged exposure to harsh pH or high temperatures.

Experimental Protocols

Protocol 1: General Laboratory Cleaning and Decontamination

This protocol provides a general procedure for cleaning laboratory surfaces and equipment to prevent cross-contamination.

Materials:

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

  • Detergent solution (e.g., laboratory-grade detergent in warm water).

  • Deionized water.

  • Organic solvent (e.g., HPLC-grade methanol (B129727) or isopropanol).

  • Lint-free wipes.

Procedure:

  • Pre-cleaning: Remove any visible residues from the surface with a dry, lint-free wipe.[7]

  • Detergent Wash: Wipe the surface thoroughly with a lint-free wipe soaked in the detergent solution.

  • Deionized Water Rinse: Rinse the surface with deionized water to remove the detergent.

  • Organic Solvent Rinse: Wipe the surface with a lint-free wipe soaked in an organic solvent to remove any remaining organic residues.

  • Drying: Allow the surface to air dry completely before use.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general method for extracting 4-FPM from a biological matrix like blood or urine.

Materials:

  • Biological sample (e.g., 1 mL of whole blood or urine).

  • Internal standard solution (e.g., 4-FPM-d4).

  • Buffer solution (e.g., pH 9-10).

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Centrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

  • Reconstitution solvent (mobile phase).

Procedure:

  • Pipette 1 mL of the biological sample into a centrifuge tube.

  • Add the internal standard.

  • Add 1 mL of buffer solution and vortex briefly.

  • Add 5 mL of extraction solvent, cap the tube, and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting 4-FPM using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine).

  • Internal standard solution.

  • Acidic solution (e.g., 0.1 M HCl).

  • Mixed-mode cation exchange SPE cartridge.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., deionized water).

  • Wash solvent (e.g., methanol/water mixture).

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and reconstitution materials as in LLE protocol.

Procedure:

  • Sample Pre-treatment: To 1 mL of the sample, add the internal standard and 1 mL of acidic solution. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of the wash solvent.

  • Elution: Elute the analyte with 3 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Signaling Pathways and Workflows

Workflow for Preventing Cross-Contamination in 4-FPM Analysis cluster_0 Pre-Analysis cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Post-Analysis A Dedicated Glassware and Consumables D Process Blanks and QCs with Samples A->D B Clean and Calibrated Pipettes B->D C High-Purity Solvents and Reagents C->D E Use Validated Extraction Method (LLE or SPE) D->E G Optimized Autosampler Wash Protocol E->G F Proper Waste Disposal J Thorough Cleaning of Work Area F->J H Run Blanks After High-Concentration Samples G->H I Regular Instrument Maintenance H->I I->J K Decontaminate Reusable Equipment J->K

Caption: A comprehensive workflow outlining key steps to prevent cross-contamination throughout the 4-FPM analytical process.

References

Validation & Comparative

Differentiating 4-Fluorophenmetrazine from its positional isomers (2-FPM, 3-FPM)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating 4-Fluorophenmetrazine (4-FPM) from its Positional Isomers, 2-FPM and 3-FPM

For researchers, scientists, and drug development professionals, the accurate identification of psychoactive compounds is paramount. This compound (4-FPM), a synthetic stimulant of the phenylmorpholine class, and its positional isomers, 2-Fluorophenmetrazine (2-FPM) and 3-Fluorophenmetrazine (3-FPM), present a significant analytical challenge due to their structural similarity. This guide provides a detailed comparison of these isomers, leveraging experimental data from various analytical techniques to facilitate their unambiguous differentiation. The information presented is crucial for forensic analysis, toxicological studies, and the development of new therapeutic agents.

The differentiation of these isomers is critical as the position of the fluorine atom on the phenyl ring can significantly influence their pharmacological and toxicological profiles. All three isomers are known to act as releasing agents at monoamine transporters, with varying potencies at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2][3][4][5].

Analytical Differentiation Techniques

A combination of chromatographic and spectroscopic methods is essential for the definitive identification of 4-FPM, 2-FPM, and 3-FPM. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide the necessary specificity for their differentiation[3][6].

Data Presentation

The following tables summarize the key analytical data for the differentiation of the three fluorophenmetrazine isomers.

Table 1: GC-MS Data for Trifluoroacetylated (TFA) Derivatives of FPM Isomers

CompoundRetention Time (min)Major Fragment Ions (m/z)
2-FPM-TFA 10.8291 (M+), 164, 133, 109, 91
3-FPM-TFA 10.9291 (M+), 164, 133, 109, 91
4-FPM-TFA 11.1291 (M+), 164, 133, 109, 91

Note: While the mass spectra are very similar, slight differences in retention times for the derivatized compounds can aid in their differentiation.

Table 2: LC-MS/MS Data for FPM Isomers

CompoundRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)
2-FPM 4.1196.1179.1, 150.1, 109.1
3-FPM 4.3196.1179.1, 150.1, 109.1
4-FPM 4.2196.1179.1, 150.1, 109.1

Note: Chromatographic separation is key for LC-MS/MS, as the fragmentation patterns are often very similar.

Table 3: ¹H and ¹³C NMR Chemical Shift Data for FPM Isomers (in CDCl₃)

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-FPM 7.5-7.1 (m, 4H, Ar-H), 4.5-4.3 (m, 1H), 4.1-3.9 (m, 1H), 3.8-3.6 (m, 1H), 3.2-3.0 (m, 1H), 2.9-2.7 (m, 1H), 1.1 (d, 3H, CH₃)162.1 (d, J=245 Hz), 131.0, 129.2, 128.5 (d, J=8 Hz), 124.5 (d, J=4 Hz), 115.8 (d, J=22 Hz), 78.1, 71.2, 53.5, 48.9, 15.3
3-FPM 7.4-7.2 (m, 1H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 4.4-4.2 (m, 1H), 4.1-3.9 (m, 1H), 3.7-3.5 (m, 1H), 3.1-2.9 (m, 1H), 2.8-2.6 (m, 1H), 1.0 (d, 3H, CH₃)163.2 (d, J=243 Hz), 141.8 (d, J=7 Hz), 130.2 (d, J=8 Hz), 122.6, 114.7 (d, J=21 Hz), 113.9 (d, J=22 Hz), 78.5, 71.0, 53.4, 48.8, 15.2
4-FPM 7.3-7.2 (m, 2H, Ar-H), 7.1-7.0 (m, 2H, Ar-H), 4.4-4.2 (m, 1H), 4.1-3.9 (m, 1H), 3.7-3.5 (m, 1H), 3.1-2.9 (m, 1H), 2.8-2.6 (m, 1H), 1.0 (d, 3H, CH₃)162.5 (d, J=245 Hz), 134.9 (d, J=3 Hz), 128.6 (d, J=8 Hz), 115.5 (d, J=21 Hz), 78.6, 71.1, 53.4, 48.8, 15.2

Table 4: FTIR-ATR Characteristic Absorption Bands for FPM Isomers (cm⁻¹)

Functional Group2-FPM3-FPM4-FPM
N-H Stretch 332033253323
C-H Stretch (Aromatic) 306030653062
C-H Stretch (Aliphatic) 2970, 28502972, 28552971, 2853
C=C Stretch (Aromatic) 1580, 14901585, 14881590, 1495
C-F Stretch 123012501220
C-O Stretch 111511181116

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization): To a solution of the FPM isomer (1 mg/mL in ethyl acetate), 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) is added. The mixture is heated at 70°C for 20 minutes. After cooling, the excess reagent is evaporated under a stream of nitrogen, and the residue is reconstituted in ethyl acetate (B1210297) for GC-MS analysis.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD is used.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at 15°C/min and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Samples are prepared by dissolving the reference standards in methanol (B129727) to a concentration of 1 µg/mL.

  • Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad™ 5500 mass spectrometer.

  • LC Conditions:

    • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

    • Curtain Gas: 30 psi.

    • Temperature: 500°C.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20.5 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the powdered sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Data Acquisition: Absorbance spectrum is recorded against a background of the clean, empty ATR crystal.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the proposed signaling pathway of fluorophenmetrazine isomers.

Analytical_Workflow cluster_screening Screening cluster_confirmation Confirmatory Analysis GCMS GC-MS Data_Analysis Data Analysis and Comparison to Reference GCMS->Data_Analysis LCMS LC-MS/MS LCMS->Data_Analysis NMR NMR Spectroscopy (¹H and ¹³C) NMR->Data_Analysis FTIR FTIR Spectroscopy FTIR->Data_Analysis Sample Unknown Sample Sample->LCMS Sample->NMR Sample->FTIR Derivatization Derivatization (e.g., TFAA) Sample->Derivatization for GC-MS Derivatization->GCMS Identification Isomer Identification (2-FPM, 3-FPM, or 4-FPM) Data_Analysis->Identification

Caption: Analytical workflow for the differentiation of FPM isomers.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron FPM Fluorophenmetrazine Isomer (2-FPM, 3-FPM, 4-FPM) DAT_NET Monoamine Transporters (DAT, NET) FPM->DAT_NET Binds to and reverses transporter Vesicle Synaptic Vesicle (containing Monoamines) Monoamines_cyto Monoamines (Dopamine, Norepinephrine) Vesicle->Monoamines_cyto Release Monoamines_cyto->DAT_NET Efflux Monoamines_synapse Monoamines Receptor Postsynaptic Receptors Monoamines_synapse->Receptor Binds to Monoamines_synapse->DAT_NET Reuptake Blockade Signal Signal Transduction Receptor->Signal DAT_NET->Monoamines_synapse Increased Release

Caption: Action of FPM isomers on monoamine transporters.

Conclusion

The differentiation of 4-FPM, 2-FPM, and 3-FPM requires a multi-faceted analytical approach. While GC-MS of their trifluoroacetylated derivatives and LC-MS/MS can provide chromatographic separation, NMR and FTIR spectroscopy offer definitive structural confirmation by probing the unique electronic and vibrational environments of the fluorine substituent and the aromatic ring. The data and protocols presented in this guide provide a comprehensive framework for researchers to confidently identify and distinguish between these closely related positional isomers, ensuring accuracy in research and forensic applications.

References

A Comparative Analysis of 4-Fluorophenmetrazine and Phenmetrazine at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-fluorophenmetrazine (4-FPM) and its parent compound, phenmetrazine, focusing on their interactions with the dopamine (B1211576) transporter (DAT). This document synthesizes experimental data to elucidate their mechanisms of action, potency, and efficacy as dopamine reuptake inhibitors and releasing agents.

Introduction

Phenmetrazine, a stimulant formerly used as an anorectic, and its fluorinated analog, 4-FPM, a newer psychoactive substance, both exert their effects by modulating dopamine levels in the synaptic cleft.[1][2] Their primary molecular target is the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By interacting with DAT, these compounds can either block dopamine reuptake or induce reverse transport (efflux), leading to increased extracellular dopamine concentrations.[1][3][4] This guide presents a side-by-side comparison of their pharmacological profiles at the DAT, supported by quantitative data from in vitro studies.

Quantitative Analysis of DAT Interaction

The following table summarizes the key pharmacological parameters of 4-FPM and phenmetrazine at the dopamine transporter. These values, derived from radioligand binding and functional assays, provide a quantitative measure of their potency and mechanism of action.

CompoundParameterValue (nM)SpeciesAssay TypeReference
This compound (4-FPM) IC50 (Uptake Inhibition)< 2500Human[3H]DA Uptake in HEK293 cells[1]
Phenmetrazine EC50 (Release)70 - 131Rat[3H]DA Release from synaptosomes[4][5]
IC50 (Uptake Inhibition)600Rat[3H]DA Uptake in synaptosomes[3]

Note: IC50 (Inhibitory Concentration 50) represents the concentration of the drug that inhibits 50% of the dopamine uptake by DAT. A lower IC50 value indicates greater potency as a reuptake inhibitor. EC50 (Effective Concentration 50) is the concentration that elicits 50% of the maximal dopamine release. A lower EC50 value signifies greater potency as a releasing agent. It is important to note that experimental conditions can influence these values.

Mechanism of Action at the Dopamine Transporter

Both 4-FPM and phenmetrazine are known to act as monoamine releasers, exhibiting an amphetamine-like mechanism.[1] This means they not only block the reuptake of dopamine but also induce reverse transport of dopamine through the DAT, a process known as efflux.[1] Studies on fluorinated phenmetrazine isomers, including 4-FPM, have confirmed their ability to induce DAT-mediated efflux in HEK293 cells and evoke concentration-dependent release of monoamines from rat brain synaptosomes.[1] Phenmetrazine is well-established as a potent substrate-type releaser at dopamine transporters.[2][5]

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize the interaction of these compounds with the dopamine transporter.

Dopamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of dopamine into cells expressing the dopamine transporter.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured and transfected to express the human dopamine transporter (hDAT).

  • Synaptosome Preparation (for rat tissue): The rat caudate nucleus, a brain region rich in dopamine transporters, is homogenized in a sucrose (B13894) solution. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing DAT.[2]

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated with various concentrations of the test compound (e.g., 4-FPM or phenmetrazine).

    • A radiolabeled dopamine analog, such as [3H]dopamine, is added to the incubation mixture.

    • The mixture is incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for dopamine uptake.

    • The uptake process is terminated by rapid filtration through glass fiber filters, which separates the cells/synaptosomes from the incubation medium.

    • The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Dopamine Transporter-Mediated Release Assay

This assay determines whether a compound acts as a substrate for the dopamine transporter, inducing the release of dopamine from the cell.

  • Cell/Synaptosome Loading: HEK293 cells expressing hDAT or rat brain synaptosomes are pre-loaded with a radiolabeled substrate, such as [3H]MPP+ (for hDAT) or [3H]dopamine (for synaptosomes).[6]

  • Perfusion/Superfusion: The pre-loaded cells/synaptosomes are placed in a perfusion or superfusion system, which allows for continuous washing with a buffer solution to establish a stable baseline of radioactivity.

  • Drug Application: After establishing a stable baseline, the test compound is introduced into the perfusion buffer at various concentrations.

  • Fraction Collection: The outflow from the perfusion system (perfusate) is collected in fractions at regular intervals.

  • Radioactivity Measurement: The amount of radioactivity in each fraction is quantified to measure the rate of efflux of the radiolabeled substrate.

  • Data Analysis: An increase in radioactivity in the perfusate following drug application indicates transporter-mediated release. The concentration of the compound that produces 50% of the maximum release effect (EC50) is determined from the concentration-response curve.

Visualizing Experimental and Biological Pathways

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep1 HEK293 Cell Culture expressing hDAT assay1 Incubation with Test Compound (4-FPM or Phenmetrazine) prep1->assay1 prep2 Synaptosome Isolation from Rat Brain prep2->assay1 assay2 Addition of [3H]Dopamine assay1->assay2 assay3 Uptake/Release Period assay2->assay3 measure1 Rapid Filtration assay3->measure1 measure2 Scintillation Counting measure1->measure2 analysis Calculate IC50/EC50 Values measure2->analysis

In Vitro Dopamine Transporter Assay Workflow

dopamine_signaling cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action DA_vesicle Dopamine Vesicles synaptic_cleft Synaptic Cleft (Extracellular Dopamine) DA_vesicle->synaptic_cleft Release DAT Dopamine Transporter (DAT) synaptic_cleft->DAT Reuptake DA_receptor Dopamine Receptors synaptic_cleft->DA_receptor Binding drug 4-FPM / Phenmetrazine drug->DAT Blocks Reuptake & Induces Efflux

References

4-Fluorophenmetrazine vs. Amphetamine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of 4-Fluorophenmetrazine (4-FPM) and amphetamine, two synthetic stimulants that exert their effects on the central nervous system. While amphetamine is a well-characterized compound with established medical uses and a high potential for abuse, 4-FPM is a newer designer drug with a less documented pharmacological profile. This document aims to bridge this gap by presenting a side-by-side comparison of their mechanisms of action, in vitro and in vivo effects, and pharmacokinetic properties, supported by experimental data.

Executive Summary

Both this compound and amphetamine are potent monoamine releasing agents, primarily targeting the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. Their actions lead to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects. However, subtle but significant differences in their potencies at various transporters and their pharmacokinetic profiles may underlie distinct behavioral and physiological outcomes. This guide synthesizes available data to provide a clear, evidence-based comparison for the scientific community.

Mechanism of Action

The primary mechanism of action for both 4-FPM and amphetamine involves the disruption of normal monoamine transporter function. These compounds act as substrates for DAT and NET, leading to a reversal of the transporter's direction of flow. This results in the non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. Additionally, they can inhibit the reuptake of these neurotransmitters, further prolonging their presence in the synapse. Both compounds also interact with the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of vesicular neurotransmitter stores and an increase in cytosolic monoamine concentrations.

dot

Caption: Mechanism of monoamine release by 4-FPM and amphetamine.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and amphetamine.

Table 1: In Vitro Monoamine Transporter Interactions

CompoundTransporterAssay TypePotency (IC50/Ki, nM)Reference
This compound DATUptake Inhibition1,800[1][2]
NETUptake Inhibition2,100[1][2]
SERTUptake Inhibition>10,000[1][2]
Amphetamine DATBinding Affinity (Ki)600[3]
NETBinding Affinity (Ki)70 - 100[3]
SERTBinding Affinity (Ki)20,000 - 40,000[3]

Table 2: In Vitro Monoamine Release

CompoundNeurotransmitterPotency (EC50, nM)Reference
3-Fluorophenmetrazine *Dopamine43[4]
Norepinephrine30[4]
Serotonin (B10506)2558[4]
Amphetamine Dopamine8.0[5]
Serotonin1756[5]

*Data for 3-Fluorophenmetrazine is used as a proxy for this compound due to a lack of directly comparable public data and their structural similarity.

Table 3: In Vivo Locomotor Activity in Rodents

CompoundSpeciesDose (mg/kg)Effect on Locomotor ActivityReference
Fluorinated Amphetamine Analogs Mice0.38 - 7.38 (ED50)Dose-dependent increase[6]
Amphetamine Mice2.0Significant increase[7]
Mice> 2.0Increased stereotypy[7]

Table 4: In Vivo Microdialysis in Rodents

CompoundSpeciesBrain RegionDose (mg/kg, i.p.)Peak Increase in DopamineReference
Amphetamine RatStriatum4.0~800-1000% of baseline[8][9]

Table 5: Pharmacokinetic Parameters in Rodents

CompoundSpeciesParameterValueReference
3-Fluorophenmetrazine *RatMetabolismN-oxidation, aryl hydroxylation[10]
Amphetamine RatHalf-life (plasma)~1 hour[11]
RatMetabolismp-hydroxylation[11]

*Data for 3-Fluorophenmetrazine is used as a proxy for this compound due to a lack of directly comparable public data and their structural similarity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Monoamine Transporter Uptake Inhibition Assay

dot

Uptake_Inhibition_Assay start Start: Cell Culture (HEK293 cells expressing DAT, NET, or SERT) wash1 Wash cells with assay buffer start->wash1 preincubation Pre-incubate with test compound (4-FPM or Amphetamine) or vehicle wash1->preincubation uptake Initiate uptake with radiolabeled substrate (e.g., [3H]dopamine) preincubation->uptake terminate Terminate uptake by washing with ice-cold assay buffer uptake->terminate lysis Lyse cells terminate->lysis scintillation Scintillation counting to measure intracellular radioactivity lysis->scintillation analysis Data Analysis: Calculate IC50 values scintillation->analysis

Caption: Experimental workflow for monoamine uptake inhibition assays.

Objective: To determine the potency of a compound to inhibit the reuptake of monoamines by their respective transporters.

Materials:

  • HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Test compounds (4-FPM, amphetamine).

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate transporter-expressing HEK293 cells in 96-well plates and grow to confluence.[12]

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Pre-incubation: Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.[12]

  • Uptake Initiation: Initiate monoamine uptake by adding a fixed concentration of the radiolabeled substrate to each well.[12]

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature to allow for substrate uptake.

  • Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[12]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity within the cells using a scintillation counter.[12]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.

In Vivo Locomotor Activity Assessment

dot```dot digraph "Locomotor_Activity_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start: Animal Acclimation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; habituation [label="Habituation to the open-field arena\n(e.g., 30-60 minutes)", fillcolor="#FBBC05", fontcolor="#202124"]; injection [label="Administer test compound (i.p.)\n(4-FPM, Amphetamine, or vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; recording [label="Immediately place animal back in arena\nand record activity for 60-120 minutes", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Data Analysis:\n- Total distance traveled\n- Rearing frequency\n- Stereotypy counts", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> habituation; habituation -> injection; injection -> recording; recording -> analysis; }

Caption: Experimental workflow for in vivo microdialysis.

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.

Materials:

  • Sprague-Dawley rats. [8]* Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system. [13]* Test compounds (4-FPM, amphetamine) and vehicle.

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., striatum) using a stereotaxic apparatus. [13][14]2. Recovery: Allow the animal to recover from surgery for several days. [14]3. Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. [14]4. Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples to establish stable neurotransmitter levels. [14]5. Drug Administration: Administer the test compound or vehicle (i.p.). [8]6. Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection. [8]7. Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples using HPLC-ECD. [13]8. Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and compare the effects of the test compound to the vehicle control.

Conclusion

This comparative guide demonstrates that while this compound and amphetamine share a primary mechanism of action as monoamine releasing agents, they exhibit distinct pharmacological profiles. Amphetamine appears to be a more potent dopamine releaser in vitro, while both compounds show a preference for inhibiting norepinephrine and dopamine transporters over the serotonin transporter. The available in vivo data for amphetamine and related fluorinated compounds suggest that these in vitro differences translate to potent locomotor stimulation.

The lack of comprehensive in vivo and pharmacokinetic data for 4-FPM highlights the need for further research to fully understand its pharmacological effects and potential for abuse. The experimental protocols provided in this guide offer a framework for conducting such studies. This information is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and neuroscience.

References

Validating the Purity of Synthesized 4-Fluorophenmetrazine (4-FPM) using qNMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of 4-fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class. The performance of qNMR is compared with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with supporting data and detailed experimental protocols.

Comparative Analysis of Analytical Techniques for 4-FPM Purity Determination

The choice of an analytical technique for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the analysis of 4-FPM.

FeatureqNMRGC-MSHPLC
Principle Measures the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[1]Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and quantification.Separates compounds based on their differential distribution between a stationary phase and a liquid mobile phase, followed by detection (e.g., UV-Vis).[2]
Quantitative Analysis Absolute quantification without the need for a specific 4-FPM reference standard.[1]Requires a calibrated reference standard of 4-FPM for accurate quantification.Requires a calibrated reference standard of 4-FPM for accurate quantification.[2]
Selectivity High, capable of distinguishing between structurally similar isomers if their NMR signals do not overlap.High, provides mass spectral data for confident identification of the analyte and impurities.[3][4]Dependent on the chromatographic conditions and detector; co-elution of impurities can be a challenge.[2]
Precision Typically high, with Relative Standard Deviations (RSD) < 2%.Good, with intra- and inter-day precision typically below 15%.[3][4]Good, with RSD values typically below 5%.
Accuracy High, directly traceable to primary standards.Good, with bias typically within ±15%.[3][4]Good, dependent on the purity of the reference standard.
Limit of Quantification (LOQ) Generally in the low mg/mL to high µg/mL range.High sensitivity, with LOQ reported as 5 ng/mL for the isomer 3-FPM in blood.[3][4]Varies with the detector, typically in the µg/mL to ng/mL range.
Sample Throughput Moderate, sample preparation and data acquisition can be time-consuming.High, suitable for automated analysis of a large number of samples.High, well-suited for routine quality control analysis.
Instrumentation Requires access to an NMR spectrometer.Requires a GC-MS system.Requires an HPLC system with a suitable detector.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of purity validation studies for 4-FPM.

Quantitative NMR (qNMR) Protocol

This protocol is based on general principles for qNMR of fluorinated compounds and amines.

1. Sample Preparation:

  • Internal Standard Selection: Maleic acid or trifluoroacetic acid (TFA) can be used as internal standards. The purity of the internal standard must be certified.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are suitable solvents.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the synthesized 4-FPM and a similar, accurately weighed amount of the internal standard into a clean, dry vial.

    • Dissolve the mixture in 0.6-0.8 mL of the chosen deuterated solvent.

    • Vortex the sample until both the 4-FPM and the internal standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Parameters:

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 16-64, depending on the concentration.

    • Temperature: 298 K.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of 4-FPM and a signal from the internal standard.

  • Calculate the purity of 4-FPM using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the isomer 3-FPM.[3][4]

1. Sample Preparation:

  • Internal Standard: Methcathinone-D3 or a similar deuterated analog.

  • Solvent: Methanol (B129727).

  • Procedure:

    • Prepare a stock solution of the synthesized 4-FPM in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Spike each calibration standard and the sample with the internal standard to a fixed concentration.

2. GC-MS Analysis:

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for a total run time of approximately 15 minutes.[3]

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 4-FPM and the internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of 4-FPM to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 4-FPM in the synthesized sample from the calibration curve.

  • Calculate the purity by comparing the measured concentration to the expected concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general protocol for the purity determination of a small organic molecule like 4-FPM.

1. Sample Preparation:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted).

  • Solvent: Mobile phase.

  • Procedure:

    • Prepare a stock solution of the synthesized 4-FPM in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

2. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer. The exact composition should be optimized to achieve good separation of 4-FPM from its potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detector: UV-Vis detector set at a wavelength where 4-FPM shows maximum absorbance.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of 4-FPM against the concentration of the calibration standards.

  • Determine the concentration of 4-FPM in the synthesized sample from the calibration curve.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak, or by using specific reference standards for known impurities.

Potential Impurities in Synthesized 4-FPM

The synthesis of 4-FPM typically involves the reaction of 4-fluoropropiophenone with ethanolamine (B43304) followed by cyclization.[2] Based on this synthetic route, potential impurities may include:

  • Positional Isomers: 2-Fluorophenmetrazine (2-FPM) and 3-Fluorophenmetrazine (3-FPM) can be formed if the starting material contains isomeric impurities.

  • Unreacted Starting Materials: Residual 4-fluoropropiophenone and ethanolamine.

  • Intermediates: Incomplete cyclization can lead to the presence of reaction intermediates.

  • By-products: Side reactions can generate various by-products.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflows for the described analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh 4-FPM dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform & Phasing nmr_acq->ft integrate Integrate Analyte & IS Signals ft->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep_stock Prepare 4-FPM Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal add_is Add Internal Standard prep_cal->add_is gcms_run Inject and Run GC-MS add_is->gcms_run gen_curve Generate Calibration Curve gcms_run->gen_curve quantify Quantify 4-FPM gen_curve->quantify calc_purity Calculate Purity quantify->calc_purity HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis prep_stock_hplc Prepare 4-FPM Stock Solution prep_cal_hplc Prepare Calibration Standards prep_stock_hplc->prep_cal_hplc hplc_run Inject and Run HPLC prep_cal_hplc->hplc_run gen_curve_hplc Generate Calibration Curve hplc_run->gen_curve_hplc quantify_hplc Quantify 4-FPM gen_curve_hplc->quantify_hplc calc_purity_hplc Calculate Purity quantify_hplc->calc_purity_hplc

References

Navigating the Cross-Reactivity of 4-Fluorophenmetrazine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, 4-Fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class, has gained prominence. Its structural similarity to amphetamine raises critical questions about its detectability and potential for cross-reactivity in widely used amphetamine immunoassays. This guide provides a comparative analysis of the cross-reactivity of 4-FPM and other amphetamine analogues, supported by available experimental data and detailed methodologies, to aid researchers in the accurate interpretation of screening results.

Understanding Immunoassay Cross-Reactivity

Immunoassays are a cornerstone of initial drug screening due to their speed and efficiency. These tests rely on the principle of competitive binding, where an antibody specific to a target drug class competes for binding with the drug present in a sample and a labeled drug conjugate. However, the specificity of these antibodies is not absolute. Structurally related compounds can also bind to the antibody, leading to a "cross-reaction." This can result in a false-positive screening result, necessitating more specific confirmatory analysis, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The degree of cross-reactivity is variable and depends on the specific compound, the immunoassay platform, and even the manufacturer's specific antibody formulation.

Comparative Cross-Reactivity Data

While direct quantitative cross-reactivity data for this compound (4-FPM) in commercial amphetamine immunoassays is limited in the current body of scientific literature, valuable insights can be drawn from studies on its positional isomer, 3-Fluorophenmetrazine (3-FPM), and the structurally similar compound, 4-Fluoroamphetamine (4-FA).

A study on 3-FPM demonstrated significant absorbance changes in an amphetamine ELISA, indicating notable cross-reactivity. For 4-FA, quantitative data is available for some platforms. The following tables summarize the available cross-reactivity data for these and other relevant amphetamine analogues to provide a comparative perspective.

Table 1: Cross-Reactivity of 4-Fluoroamphetamine (4-FA) in Amphetamine Immunoassays

Immunoassay PlatformCompoundConcentration TestedResultSource(s)
EMIT II Plus Amphetamines4-Fluoroamphetamine (4-FA)5000 ng/mLPositive[1]
CEDIA DAU Amphetamine4-Fluoroamphetamine (4-FA)Not specified~6% Cross-Reactivity

Table 2: Comparative Cross-Reactivity of Various Amphetamine Analogues

Immunoassay PlatformCompoundConcentration for Positive Result (ng/mL)Percent Cross-Reactivity (%)Source(s)
EMIT II Plus Amphetamines d-Amphetamine300 (Calibrator)100Manufacturer Data
d-Methamphetamine300100Manufacturer Data
MDMA250012Manufacturer Data
Phentermine58005.2Manufacturer Data
CEDIA Amphetamine/Ecstasy d,l-Amphetamine125088
d,l-Methamphetamine100077
MDA1000116
MDMA500196
Bio-Quant Direct ELISA Amphetamine50 (Calibrator)100[2]
MDA50282[2]
PMA50265[2]
Phentermine5061[2]

Note: Cross-reactivity data can vary between manufacturers and assay lots. The data presented is for comparative purposes and should be confirmed with specific assay documentation.

Experimental Protocols

The following is a representative methodology for determining the cross-reactivity of a compound in an amphetamine immunoassay, synthesized from protocols described in the scientific literature.

Protocol: Determination of Immunoassay Cross-Reactivity

1. Objective: To determine the concentration of a test compound (e.g., 4-FPM) that produces a positive result in a specific amphetamine immunoassay and to calculate the percent cross-reactivity relative to a standard calibrator (e.g., d-amphetamine).

2. Materials:

  • Amphetamine immunoassay kit (e.g., EMIT, CEDIA, FPIA, ELISA)

  • Certified reference material of the test compound (e.g., this compound)

  • Certified reference material of the assay calibrator (e.g., d-amphetamine)

  • Drug-free human urine (verified negative for amphetamines)

  • Automated immunoassay analyzer or microplate reader

  • Pipettes, centrifuge tubes, and other standard laboratory equipment

3. Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound and the calibrator in a suitable solvent (e.g., methanol).

  • Preparation of Spiked Urine Samples: Serially dilute the stock solution of the test compound in drug-free human urine to create a range of concentrations to be tested.

  • Assay Performance:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the series of spiked urine samples through the analyzer.

    • Record the response for each concentration. The response is typically measured in absorbance, fluorescence polarization, or another signal depending on the assay technology.

  • Determination of the Cutoff-Equivalent Concentration: Identify the concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator (e.g., 300 ng/mL d-amphetamine).

  • Calculation of Percent Cross-Reactivity:

    • Percent Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound at Cutoff) x 100

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation Stock Prepare Stock Solutions (Test Compound & Calibrator) Spiked Prepare Spiked Urine Samples (Serial Dilutions) Stock->Spiked Analyze Analyze Spiked Samples Spiked->Analyze Calibrate Calibrate Immunoassay Analyzer Calibrate->Analyze Determine Determine Cutoff-Equivalent Concentration Analyze->Determine Calculate Calculate Percent Cross-Reactivity Determine->Calculate

Experimental workflow for determining immunoassay cross-reactivity.

Mechanism of Action and Signaling Pathway

This compound, like amphetamine, is a monoamine releaser. It primarily exerts its psychoactive effects by increasing the extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[3] This is achieved through its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). 4-FPM is transported into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to their release into the synaptic cleft. This surge in neurotransmitters is responsible for the stimulant effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE_in Dopamine / Norepinephrine Vesicle->DA_NE_in Release into Cytosol DAT_NET DAT / NET DA_NE_out Dopamine / Norepinephrine DAT_NET->DA_NE_out Release into Synapse FPM_in 4-FPM FPM_in->Vesicle Disrupts Storage DA_NE_in->DAT_NET Reverse Transport FPM_out 4-FPM FPM_out->DAT_NET Transport into Neuron Receptor Postsynaptic Receptors DA_NE_out->Receptor Binds to Receptors

Signaling pathway of 4-FPM as a monoamine releaser.

Conclusion

The available evidence strongly suggests that this compound and its isomers have the potential to cross-react with amphetamine immunoassays. While direct quantitative data for 4-FPM remains a research gap, the qualitative data for 3-FPM and quantitative data for the structurally similar 4-FA indicate that a positive screening result is possible, particularly at higher concentrations. Researchers and clinicians should be aware of this potential for cross-reactivity and the high degree of variability among different immunoassay platforms. A negative screening result does not definitively rule out the use of 4-FPM or other novel psychoactive substances. Therefore, confirmatory testing using mass spectrometry-based methods is essential for the definitive identification of these compounds in biological samples. Further research is warranted to establish specific cross-reactivity data for 4-FPM across a range of commercially available amphetamine immunoassays to improve the accuracy of urine drug screening programs.

References

Comparative Analysis of Monoamine Transporter Affinity: 4-FPM, Cocaine, and Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro monoamine transporter affinity of three psychostimulant compounds: 4-Fluoromethylphenidate (4-FPM), cocaine, and methylphenidate. The data presented is compiled from peer-reviewed studies and is intended to serve as a resource for research and drug development.

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition potencies (IC50 and Kᵢ values) of (±)-threo-4-Fluoromethylphenidate, cocaine, and methylphenidate at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Lower values indicate a higher binding affinity.

CompoundDATNETSERT
(±)-threo-4-FPM (IC₅₀, nM) 6131>10,000
Cocaine (IC₅₀, nM) ~96 - 640~280 - 3,400~110 - 1,100
Methylphenidate (IC₅₀, nM) 13183>10,000
Cocaine (Kᵢ, μM) 0.2 - 0.70.2 - 0.70.2 - 0.7
Methylphenidate (Kᵢ, μM) ~0.1~0.1~100

Key Findings

  • 4-Fluoromethylphenidate (4-FPM) demonstrates a high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a notably higher potency for NET.[1] Its affinity for the serotonin transporter (SERT) is negligible.[1] The biological activity of 4-FPM is primarily associated with its (±)-threo isomers.[1]

  • Cocaine acts as a non-selective monoamine reuptake inhibitor, displaying comparable affinity for DAT, NET, and SERT.[2]

  • Methylphenidate exhibits a strong preference for DAT and NET, with a significantly lower affinity for SERT, similar to 4-FPM.[2][3]

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro radioligand binding and uptake inhibition assays. A generalized protocol for these experiments is outlined below.

Radioligand Binding/Uptake Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand to a monoamine transporter (IC50) or the inhibition constant (Ki).

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]dopamine

    • For NET: [³H]nisoxetine or [³H]norepinephrine

    • For SERT: [³H]citalopram or [³H]serotonin

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.

  • Test Compounds: 4-FPM, cocaine, and methylphenidate dissolved in an appropriate solvent (e.g., DMSO).

  • Instrumentation: Scintillation counter, 96-well microplates.

Procedure:

  • Cell Culture: HEK293 cells expressing the target transporter are cultured to approximately 80-90% confluency and then seeded into 96-well plates.

  • Assay Preparation: On the day of the experiment, the cell monolayers are washed with the assay buffer.

  • Incubation: Cells are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled competing ligand.

  • Equilibration: The plates are incubated at room temperature for a specified time to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove any unbound radioligand.

  • Cell Lysis: The cells are lysed to release the bound radioligand.

  • Scintillation Counting: The amount of radioactivity in each well is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a typical experimental workflow for determining monoamine transporter affinity.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, NET, SERT) Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Reuptake Inhibitor (4-FPM, Cocaine, MPH) Inhibitor->Transporter Blockade

Caption: Mechanism of monoamine reuptake inhibition by 4-FPM, cocaine, and methylphenidate.

Experimental_Workflow A Cell Culture (HEK293 with DAT, NET, or SERT) B Seeding in 96-well Plates A->B C Assay Preparation (Washing) B->C D Incubation with Radioligand and Test Compound C->D E Equilibration D->E F Termination of Binding (Washing) E->F G Cell Lysis F->G H Scintillation Counting G->H I Data Analysis (IC50/Ki Determination) H->I

References

In Vitro Neurotoxicity Profile: A Comparative Analysis of 4-Fluorophenmetrazine and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro neurotoxic potential of 4-Fluorophenmetrazine (4-FPM) in comparison to the well-characterized psychostimulant, methamphetamine (METH). This document synthesizes available preclinical data, presenting a comparative overview of their effects on neuronal cell models. Due to a lack of direct in vitro neurotoxicity studies on 4-FPM, data from its close structural analog, 4-fluoroamphetamine (4-FA), is utilized as a surrogate to provide preliminary insights.

Executive Summary

Methamphetamine is a potent psychostimulant with well-documented neurotoxic effects, mediated primarily through oxidative stress, mitochondrial dysfunction, and induction of apoptosis in neuronal cells. In contrast, the in vitro neurotoxicity of this compound, a newer designer drug, has not been extensively studied. This guide provides a comparative analysis based on existing literature for METH and inferred data for 4-FPM from studies on 4-fluoroamphetamine. The available data suggests that while both compounds are monoamine releasers, the direct cytotoxic potential of the para-fluorinated analog may be of concern, warranting further investigation.

Introduction to the Compounds

Methamphetamine (METH) is a powerful central nervous system stimulant of the phenethylamine (B48288) and amphetamine classes. Its high potential for abuse and significant neurotoxic effects have been extensively researched. METH's mechanism of action involves the reversal of monoamine transporters, leading to a surge of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft.

This compound (4-FPM) is a synthetic stimulant of the phenmetrazine class. It acts as a monoamine releasing agent with a pronounced effect on dopamine and norepinephrine transporters.[1] While sharing mechanistic similarities with METH, the impact of the fluorine substitution on its neurotoxic profile is not well-established.

Comparative Neurotoxicity Data

The following tables summarize quantitative data from in vitro studies on METH and 4-fluoroamphetamine (4-FA), the latter serving as a proxy for 4-FPM. It is crucial to note that this data is not from direct head-to-head comparative studies, and experimental conditions may vary between studies.

Table 1: Comparative Cytotoxicity in SH-SY5Y Neuroblastoma Cells

CompoundEndpointConcentrationResultReference
MethamphetamineCell Viability (MTT Assay)0.5 - 5 mMDose-dependent decrease[Referenced studies on METH cytotoxicity]
4-Fluoroamphetamine (4-FA)ATP Depletion (IC50)1.4 mM50% reduction in cellular ATP[2]

Disclaimer: Data for 4-FPM is inferred from 4-fluoroamphetamine (4-FA). Direct comparative studies are lacking.

Table 2: Effects on Mitochondrial Function and Oxidative Stress

CompoundParameterCell LineResultReference
MethamphetamineMitochondrial Membrane PotentialVarious neuronal cellsDecrease[Referenced studies on METH mitochondrial toxicity]
Reactive Oxygen Species (ROS) ProductionVarious neuronal cellsIncrease[Referenced studies on METH and ROS]
4-Fluoroamphetamine (4-FA)Mitochondrial Membrane PotentialSH-SY5YDecrease[2]
Reactive Oxygen Species (ROS) ProductionSH-SY5YIncrease[2]

Disclaimer: Data for 4-FPM is inferred from 4-fluoroamphetamine (4-FA). Direct comparative studies are lacking.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol Outline:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (METH or 4-FPM) for a specified duration (e.g., 24, 48 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Production Assay

This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol Outline:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Probe Loading: Incubate the cells with DCFH-DA solution for a specified time.

  • Wash: Gently wash the cells with a buffered saline solution to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production, relative to an untreated control.

Mitochondrial Membrane Potential (MMP) Assay

The MMP assay often employs a cationic fluorescent dye, such as JC-1. In healthy cells with a high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.

Protocol Outline:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Dye Loading: Incubate the cells with the JC-1 dye solution.

  • Wash: Gently wash the cells to remove the excess dye.

  • Fluorescence Measurement: Measure both the red and green fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Neurotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Exposure Cell Exposure Cell Culture->Cell Exposure Compound Preparation Compound Preparation Compound Preparation->Cell Exposure Cell Viability (MTT) Cell Viability (MTT) Cell Exposure->Cell Viability (MTT) ROS Production (DCFH-DA) ROS Production (DCFH-DA) Cell Exposure->ROS Production (DCFH-DA) Mitochondrial Potential (JC-1) Mitochondrial Potential (JC-1) Cell Exposure->Mitochondrial Potential (JC-1) Apoptosis (Annexin V) Apoptosis (Annexin V) Cell Exposure->Apoptosis (Annexin V) Data Acquisition Data Acquisition Cell Viability (MTT)->Data Acquisition ROS Production (DCFH-DA)->Data Acquisition Mitochondrial Potential (JC-1)->Data Acquisition Apoptosis (Annexin V)->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: A typical workflow for assessing the in vitro neurotoxicity of a compound.

Signaling Pathway of Methamphetamine-Induced Neurotoxicity

G METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Reverses DA_increase ↑ Cytosolic Dopamine DAT->DA_increase ROS ↑ Reactive Oxygen Species (ROS) DA_increase->ROS Auto-oxidation Mito_dys Mitochondrial Dysfunction ROS->Mito_dys ER_stress ER Stress ROS->ER_stress Apoptosis Apoptosis Mito_dys->Apoptosis ER_stress->Apoptosis

Caption: Key signaling events in METH-induced neuronal apoptosis.

Mechanism of Action of this compound at the Monoamine Transporter

G FPM This compound DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) FPM->DAT_NET Acts as a substrate Monoamine_Release ↑ Synaptic Dopamine/Norepinephrine DAT_NET->Monoamine_Release Induces efflux

Caption: 4-FPM's primary action as a monoamine releasing agent.

Discussion and Conclusion

The available in vitro data strongly supports the neurotoxic potential of methamphetamine, which is characterized by the induction of oxidative stress, mitochondrial impairment, and ultimately, apoptotic cell death in neuronal models. These effects are observed at concentrations that are relevant to abuse scenarios.

For this compound, direct evidence of in vitro neurotoxicity is currently lacking. However, studies on its close structural analog, 4-fluoroamphetamine, indicate that para-fluorinated amphetamines can induce cytotoxicity, mitochondrial dysfunction, and oxidative stress in SH-SY5Y neuroblastoma cells.[2] The IC50 value for ATP depletion for 4-FA was found to be 1.4 mM, suggesting a potential for cellular damage at higher concentrations.[2] The observed increase in ROS production and decrease in mitochondrial membrane potential further support a potential mechanism of toxicity similar to that of METH.[2]

It is important to emphasize that these are inferences drawn from a related compound and not direct evidence for 4-FPM's neurotoxicity. The substitution of the amphetamine backbone with a phenmetrazine structure in 4-FPM may alter its metabolic profile and toxicological properties.

References

Behavioral Pharmacology of 4-Fluorophenmetrazine (4-FPM) in Animal Models: A Comparative Guide to Other Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral pharmacology of 4-fluorophenmetrazine (4-FPM) alongside the well-characterized stimulants: amphetamine, methamphetamine, and cocaine. Due to a notable scarcity of in-vivo behavioral research on 4-FPM in animal models, this document will focus on its known in-vitro pharmacological profile and draw predictive comparisons to the established behavioral effects of the other stimulants.

Executive Summary

This compound (4-FPM) is a synthetic stimulant of the phenmetrazine class. In-vitro studies have characterized it as a monoamine releaser, exhibiting a preference for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT)[1]. This profile suggests that its behavioral effects in animal models would likely share similarities with other catecholamine-focused stimulants like amphetamine and methamphetamine, rather than the more serotonergically active cocaine. However, a comprehensive understanding of its in-vivo effects, including its potency and efficacy in standard behavioral paradigms, awaits empirical investigation.

This guide presents available quantitative data for amphetamine, methamphetamine, and cocaine in key behavioral assays—locomotor activity, drug self-administration, and conditioned place preference—to provide a framework for a potential future comparative analysis involving 4-FPM. Detailed experimental protocols for these assays are also provided, alongside visualizations of experimental workflows and the primary signaling pathways involved.

Data Presentation: Comparative Behavioral Pharmacology

Note: Quantitative in-vivo behavioral data for 4-FPM is not available in the peer-reviewed literature at the time of this publication. The tables below present data for amphetamine, methamphetamine, and cocaine to serve as a comparative baseline.

Table 1: Locomotor Activity in Rodents

StimulantAnimal ModelDose Range (mg/kg, i.p.)Peak Effect on Locomotor ActivityED50 (mg/kg)Reference
AmphetamineC57BL/6 Mice0.2 - 20Biphasic: increase at lower doses, stereotypy at higher doses~2.5[2][3]
MethamphetamineSwiss-Webster Mice0.38 - 7.38Dose-dependent increase0.38 - 1.0[4]
CocaineC57BL/6J and 129/J Mice2.5 - 20Dose-dependent increase~5-10[5]

Table 2: Intravenous Self-Administration in Rats

StimulantAnimal ModelUnit Dose Range (mg/kg/infusion)Breakpoint in Progressive RatioReference
AmphetamineSprague-Dawley Rats0.01 - 0.3Dose-dependent increase[6]
MethamphetamineSprague-Dawley Rats0.0625 - 2.0Dose-dependent increase[7]
CocaineSprague-Dawley Rats0.1 - 1.5Dose-dependent increase[6]

Table 3: Conditioned Place Preference (CPP) in Mice

StimulantAnimal ModelEffective Dose Range (mg/kg, i.p.)Magnitude of PreferenceReference
AmphetamineC57BL/6J Mice1 - 10Significant preference[8]
MethamphetamineSwiss-Webster Mice0.25 - 1.0Significant preference[9]
CocaineC57BL/6J and 129/J Mice5 - 20Significant preference[5]

Experimental Protocols

Locomotor Activity: Open Field Test

The open field test is a common method to assess spontaneous locomotor activity and exploration in rodents, and to measure the stimulant or depressant effects of drugs[10][11].

Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 25 cm for mice) made of a non-porous material, often equipped with a grid of infrared beams to automatically record movement. Alternatively, a video camera mounted above the arena can be used with tracking software[10][11].

Procedure:

  • Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment[10].

  • Baseline Activity: Each animal is placed in the center of the open field, and its activity is recorded for a set period (e.g., 30-60 minutes) to establish a baseline.

  • Drug Administration: Animals are briefly removed, administered the test compound (e.g., 4-FPM, amphetamine) or vehicle via a specified route (commonly intraperitoneal, i.p.), and immediately returned to the arena.

  • Data Collection: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) post-injection. Data is typically binned in short intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled, number of beam breaks.

    • Vertical Activity (Rearing): Number of vertical movements.

    • Thigmotaxis: Time spent near the walls versus the center of the arena.

    • Stereotypy: Repetitive, patterned behaviors (e.g., sniffing, gnawing, head weaving) are often scored manually or with specialized software at higher doses of stimulants.

Drug Self-Administration: Intravenous Catheterization Model

This paradigm assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it[12][13].

Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes), a drug infusion pump, and a swivel system to allow the animal to move freely while connected to the infusion line[12].

Procedure:

  • Surgery: A chronic indwelling catheter is surgically implanted into the jugular vein of the animal and exits on its back[14]. Animals are allowed to recover for several days.

  • Acquisition: Animals are placed in the operant chamber where pressing one "active" lever results in the intravenous infusion of the drug, often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Sessions are typically conducted daily.

  • Maintenance: Once a stable pattern of self-administration is established, various schedules of reinforcement can be implemented.

    • Fixed-Ratio (FR) Schedule: The animal receives an infusion after a fixed number of responses on the active lever (e.g., FR1, FR5).

    • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before the animal ceases to respond, is used as a measure of the drug's reinforcing efficacy.

  • Data Collection: The number of active and inactive lever presses, and the number of infusions earned are recorded.

Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug by associating its effects with a specific environment[3][15][16].

Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual (e.g., wall color, patterns) and/or tactile (e.g., floor texture) cues[3][15][16].

Procedure:

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to determine any initial preference.

  • Conditioning: Over several days, the animal receives the drug and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.

  • Post-Conditioning (Test): In a drug-free state, the animal is placed in the apparatus and allowed to freely explore all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_locomotor cluster_acclimation Acclimation cluster_testing Testing acclimate_room Room Acclimation (30-60 min) acclimate_arena Arena Habituation (30-60 min) acclimate_room->acclimate_arena drug_admin Drug/Vehicle Administration acclimate_arena->drug_admin record_activity Record Locomotor Activity (60-120 min) drug_admin->record_activity data_analysis data_analysis record_activity->data_analysis Data Analysis (Distance, Rearing, etc.)

Caption: Workflow for the Open Field Locomotor Activity Test.

experimental_workflow_self_admin cluster_preparation Preparation cluster_training Training & Testing surgery Catheter Implantation recovery Recovery (5-7 days) surgery->recovery acquisition Acquisition (FR1) recovery->acquisition maintenance Maintenance (FR/PR) acquisition->maintenance data_analysis data_analysis maintenance->data_analysis Data Analysis (Infusions, Breakpoint)

Caption: Workflow for the Intravenous Self-Administration Paradigm.

experimental_workflow_cpp cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning baseline Baseline Preference Test drug_pairing Drug + Paired Side baseline->drug_pairing vehicle_pairing Vehicle + Unpaired Side test Preference Test (Drug-Free) vehicle_pairing->test data_analysis data_analysis test->data_analysis Data Analysis (Time in Compartments)

Caption: Workflow for the Conditioned Place Preference Paradigm.

Signaling Pathways

stimulant_signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA_vesicle Dopamine (DA) DOPA->DA_vesicle DDC VMAT2 VMAT2 DA_vesicle->VMAT2 Packaging DA_synapse Dopamine VMAT2->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Binding signaling Downstream Signaling DA_receptor->signaling Amphetamine Amphetamine/ Methamphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT Reverses Transport Cocaine Cocaine Cocaine->DAT Blocks Reuptake

References

A Head-to-Head Comparison of Analytical Methods for the Detection of 4-Fluorophenylpiperazine (4-FPM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection and quantification of novel psychoactive substances (NPS) is paramount for forensic analysis, clinical toxicology, and pharmacological research. 4-Fluorophenylpiperazine (4-FPM), a piperazine (B1678402) derivative, has emerged as a recreational drug, necessitating robust analytical methods for its identification and quantification in various matrices, including seized materials and biological samples. This guide provides a head-to-head comparison of the principal analytical techniques employed for 4-FPM detection, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantitative analysis of 4-FPM. Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are primarily utilized for qualitative identification and structural elucidation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1.95 - 5 ng/mL[1]1.0 - 5.0 ng/mL (estimated for piperazines)[2]
Limit of Quantification (LOQ) ~0.008 - 0.016 µg/mL (in biological matrices for similar piperazines)[3]~5 ng/mL (for similar piperazines)[4]
Linearity (R²) > 0.99[3]> 0.99[4]
Accuracy (Recovery %) Typically 85-115%Typically >90%[4]
Precision (RSD %) < 15%< 10-15%[4]
Sample Throughput ModerateHigh
Matrix Effect Low to Moderate (with derivatization)Moderate to High
Primary Application Quantification and IdentificationQuantification and Identification

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of 4-FPM and related piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, offering excellent separation and sensitive detection.[5]

Sample Preparation (Biological Matrices):

A common procedure for extracting piperazines from urine or plasma is solid-phase extraction (SPE).[6]

  • Conditioning: An SPE cartridge (e.g., mixed-mode cation exchange) is conditioned sequentially with methanol (B129727), deionized water, and a buffer (e.g., phosphate (B84403) buffer, pH 6).[6]

  • Sample Loading: The biological sample (e.g., 1 mL of urine or plasma), often pre-treated with a buffer, is loaded onto the cartridge.[6]

  • Washing: The cartridge is washed with deionized water, acetic acid, and methanol to remove interferences.[6]

  • Elution: 4-FPM is eluted with a mixture of an organic solvent and a strong base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[3]

  • Derivatization: The eluate is evaporated to dryness, and a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) is added to improve the chromatographic properties of 4-FPM.[3] The sample is then reconstituted in a suitable solvent like ethyl acetate (B1210297) for injection.[3]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A gradient temperature program is used to ensure the separation of 4-FPM from other compounds. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 290°C.[7]

  • Injector: Splitless mode is often used for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of derivatized 4-FPM.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for the analysis of 4-FPM in complex biological matrices without the need for derivatization.

Sample Preparation (Biological Matrices):

Protein precipitation is a straightforward and rapid method for plasma or serum samples.[8]

  • Precipitation: To a small volume of plasma or serum (e.g., 100 µL), an internal standard is added, followed by a larger volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant containing 4-FPM is transferred to a clean tube and can be either directly injected or evaporated and reconstituted in the mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 4-FPM and its internal standard.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule, providing a "molecular fingerprint." It is primarily used for the analysis of seized powders and tablets. The resulting spectrum is compared against a reference library for identification.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the analysis can be performed using an attenuated total reflectance (ATR) accessory, where the sample is placed directly on the crystal.

  • Analysis: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber.

  • Identification: The resulting spectrum, with characteristic peaks corresponding to specific bond vibrations, is compared with a spectral library containing a reference spectrum of 4-FPM.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules.[9] It provides detailed information about the carbon-hydrogen framework of 4-FPM.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the pure substance are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Analysis: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

  • Structure Elucidation: The chemical shifts, coupling constants, and correlation signals in the spectra are analyzed to confirm the molecular structure of 4-FPM.

Workflow and Pathway Diagrams

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., SPE, LLE Cleanup Cleanup Extraction->Cleanup Derivatization Derivatization (for GC-MS) GC_MS GC-MS Derivatization->GC_MS Cleanup->Derivatization LC_MSMS LC-MS/MS Cleanup->LC_MSMS FTIR FTIR Cleanup->FTIR NMR NMR Cleanup->NMR Quantification Quantification GC_MS->Quantification Identification Identification GC_MS->Identification LC_MSMS->Quantification LC_MSMS->Identification FTIR->Identification NMR->Identification

Caption: General analytical workflow for 4-FPM detection.

Method_Selection_Logic Start Analytical Goal Quant Quantification Needed? Start->Quant Struct Structural Elucidation? Quant->Struct No GCMS_LCMS GC-MS or LC-MS/MS Quant->GCMS_LCMS Yes NMR_FTIR NMR and/or FTIR Struct->NMR_FTIR Yes Report Final Report Struct->Report No GCMS_LCMS->Struct NMR_FTIR->Report

Caption: Logic for selecting an analytical method for 4-FPM.

References

Establishing the Relative Potency of 4-Fluorophenmetrazine (4-FPM) Enantiomers In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of the (S)- and (R)-enantiomers of 4-Fluorophenmetrazine (4-FPM) at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). While specific experimental data on the separated enantiomers of 4-FPM is not widely published, this document outlines the established experimental protocols to determine their relative potencies and presents hypothetical, yet plausible, data based on the known pharmacology of phenmetrazine analogs and the principles of stereoselectivity at monoamine transporters.

Introduction to 4-FPM and Stereoisomerism

This compound (4-FPM) is a synthetic stimulant of the phenmetrazine class. Like other phenmetrazine derivatives, it is known to act as a monoamine transporter substrate, eliciting its effects by inhibiting the reuptake and promoting the release of dopamine, norepinephrine, and serotonin.[1][2] 4-FPM possesses two chiral centers, giving rise to four possible stereoisomers. This guide focuses on the comparison of the two enantiomers of the cis-isomer, which is the more pharmacologically relevant form. The spatial arrangement of substituents in enantiomers can significantly influence their binding affinity and functional activity at their biological targets.[3][4] Therefore, resolving and characterizing the individual enantiomers is crucial for a comprehensive understanding of the compound's pharmacological profile.

Data Presentation: In Vitro Potency of 4-FPM Enantiomers

The following tables summarize hypothetical quantitative data for the binding affinity (Ki) and uptake inhibition (IC50) of the (S)-4-FPM and (R)-4-FPM enantiomers at human DAT, NET, and SERT. This data is illustrative and serves as a template for the expected outcomes of the experimental protocols described below.

Table 1: Binding Affinity (Ki, nM) of 4-FPM Enantiomers at Monoamine Transporters

EnantiomerDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
(S)-4-FPM8545850
(R)-4-FPM2501502500

Table 2: Uptake Inhibition (IC50, nM) of 4-FPM Enantiomers at Monoamine Transporters

EnantiomerDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
(S)-4-FPM120601200
(R)-4-FPM3502003500

Note: Lower Ki and IC50 values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to determine the potency of 4-FPM enantiomers at monoamine transporters. These protocols are based on established methods for characterizing transporter-ligand interactions.[1][5]

Radioligand Binding Assays

This assay quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Radiolabeled ligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds: (S)-4-FPM and (R)-4-FPM.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target transporter to ~80-90% confluency. On the day of the assay, harvest the cells and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test enantiomer.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assays

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET and SERT).

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Krebs-Ringer-HEPES buffer.

  • Test compounds: (S)-4-FPM and (R)-4-FPM.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the respective rat brain regions by homogenization and differential centrifugation.

  • Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test enantiomer in Krebs-Ringer-HEPES buffer.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding the respective radiolabeled substrate.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the accumulated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Monoamine Reuptake and Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor 4-FPM Enantiomer Inhibitor->Transporter Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for In Vitro Potency Assessment

cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Synthesize/Separate (S)- and (R)-4-FPM B Prepare Stock Solutions A->B C Radioligand Binding Assay (HEK293 Cells) B->C D Uptake Inhibition Assay (Rat Synaptosomes) B->D E Calculate Ki values (Cheng-Prusoff) C->E F Calculate IC50 values D->F G Compare Enantiomer Potency E->G F->G

Caption: Workflow for determining the in vitro potency of 4-FPM enantiomers.

References

Safety Operating Guide

Proper Disposal of 4-Fluorophenmetrazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Fluorophenmetrazine (4-FPM), a research chemical, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As there are no specific disposal guidelines for 4-FPM, it must be handled as a potentially hazardous substance, following established protocols for chemical waste management. The primary directive is to always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

I. Hazard Identification and Classification

Before disposal, it is essential to classify the waste. While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, information from its isomer, 3-Fluorophenmetrazine, and general chemical safety principles suggest that it should be treated with caution.

Assumed Hazard Characteristics:

  • Toxicity: As a psychoactive compound, it may have toxicological properties. An SDS for 3-Fluorophenmetrazine indicates it is toxic if swallowed and may cause damage to organs.[1]

  • Irritant: The SDS for 3-FPM also lists it as a cause of skin and serious eye irritation, and it may cause respiratory irritation.[2]

  • Environmental Hazard: A safety data sheet for 3-Fluorophenmetrazine hydrochloride states that it is harmful to aquatic life with long-lasting effects.[1]

Given these potential hazards, 4-FPM should never be disposed of in the regular trash or down the sanitary sewer.[3][4][5]

II. Standard Disposal Protocol

The following step-by-step guide outlines the standard procedure for disposing of this compound waste in a laboratory environment. This process should be conducted under the direct guidance of your institution's EHS department.

Step 1: Consultation with Environmental Health and Safety (EHS) This is the most critical step. Your EHS department will provide specific instructions based on local, state, and federal regulations and your institution's policies. They will inform you about proper waste container types, labeling requirements, and pickup schedules.

Step 2: Waste Segregation Properly segregate 4-FPM waste from other waste streams to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid 4-FPM, contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), and contaminated lab supplies in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If 4-FPM is in a solution, collect it in a designated, leak-proof, and compatible liquid hazardous waste container. Do not mix it with other solvent waste streams unless approved by EHS.

  • Sharps Waste: Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated, puncture-resistant sharps container that is labeled for chemically contaminated sharps.[6]

Step 3: Proper Waste Container and Labeling

  • Container: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3][7][8]

  • Labeling: All waste containers must be clearly labeled. Use the hazardous waste tags provided by your EHS department.[4][7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[9][10]

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container (accumulation start date)[7]

    • The associated hazards (e.g., Toxic, Irritant)

Step 4: Secure Storage Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[8]

  • Ensure the storage area is well-ventilated.

  • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[3]

  • Store incompatible waste types separately.[3]

Step 5: Arrange for Disposal Once the waste container is full or has reached its accumulation time limit (often six months for academic labs), submit a hazardous waste pickup request to your EHS department.[3][6] Do not transport hazardous waste outside of your laboratory; trained EHS personnel will handle the collection and final disposal.[5]

III. Quantitative Data Summary

While specific quantitative disposal limits for 4-FPM are not available, general laboratory waste guidelines provide a framework for accumulation.

ParameterGuidelineSource
Maximum Accumulation Time Typically 6 months in academic laboratories.[3]
Maximum Volume in Lab Generally no more than 25 gallons of total chemical waste per laboratory.[6]
Container Fill Level Do not fill containers beyond the neck or leave at least one inch of headspace to allow for expansion.[8]

IV. Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited. Researchers should consult their experimental protocols for information on deactivation procedures if applicable, and always confirm with their EHS department before proceeding.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Pickup start 4-FPM Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps) start->identify consult_ehs Consult Institutional EHS for Specific Guidance identify->consult_ehs segregate Segregate from Incompatible Wastes consult_ehs->segregate container Select Appropriate & Compatible Container segregate->container label_waste Label Container with EHS Hazardous Waste Tag container->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store request_pickup Request Waste Pickup from EHS store->request_pickup end EHS Collects for Final Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Fluorophenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Fluorophenmetrazine (4-FPM), a fluorinated analogue of phenmetrazine.[1] Due to its classification as a research chemical and its potential psychoactive properties, stringent adherence to safety measures is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Equipment Specifications and Rationale
Hand Protection Double-gloving with nitrile glovesProvides robust protection against incidental splashes. The outer glove should be removed immediately upon contamination.[8] For prolonged contact, consider thicker, chemical-resistant gloves and consult specific chemical resistance charts.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to prevent eye contact with powdered or dissolved 4-FPM.
Face shieldRecommended in conjunction with goggles when there is a significant risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorNecessary when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[7][8] A full-face respirator may be required for large spills.[7]
Body Protection Laboratory coat or chemical-resistant gownProtects skin and personal clothing from contamination. Gowns should be disposable or properly decontaminated after use.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling 4-FPM, preferably within a certified chemical fume hood or a containment glove box.

    • Ensure all necessary PPE is readily available and personnel are trained in its proper use.

    • Have a chemical spill kit accessible.

  • Weighing and Aliquoting:

    • Perform all manipulations of powdered 4-FPM within a chemical fume hood to control airborne particles.

    • Use anti-static weigh boats and tools to minimize powder dispersal.

    • If preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing.

  • Experimental Use:

    • Keep containers of 4-FPM tightly sealed when not in use.

    • Clearly label all solutions with the chemical name, concentration, date, and hazard information.

    • Avoid working alone when handling potent compounds.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate decontaminating solution after each use.

    • Properly doff and dispose of contaminated PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. As a research chemical that may be considered a controlled substance analogue, extra precautions are necessary.[1]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste contaminated with 4-FPM separately from general laboratory waste. This includes:

      • Unused or expired 4-FPM.

      • Contaminated PPE (gloves, gowns, etc.).

      • Empty containers (vials, weigh boats).

      • Contaminated labware (pipette tips, etc.).

  • Waste Labeling and Storage:

    • Place all 4-FPM waste in a clearly labeled, sealed, and leak-proof container.

    • The label should include "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store the waste container in a secure, designated area away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[9][10]

    • Do not dispose of 4-FPM down the drain or in the regular trash.

    • Incineration by a licensed hazardous waste disposal company is often the required method for such research chemicals.[11][12]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weighing and Aliquoting prep_spill->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon disp_segregate Segregate Contaminated Waste handle_exp->disp_segregate cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_ppe->disp_segregate disp_label Label and Store Waste disp_segregate->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.